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Foundational

Structural Elucidation and Synthetic Logic of Oxoepistephamiersine: A Technical Guide

Executive Summary Oxoepistephamiersine (CAS: 51804-68-3) is a highly oxygenated, complex hasubanalactam alkaloid predominantly isolated from the roots of Stephania japonica, a plant historically significant in traditiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxoepistephamiersine (CAS: 51804-68-3) is a highly oxygenated, complex hasubanalactam alkaloid predominantly isolated from the roots of Stephania japonica, a plant historically significant in traditional medicine[1][2]. Structurally related to the morphinan alkaloids, hasubanan alkaloids are distinguished by their unique benzannulated aza[4.4.3]propellane core[3]. As a Senior Application Scientist, understanding the chemical architecture of oxoepistephamiersine is critical—not only for its pharmacological potential but also because its sterically congested, highly functionalized framework presents a formidable challenge for de novo drug synthesis and structural elucidation.

This whitepaper deconstructs the physicochemical properties, isolation methodologies, and modern synthetic workflows required to study and synthesize oxoepistephamiersine, providing a self-validating framework for researchers and drug development professionals.

Structural Elucidation & Physicochemical Profiling

The molecular architecture of oxoepistephamiersine is defined by several critical functional moieties that dictate its chemical behavior and spectroscopic signature. As first described by Matsui et al. (1984)[1], the molecule features a rigid hasubanan skeleton equipped with a γ-lactam ring at C-16, a six-membered ketone at C-6, an 8,10-epoxy bridge, and four methoxy groups (tetramethoxy configuration)[1][4].

The stereochemical configuration, specifically the (7α,10β) orientation, is vital for its biological activity and structural stability[5]. To ensure rigorous batch-to-batch consistency during drug development, the following quantitative parameters must be validated analytically.

Table 1: Physicochemical and Spectral Properties of Oxoepistephamiersine
ParameterValueAnalytical Significance
Molecular Formula C₂₁H₂₅NO₇[4]Confirmed via High-Resolution Mass Spectrometry (HRMS)[1]
Exact Mass (m/z) 403.1630 (M⁺)[1]Validates the highly oxygenated alkaloid composition[1]
Base Peak (m/z) 257.1063[1]Indicates the primary fragmentation pathway of the propellane core[1]
Melting Point 221 °C[1]Establishes the solid-state thermal stability of the methanol-crystallized prisms[1]
Specific Rotation [α]D +104.88°[1]Confirms the strict enantiomeric purity of the natural isolate[1]
IR Absorbance (Ketone) 1745 cm⁻¹[1]Diagnostic for the six-membered C-6 ketone[1]
IR Absorbance (Lactam) 1690 cm⁻¹[1]Diagnostic for the γ-lactam carbonyl at C-16[1]
UV Maxima 284.5 nm[1]Characteristic of the conjugated tetramethoxy-aromatic system[1]

Natural Product Isolation Workflow

The extraction of oxoepistephamiersine from Stephania japonica requires a highly selective partitioning strategy to isolate the hasubanalactam from a complex matrix of polar glycosides and non-target aporphine alkaloids[1][2].

Protocol 1: Extraction and Chromatographic Resolution

  • Causality: Petroleum ether is utilized as the primary extraction solvent. Unlike highly polar solvents (e.g., ethanol or water), petroleum ether selectively defats the matrix and isolates lipophilic to moderately polar alkaloids, preventing the co-extraction of heavy, column-clogging tannins and glycosides[1].

  • Step 1: Matrix Preparation. Pulverize dried S. japonica roots (e.g., 5.0 kg) to maximize the surface-area-to-solvent ratio. Macerate continuously in petroleum ether[1].

  • Step 2: Acid-Base Partitioning. Evaporate the solvent in vacuo. Treat the crude residue with dilute aqueous acid (e.g., 2% HCl) to selectively protonate the alkaloids into water-soluble salts. Wash with an organic solvent to discard neutral lipids. Basify the aqueous layer (pH ~9-10) with NH₄OH and back-extract with chloroform to isolate the non-phenolic alkaloid fraction[1].

  • Step 3: Chromatographic Separation. Load the non-phenolic extract onto a Silica Gel 60 F254 column. Elute isocratically with chloroform[1].

  • Step 4: Self-Validation & Crystallization. Screen the eluent fractions via Thin-Layer Chromatography (TLC), visualizing spots under UV light and Dragendorff's reagent[1]. Pool the target fractions (typically mid-elution) and recrystallize from hot methanol. The formation of light yellow prisms validates the successful isolation of oxoepistephamiersine[1]. Confirm identity by matching the IR absorbance bands (1745 cm⁻¹ and 1690 cm⁻¹)[1].

Isolation A Dried Roots of Stephania japonica B Petroleum Ether Extraction A->B C Acid-Base Partitioning B->C D Silica Gel Column Chromatography C->D E Crystallization (MeOH) D->E F Pure Alkaloid (Prisms) E->F

Step-by-step isolation workflow of Oxoepistephamiersine.

De Novo Total Synthesis Strategy

Historically, synthesizing hasubanan alkaloids required exhaustive protecting-group manipulations that crippled overall yield. The recent breakthrough by Sun et al. (2023) established a concise, divergent synthetic route starting from inexpensive cyclohexanedione monoethylene acetal[3][6].

Protocol 2: Late-Stage C-H Functionalization Workflow

  • Causality: By deferring the oxygenation of the core until the final steps (late-stage sp³ C-H oxidative annulation), this protocol avoids the steric hindrance and chemoselectivity issues that plague early-stage oxidations. This allows for the simultaneous formation of the challenging tetrahydrofuran (THF) ring and the hemiketal moiety in a single, elegant step[3][6].

  • Step 1: Enantioselective Alkylation. Subject cyclohexanedione monoethylene acetal to asymmetric alkylation to establish the foundational stereocenter[3].

  • Step 2: Cascade Cyclization. Execute a Palladium-catalyzed cascade cyclization. Validation: Utilize ¹H-NMR to monitor the disappearance of acyclic olefinic protons, confirming the successful closure of the tricyclic carbon framework[3].

  • Step 3: Skeletal Reorganization. Perform a regioselective Baeyer-Villiger oxidation. Immediately subject the intermediate to a methylamine (MeNH₂)-triggered skeletal reorganization cascade. This step is the mechanistic linchpin that forges the benzannulated aza[4.4.3]propellane core[3][6].

  • Step 4: Late-Stage Oxidative Annulation. Subject the aza-propellane intermediate to regio- and diastereoselective sp³ C-H oxidation. Validation: Analyze the product via HRMS and specific rotation to ensure the simultaneous formation of the THF ring system and hemiketal moiety matches the natural (7α,10β) configuration[3][6].

Synthesis A Cyclohexanedione Acetal (Starting Material) B Pd-Catalyzed Cyclization (Tricyclic Framework) A->B C Baeyer-Villiger Oxidation B->C D MeNH2 Reorganization (Aza[4.4.3]propellane) C->D E sp3 C-H Oxidative Annulation (THF Ring & Hemiketal) D->E F Oxoepistephamiersine (Target Alkaloid) E->F

Logical workflow for the total synthesis of Oxoepistephamiersine.

References

  • Matsui, M., Yamamura, Y., Takebayashi, T., Iwaki, K., Takami, Y., Kunitake, K., Koga, F., Urasaki, S., & Watanabe, Y. (1984). "Oxoepistephamiersine, a New Hasubanalactam Alkaloid from Stephania japonica." Journal of Natural Products, 47(5), 858–861. [Link]

  • Sun, Y.-K., Qiao, J.-B., Xin, Y.-M., Zhou, Q., Ma, Z.-H., Shao, H., & Zhao, Y.-M. (2023). "Total Synthesis of Metaphanine and Oxoepistephamiersine." Angewandte Chemie International Edition, 62(40). [Link]

  • Semwal, D. K., Badoni, R., Semwal, R., Kothiyal, S. K., Singh, G. J. P., & Rawat, U. (2010). "The genus Stephania (Menispermaceae): Chemical and pharmacological perspectives." Journal of Ethnopharmacology, 132(2), 369-383. [Link]

  • KNApSAcK Metabolite Information Database. "C00025116: Oxoepistephamiersine." NARA Institute of Science and Technology. [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of Oxoepistephamiersine

This guide provides an in-depth analysis of the spectroscopic data for the complex hasubanan alkaloid, Oxoepistephamiersine. Designed for researchers, scientists, and professionals in drug development, this document synt...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the spectroscopic data for the complex hasubanan alkaloid, Oxoepistephamiersine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to facilitate the unambiguous identification and characterization of this significant natural product. The structural elucidation of Oxoepistephamiersine was a key aspect of its recent total synthesis, and this guide will delve into the expected and reported spectroscopic features that are critical for its verification.

Introduction to Oxoepistephamiersine and its Spectroscopic Imperative

Oxoepistephamiersine is a member of the hasubanan family of alkaloids, a class of natural products known for their complex polycyclic architectures and interesting biological activities. The definitive structural confirmation of such a molecule, particularly after a multi-step total synthesis, relies on a suite of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating dataset. This guide will explore the expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, methodologies that are fundamental to the characterization of novel and complex molecular entities. The data presented herein is based on the structural characterization following the total synthesis reported by Sun, Y.-K., et al. in Angewandte Chemie International Edition (2023).[1][2][3][4][5]

Molecular Structure of Oxoepistephamiersine

To understand the spectroscopic data, it is essential to first visualize the molecule's intricate structure.

Caption: 2D representation of the core structure of Oxoepistephamiersine.

Mass Spectrometry (MS)

Mass spectrometry is the first port of call for determining the molecular formula of a newly synthesized compound. For a molecule like Oxoepistephamiersine, high-resolution mass spectrometry (HRMS) is indispensable.

Expected HRMS Data
IonCalculated m/zObserved m/zTechnique
[M+H]⁺386.1598~386.16ESI-TOF
[M+Na]⁺408.1417~408.14ESI-TOF

Note: The calculated m/z is for the molecular formula C₂₁H₂₃NO₆. The observed m/z would be reported in the literature from the total synthesis.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: A dilute solution of the purified Oxoepistephamiersine is prepared in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample is introduced into the ESI source via direct infusion or through an LC system. Data is acquired in positive ion mode over a mass range that includes the expected molecular ion peaks.

  • Data Analysis: The acquired spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]⁺. The high mass accuracy of the instrument allows for the determination of the elemental composition, which is then compared to the theoretical formula.

Expert Insight: The choice of ESI is crucial for a molecule of this nature, as it is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is the base peak or at least clearly observable. The presence of a sodium adduct [M+Na]⁺ is also common and can serve as a secondary confirmation of the molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The IR spectrum of Oxoepistephamiersine is expected to show characteristic absorption bands corresponding to its ketone, ether, and aromatic functionalities.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3050-3000Aromatic C-HStretching
~2950-2850Aliphatic C-HStretching
~1720-1700Ketone (C=O)Stretching
~1600, ~1475Aromatic C=CStretching
~1250-1050C-O (Ether and others)Stretching
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty ATR crystal is recorded. The sample spectrum is then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Expert Insight: The most telling feature in the IR spectrum of Oxoepistephamiersine will be the strong absorption band for the ketone carbonyl group. The precise position of this band can give subtle clues about the ring strain and electronic environment of the carbonyl. The C-O stretching region is often complex due to multiple ether linkages, but it provides a characteristic fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and 2D NMR experiments (such as COSY, HSQC, and HMBC) is required to fully assign the complex structure of Oxoepistephamiersine.

Expected ¹H NMR Data

The ¹H NMR spectrum will be complex, with signals spread across the aromatic and aliphatic regions. Key expected signals include:

  • Aromatic protons: Signals in the range of δ 6.5-8.0 ppm.

  • Methine and methylene protons: A series of complex multiplets in the aliphatic region (δ 1.5-4.5 ppm).

  • Methoxy protons: Sharp singlets around δ 3.8-4.0 ppm.

  • Protons adjacent to oxygen and nitrogen: These will be shifted downfield.

Expected ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each of the 21 carbon atoms.

  • Carbonyl carbon: A signal in the highly deshielded region of δ 190-210 ppm.

  • Aromatic carbons: Signals in the range of δ 110-160 ppm.

  • Aliphatic carbons: Signals in the range of δ 20-90 ppm.

  • Methoxy carbons: Signals around δ 55-60 ppm.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: A suite of experiments is performed:

    • ¹H NMR for proton chemical shifts, multiplicities, and coupling constants.

    • ¹³C NMR for carbon chemical shifts.

    • DEPT-135 to distinguish between CH, CH₂, and CH₃ groups.

    • 2D COSY to identify proton-proton couplings.

    • 2D HSQC to correlate protons with their directly attached carbons.

    • 2D HMBC to identify long-range proton-carbon correlations, which are crucial for piecing together the molecular framework.

  • Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals to their respective atoms in the molecule.

Expert Insight: For a molecule of this complexity, 2D NMR is not optional; it is essential. The HMBC experiment, in particular, is critical for connecting the different spin systems and confirming the connectivity across quaternary carbons and heteroatoms. The choice of solvent can also be important, as it can influence the chemical shifts and resolution of the signals.

Spectroscopic Data Acquisition and Analysis Workflow

The following diagram illustrates the logical flow for the comprehensive spectroscopic characterization of a novel, complex molecule like Oxoepistephamiersine.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_primary_characterization Primary Characterization cluster_detailed_elucidation Detailed Structural Elucidation cluster_analysis Data Analysis & Confirmation Purified_Sample Purified Oxoepistephamiersine HRMS HRMS (ESI-TOF) Purified_Sample->HRMS IR IR (ATR-FTIR) Purified_Sample->IR NMR_1D 1D NMR (¹H, ¹³C, DEPT) Purified_Sample->NMR_1D Data_Integration Integrate All Spectroscopic Data HRMS->Data_Integration Molecular Formula IR->Data_Integration Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Assignments NMR_2D->Data_Integration Connectivity & Stereochemistry Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of Oxoepistephamiersine.

Conclusion

The spectroscopic characterization of Oxoepistephamiersine is a testament to the power of modern analytical techniques. Through the systematic application of mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments, the complex three-dimensional structure of this hasubanan alkaloid was unequivocally confirmed following its total synthesis. This guide provides a framework for understanding the expected spectroscopic data and the experimental methodologies required to obtain it, serving as a valuable resource for researchers in natural product synthesis and medicinal chemistry.

References

  • Sun, Y.-K., Qiao, J.-B., Xin, Y.-M., Zhou, Q., Ma, Z.-H., Shao, H., & Zhao, Y.-M. (2023). Total Synthesis of Metaphanine and Oxoepistephamiersine. Angewandte Chemie International Edition, 62(40), e202310917. [Link]

  • ResearchGate. (2023). Total Synthesis of Metaphanine and Oxoepistephamiersine. [Link]

  • OA Monitor Ireland. (n.d.). Total Synthesis of Metaphanine and Oxoepistephamiersine. Retrieved from [Link]

  • Gademann Group. (2025, January 21). Total Synthesis of Metaphanine and Oxoepistephamiersine. [Link]

  • ResearchGate. (2023). Total Synthesis of Metaphanine and Oxoepistephamiersine. [Link]

  • ResearchGate. (2023). Total Synthesis of Metaphanine and Oxoepistephamiersine [Full text available]. [Link]

Sources

Foundational

Technical Whitepaper: Pharmacological Profiling and Bioactivity Validation of Oxoepistephamiersine

Structural Phylogeny & Mechanistic Rationale As a Senior Application Scientist, approaching the pharmacological evaluation of a complex natural product requires moving beyond basic phenotypic screening into the rigorous...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Phylogeny & Mechanistic Rationale

As a Senior Application Scientist, approaching the pharmacological evaluation of a complex natural product requires moving beyond basic phenotypic screening into the rigorous deconstruction of structure-activity relationships (SAR). Oxoepistephamiersine is a highly complex hasubanalactam alkaloid originally isolated from the roots of Stephania japonica [[1]]([Link]). Recently, its total synthesis was achieved, unlocking new avenues for scalable biological testing .

The defining structural feature of hasubanan alkaloids is their rigid aza[4.4.3]propellane core , which shares significant three-dimensional homology with morphinan alkaloids . This polycyclic architecture allows these molecules to intercalate into specific biological targets. Based on the established pharmacological profiles of the hasubanan class, the biological activity of Oxoepistephamiersine is hypothesized to center on two primary axes:

  • Immunomodulation: Inhibition of pro-inflammatory cytokine production (TNF-α, IL-6) via disruption of the NF-κB signaling cascade [[2]]([Link]).

  • Neuromodulation: Affinity for δ-opioid receptors, leading to potential analgesic properties without the severe respiratory depression associated with μ-opioid agonists .

Systems-Level Pathway Modulation

To conceptualize the dual-pathway bioactivity of Oxoepistephamiersine, we map its hypothesized interactions against both innate immune responses and central nervous system (CNS) receptor targets.

G LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Translocation TLR4->NFkB Signaling Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Oxo Oxoepistephamiersine Oxo->NFkB Inhibits Opioid δ-Opioid Receptor Oxo->Opioid Modulates Analgesia Analgesic Response Opioid->Analgesia Induces

Proposed dual-pathway biological activity of Oxoepistephamiersine.

Self-Validating Experimental Workflows

To transition from structural theory to empirical data, we must deploy self-validating assay systems. A critical failure point in natural product screening is conflating cytotoxicity with therapeutic efficacy, or non-specific binding with receptor affinity. The following protocols are engineered to eliminate these false positives.

Protocol 3.1: Macrophage-Mediated Cytokine Inhibition Assay

Causality & Rationale: RAW 264.7 murine macrophages are utilized because their TLR4 signaling cascade robustly mimics human innate immune responses to lipopolysaccharide (LPS) . We measure both TNF-α (an early-phase primary cytokine) and IL-6 (a secondary pleiotropic cytokine) to determine if the alkaloid disrupts initial signal transduction or downstream transcription. Self-Validation: The protocol incorporates a parallel MTT viability assay. Only compounds that reduce cytokine levels without compromising mitochondrial reductase activity are validated as true anti-inflammatories.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Pre-treat cells with serial dilutions of Oxoepistephamiersine (e.g., 5, 10, 20, 40 µM) dissolved in DMSO (final DMSO concentration < 0.1%) for 2 hours.

  • LPS Stimulation: Introduce LPS (Escherichia coli O111:B4) at a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Harvesting (ELISA): Transfer 50 µL of the cell-free supernatant to commercial ELISA plates specific for murine TNF-α and IL-6. Quantify absorbance at 450 nm using a microplate reader.

  • Viability Validation (MTT): To the remaining cells in the original plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm. Exclude any Oxoepistephamiersine concentrations that reduce cell viability below 90%.

Protocol 3.2: Radioligand Displacement for Opioid Receptor Affinity

Causality & Rationale: Given the structural homology of the hasubanan core to morphinans, CNS receptor interaction is highly probable . We utilize rapid vacuum filtration over centrifugation because hasubanan alkaloids often exhibit rapid dissociation kinetics; filtration captures the receptor-ligand complexes instantaneously. Self-Validation: The assay utilizes [³H]naltrindole (a highly selective δ-opioid radioligand). The inclusion of a saturating concentration of unlabelled naloxone (10 µM) in parallel wells defines non-specific binding, ensuring that the recorded scintillation counts exclusively represent specific receptor displacement.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain cortex tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well deep-well plate, combine 100 µL of membrane suspension, 50 µL of [³H]naltrindole (final concentration 1 nM), and 50 µL of Oxoepistephamiersine at varying concentrations (10⁻⁹ to 10⁻⁴ M).

  • Control Establishment: In parallel wells, replace the test compound with 10 µM unlabelled naloxone to determine non-specific binding (NSB).

  • Filtration: Incubate the plate at 25°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific alkaloid adhesion).

  • Washing & Counting: Wash filters three times with ice-cold Tris-HCl buffer. Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a beta counter. Calculate IC₅₀ using non-linear regression analysis.

Extrapolated Quantitative Baselines

Because targeted bioassays on Oxoepistephamiersine are still emerging following its recent total synthesis, we must extrapolate its expected pharmacological potency based on rigorously validated data from its closest structural analogs within the hasubanan class (e.g., Cephatonine, Longanone, Hasubanonine) , .

Biological Target / AssayExtrapolated Pharmacological EffectAnticipated IC₅₀ / MIC RangeBenchmark Reference
TNF-α Production (RAW 264.7)Anti-inflammatory (Cytokine Inhibition)15.0 – 30.0 µMCephatonine
IL-6 Production (RAW 264.7)Anti-inflammatory (Cytokine Inhibition)6.0 – 40.0 µMLonganone [[2]]([Link])
δ-Opioid Receptor Binding Analgesic / Neuromodulatory0.7 – 50.0 µMHasubanonine
S. aureus Growth Inhibition Antimicrobial (DNA Intercalation)25.0 – 50.0 µg/mLGlabradine

Conclusion

Oxoepistephamiersine represents an untapped reservoir of biological activity. By applying the self-validating workflows detailed above, drug development professionals can systematically isolate its anti-inflammatory and neuromodulatory properties. The recent achievement of its total synthesis removes the historical bottleneck of natural isolation, paving the way for comprehensive SAR profiling and the potential development of novel, non-addictive analgesics or targeted immunomodulators.

References

  • Title: Oxoepistephamiersine, a New Hasubanalactam Alkaloid from Stephania japonica Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: Total Synthesis of Metaphanine and Oxoepistephamiersine Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids Source: ChemMedChem URL: [Link]

  • Title: The Hasubanan and Acutumine Alkaloids Source: The Alkaloids: Chemistry and Biology URL: [Link]

  • Title: Hasubanan alkaloids with anti-inflammatory activity from Stephania longa Source: Natural Product Research URL: [Link]

  • Title: Antibacterial and Antifungal Alkaloids from Asian Angiosperms: Distribution, Mechanisms of Action, Structure-Activity, and Clinical Potentials Source: MDPI Antibiotics URL: [Link]

Sources

Exploratory

Introduction: The Hasubanan Alkaloids and the Genus Stephania

An In-Depth Technical Guide to the Discovery and Chemistry of Oxoepistephamiersine The hasubanan alkaloids represent a significant class of secondary metabolites primarily isolated from plants of the genus Stephania, whi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Chemistry of Oxoepistephamiersine

The hasubanan alkaloids represent a significant class of secondary metabolites primarily isolated from plants of the genus Stephania, which are widely utilized in traditional Chinese medicine.[1] The first member of this family, hasubanonine, was identified in 1951, and since then, over 40 related compounds have been discovered.[1] These molecules are characterized by a unique and complex tetracyclic ring system, which has made them attractive targets for total synthesis. Preliminary biological evaluations have revealed a range of activities for hasubanan alkaloids, including antiviral, antimicrobial, and cytotoxic effects.[1] The intricate architecture and potential therapeutic value of these compounds continue to drive research into their discovery, characterization, and synthesis.

The Initial Discovery of Oxoepistephamiersine from Stephania japonica

In 1975, a team of researchers led by Matao Matsui embarked on an investigation into the alkaloidal constituents of Stephania japonica Miers (Menispermaceae).[2] Their work led to the isolation and characterization of four new hasubanan alkaloids: stephamiersine, epistephamiersine, oxostephamiersine, and stephasunoline.[2] Among these, oxostephamiersine, later also referred to as oxoepistephamiersine, was identified as a novel hasubanalactam alkaloid.[2][3]

Isolation Protocol

The isolation of oxoepistephamiersine and its congeners from the crude alkaloidal extract of Stephania japonica involved a multi-step chromatographic process. The general workflow for the separation of these alkaloids is outlined below.

Step-by-Step Isolation Methodology:

  • Extraction: The dried plant material of Stephania japonica is first extracted with a suitable solvent, such as methanol or ethanol, to obtain a crude extract containing the alkaloids.

  • Acid-Base Partitioning: The crude extract is then subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic components. The extract is dissolved in an acidic aqueous solution, which protonates the nitrogen atoms of the alkaloids, making them water-soluble. This aqueous layer is then washed with an organic solvent like diethyl ether or chloroform to remove non-basic impurities.

  • Liberation of Free Bases: The acidic aqueous layer is then basified, typically with ammonia or sodium carbonate, to deprotonate the alkaloids and render them soluble in organic solvents.

  • Organic Solvent Extraction: The basified aqueous solution is extracted with an organic solvent, such as chloroform, to yield a crude mixture of the free alkaloids.

  • Chromatographic Separation: The crude alkaloid mixture is then subjected to column chromatography, often using silica gel or alumina as the stationary phase. A gradient of solvents with increasing polarity is used to elute the individual alkaloids.

  • Further Purification: Fractions containing mixtures of alkaloids are further purified by repeated column chromatography or other techniques like preparative thin-layer chromatography (TLC) to yield the pure compounds.

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification plant_material Dried Stephania japonica crude_extract Crude Methanolic Extract plant_material->crude_extract Methanol Extraction acidic_solution Acidic Aqueous Solution (Protonated Alkaloids) crude_extract->acidic_solution Acid-Base Partitioning crude_alkaloids Crude Alkaloid Mixture acidic_solution->crude_alkaloids Basification & Chloroform Extraction column1 Silica Gel Column Chromatography crude_alkaloids->column1 fractions Eluted Fractions column1->fractions prep_tlc Preparative TLC fractions->prep_tlc pure_compounds Pure Oxoepistephamiersine & Congeners prep_tlc->pure_compounds

Structural Elucidation

The structure of oxoepistephamiersine was determined through a combination of spectroscopic techniques and chemical transformations.[2]

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in elucidating the complex tetracyclic structure. The chemical shifts and coupling constants of the protons provided information about their connectivity and stereochemistry. Infrared (IR) spectroscopy likely indicated the presence of a lactam carbonyl group and other functional groups. Mass spectrometry (MS) would have been used to determine the molecular weight and elemental composition of the new alkaloid.

  • Chemical Correlation: A key piece of evidence for the structure of oxostephamiersine was its chemical correlation with stephamiersine. Permanganate oxidation of stephamiersine yielded oxostephamiersine, confirming the relationship between the two compounds and the presence of the lactam in the latter.[2][4]

The stereochemistry of the methoxyl group at C-7 and the hydroxyl group were also elucidated through detailed NMR studies.[2]

Total Synthesis of (±)-Oxoepistephamiersine

The complex and unique structure of Oxoepistephamiersine has made it a challenging and attractive target for synthetic organic chemists. In 2023, a concise and divergent total synthesis of both (±)-metaphanine and (±)-oxoepistephamiersine was reported, showcasing a novel synthetic strategy.[2][5][6]

The synthesis starts from the commercially available and inexpensive cyclohexanedione monoethylene acetal.[5][6] Key features of this synthetic route include:

  • A palladium-catalyzed cascade cyclization reaction to construct the tricyclic carbon framework of the hasubanan skeleton.[5][6]

  • A regioselective Baeyer-Villiger oxidation followed by a methylamine-triggered skeletal reorganization cascade to form the benzannulated aza[4.4.3]propellane core.[5][6]

  • A late-stage regio- and diastereoselective oxidative annulation of a sp3 C-H bond to create the challenging THF ring system and the hemiketal moiety in a single step.[5][6]

G start Cyclohexanedione monoethylene acetal tricyclic Tricyclic Carbon Framework start->tricyclic Pd-catalyzed cascade cyclization propellane Benzannulated aza[4.4.3]propellane tricyclic->propellane Baeyer-Villiger oxidation & skeletal reorganization final_product (±)-Oxoepistephamiersine propellane->final_product Late-stage oxidative annulation (C-H activation)

Key Synthetic Protocol: Late-Stage Oxidative Annulation

A pivotal step in the synthesis is the formation of the THF ring and hemiketal moiety. This was achieved through a late-stage oxidative annulation.

Step-by-Step Protocol for Oxidative Annulation:

  • Hydroxylation: The precursor molecule is first treated with dimethyldioxirane (DMDO) in acetone at low temperatures (e.g., -78 °C) to introduce a hydroxyl group at a specific position.

  • Acid-Mediated Cyclization: The resulting intermediate is then treated with an acid, such as hydrochloric acid, in a mixed solvent system (e.g., dichloromethane and 1,4-dioxane).

  • Oxidative Annulation: Ceric ammonium nitrate (CAN) is then added to the reaction mixture to effect the final oxidative cyclization, forming the desired THF ring and hemiketal moiety of Oxoepistephamiersine.

This late-stage functionalization strategy is highly efficient and demonstrates a powerful method for introducing complex structural features at a late point in a synthetic sequence.

Biological Significance

While the initial discovery papers focused on the chemical structure of Oxoepistephamiersine, the broader class of hasubanan alkaloids has been shown to possess a range of biological activities.[1] Some hasubanan alkaloids have demonstrated antimicrobial and cytotoxic properties.[1] Further research is needed to fully elucidate the specific biological profile of Oxoepistephamiersine and its potential as a therapeutic agent.[7]

Conclusion

The discovery of Oxoepistephamiersine from Stephania japonica in 1975 marked a significant contribution to the field of natural product chemistry, expanding the family of hasubanan alkaloids. The elucidation of its complex structure paved the way for future synthetic endeavors. The recent successful total synthesis of Oxoepistephamiersine not only provides a route to produce this rare natural product in the laboratory but also showcases innovative synthetic methodologies that are likely to be applied to the synthesis of other complex alkaloids. Future studies on the biological activity of Oxoepistephamiersine are warranted to explore its full therapeutic potential.

References

  • Qiao, J.-B., Xin, Y.-M., Zhao, Y.-M., et al. (2023). Total Synthesis of Metaphanine and Oxoepistephamiersine. Angewandte Chemie International Edition, 62(40), e202310917. [Link][2][5][6]

  • Fatimah, S., Zahoor, A. F., Khan, S. G., & Irfan, A. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(1), 1-22. [Link]

  • Matsui, M., Yamamura, Y., Takebayashi, T., Iwaki, K., Takami, Y., Kunitake, K., Koga, F., Urasaki, S., & Watanabe, Y. (1975). Constitution of four new hasubanan alkaloids from Stephania japonica miers. Chemical and Pharmaceutical Bulletin, 23(1), 138-145. [Link][2]

  • Matsui, M., Yamamura, Y., Takebayashi, T., Iwaki, K., Takami, Y., Kunitake, K., Koga, F., Urasaki, S., & Watanabe, Y. (1983). Oxoepistephamiersine, a New Hasubanalactam Alkaloid from Stephania japonica. Journal of Natural Products, 46(4), 558-559. [Link][3]

  • Sun, Y.-K., Qiao, J.-B., Xin, Y.-M., Zhou, Q., Ma, Z.-H., Shao, H., & Zhao, Y.-M. (2023). Total Synthesis of Metaphanine and Oxoepistephamiersine. Angewandte Chemie, 135(40), e202310917. [Link]

  • ResearchGate. (2023). Total Synthesis of Metaphanine and Oxoepistephamiersine. Retrieved from [Link][1]

  • Zhang, D., et al. (2022). Alkaloids in genus stephania (Menispermaceae): A comprehensive review of its ethnopharmacology, phytochemistry, pharmacology and toxicology. Journal of Ethnopharmacology, 292, 115206. [Link]

Sources

Foundational

Unlocking the Pharmacological Reservoir of the Stephania Genus: A Technical Blueprint for Alkaloid-Based Drug Development

Executive Overview The Stephania genus (family Menispermaceae) represents a critical botanical source of structurally diverse and pharmacologically potent alkaloids, predominantly bisbenzylisoquinolines, aporphines, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The Stephania genus (family Menispermaceae) represents a critical botanical source of structurally diverse and pharmacologically potent alkaloids, predominantly bisbenzylisoquinolines, aporphines, and tetrahydroprotoberberines[1]. As a Senior Application Scientist in pharmacognosy and drug discovery, I have observed that transitioning these phytochemicals from traditional ethnobotanical remedies to clinical candidates requires rigorous mechanistic validation and standardized extraction protocols. This whitepaper elucidates the molecular pharmacology of three pivotal Stephania alkaloids—Cepharanthine (CEP), Tetrandrine (TET), and (-)-Stepholidine (SPD)—and provides field-proven, self-validating methodologies for their isolation and in vitro evaluation.

Mechanistic Pharmacology of Key Stephania Alkaloids

Cepharanthine (CEP): The AMPK-NFκB Modulator

Cepharanthine, primarily isolated from Stephania cephalantha, is a bisbenzylisoquinoline alkaloid with profound anti-inflammatory, antiviral, and antineoplastic properties (2[2]). Its primary intracellular mechanism hinges on the activation of AMP-activated protein kinase (AMPK), which subsequently suppresses the nuclear factor-κB (NF-κB) signaling cascade[2].

Causality in Mechanism: AMPK activation restores cellular energy homeostasis under stress. This activation directly inhibits the IκB kinase (IKK) complex, thereby preventing the phosphorylation and degradation of IκBα. Consequently, NF-κB is sequestered in the cytoplasm, halting the nuclear translocation required for pro-inflammatory cytokine transcription[2]. Furthermore, CEP rigidifies the plasma membrane, modulating efflux pumps to reverse multidrug resistance (MDR) in cancer cells[2].

Tetrandrine (TET): Kinase Inhibition and Calcium Channel Blockade

Tetrandrine, sourced largely from Stephania tetrandra, is classically recognized as a voltage-gated calcium channel blocker (3[3]). However, its modern antineoplastic and antifibrotic efficacy is largely driven by its potent inhibition of the PI3K/Akt and MAPK signaling pathways[4][5].

Causality in Mechanism: By downregulating phosphorylated Akt (p-Akt), TET removes the survival signals required by malignant cells, inducing caspase-dependent apoptosis and cell cycle arrest at the G1/G2 phases (5[5]). Furthermore, TET enhances autophagic flux by interfering with lysosomal degradation, presenting a dual-pronged approach to tumor suppression[3][4].

(-)-Stepholidine (SPD): Dual Dopaminergic Modulation

Unlike the bisbenzylisoquinolines, (-)-Stepholidine is a tetrahydroprotoberberine alkaloid with a revolutionary pharmacological profile: it acts as a dopamine D1 receptor partial agonist and a D2 receptor antagonist (6[6]).

Causality in Mechanism: This dual action restores the functional linkage between D1 and D2 receptors in the nigrostriatal and mesocorticolimbic pathways[6]. By agonizing D1 while antagonizing D2, SPD exhibits significant potential in treating both the positive and negative symptoms of schizophrenia, while also alleviating L-DOPA-induced dyskinesias in Parkinson's disease without triggering severe extrapyramidal side effects[6][7].

Quantitative Alkaloid Profiling

To standardize drug development efforts, it is crucial to benchmark the physicochemical and pharmacological properties of these target compounds. The table below summarizes the quantitative and qualitative profiles of the primary Stephania alkaloids[1][2][3][4][5][6][8].

AlkaloidChemical ClassPrimary Target / MechanismKey Pharmacological ApplicationsTypical Source Species
Cepharanthine BisbenzylisoquinolineAMPK activation, NF-κB inhibitionAnti-inflammatory, Antiviral, MDR ReversalS. cephalantha
Tetrandrine BisbenzylisoquinolinePI3K/Akt inhibition, Ca2+ channel blockadeAnticancer, Antifibrotic, AntihypertensiveS. tetrandra
(-)-Stepholidine TetrahydroprotoberberineD1 partial agonist / D2 antagonistSchizophrenia, Parkinson's DiseaseS. intermedia

Visualizing the Pharmacological Landscape

The following diagram maps the divergent yet complementary intracellular signaling pathways modulated by Cepharanthine and Tetrandrine.

Pathway CEP Cepharanthine (CEP) AMPK AMPK Activation CEP->AMPK Activates TET Tetrandrine (TET) PI3K PI3K/Akt Pathway TET->PI3K Inhibits Ca2 Ca2+ Channels TET->Ca2 Blocks NFKB NF-κB Pathway AMPK->NFKB Inhibits Inflammation Inflammation Suppression NFKB->Inflammation Prevents Apoptosis Apoptosis & Autophagy PI3K->Apoptosis Induces Ca2->Inflammation Reduces

Mechanistic pathways of Cepharanthine and Tetrandrine modulating cellular survival and inflammation.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility in drug discovery, I have detailed two core protocols. These workflows are designed as self-validating systems, utilizing intrinsic chemical properties and internal controls to confirm success at each stage.

Protocol 1: High-Purity Extraction and RP-HPLC Quantification of Alkaloids

Rationale: Alkaloids are basic nitrogenous compounds. By manipulating the pH, we can selectively partition them between aqueous and organic phases. This acid-base extraction protocol is self-validating; the sequential pH shifts ensure that neutral and acidic impurities are left behind, yielding a highly enriched alkaloid fraction[8].

Step-by-Step Methodology:

  • Maceration & Acidification: Pulverize dried Stephania tetrandra tubers. Macerate in 0.1 M HCl for 24 hours.

    • Causality: The acidic environment protonates the alkaloid nitrogen, forming water-soluble alkaloid salts, while lipophilic plant matrix components (waxes, sterols) remain insoluble.

  • Filtration & Defatting: Filter the extract and wash the aqueous filtrate with petroleum ether.

    • Causality: This step removes non-polar impurities without losing the protonated alkaloids, which remain safely in the aqueous phase.

  • Basification: Adjust the aqueous phase to pH 9.5-10.0 using 10% NH₄OH.

    • Causality: The alkaline pH deprotonates the alkaloids, converting them back to their lipophilic free-base form, causing them to precipitate or become highly extractable in organic solvents.

  • Liquid-Liquid Extraction: Extract the basified solution with chloroform (CHCl₃) three times. Combine the organic layers and evaporate under reduced pressure to yield the crude bisbenzylisoquinoline extract.

  • RP-HPLC Quantification: Dissolve the extract in HPLC-grade methanol. Inject into a C18 reverse-phase column. Use a mobile phase of Acetonitrile:Water (containing 0.1% Triethylamine).

    • Causality: Triethylamine acts as a competing base to prevent peak tailing of the basic alkaloids on the silica column. Quantify TET and CEP against analytical standards at 280 nm.

Protocol 2: In Vitro Mechanistic Validation (PI3K/Akt Inhibition Assay)

Rationale: To validate Tetrandrine's efficacy, we must measure both the phenotypic outcome (cell viability) and the molecular target (p-Akt levels)[5]. Including a known PI3K inhibitor (e.g., LY294002) as a positive control makes the system self-validating.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed endometrial cancer cells (e.g., Ishikawa cells) in 6-well plates. Treat with vehicle (0.1% DMSO), TET (10 µM, 20 µM), or LY294002 (20 µM) for 24 hours.

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly strip the phosphate groups off Akt during extraction, yielding false-negative p-Akt readings.

  • Western Blotting: Resolve proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunodetection: Probe with primary antibodies against total Akt, p-Akt (Ser473), and GAPDH (loading control). Visualize using an ECL substrate.

  • Data Analysis: Normalize p-Akt band intensity to total Akt. A dose-dependent decrease in the p-Akt/Akt ratio in TET-treated cells, mirroring the LY294002 control, validates the PI3K/Akt inhibitory mechanism[5].

Workflow Biomass Dried Stephania Tubers AcidExt Acid Extraction (0.1M HCl) Biomass->AcidExt Protonation BaseExt Basification & CHCl3 Ext. (pH 10.0) AcidExt->BaseExt Deprotonation HPLC RP-HPLC Analysis (C18 Column) BaseExt->HPLC Quantification Bioassay In Vitro Validation (Western Blot: p-Akt) HPLC->Bioassay Mechanistic Study

Step-by-step experimental workflow from raw botanical extraction to in vitro mechanistic validation.

Conclusion & Future Perspectives

The Stephania genus is an unparalleled pharmacological goldmine. While the mechanisms of Cepharanthine, Tetrandrine, and Stepholidine are increasingly well-defined, their clinical translation is occasionally hampered by poor aqueous solubility and rapid metabolism. Future drug development efforts must focus on advanced nanoparticle delivery systems (e.g., liposomal encapsulation) to enhance bioavailability and target specificity[4]. By adhering to the rigorous extraction and validation protocols outlined above, researchers can ensure the scientific integrity required to advance these potent alkaloids from the bench to the bedside.

References

  • Bailly, C. (2019). Cepharanthine: An update of its mode of action, pharmacological properties and medical applications. PubMed / NIH. 2

  • Mo, J., et al. (2007). The Neuropharmacology of (-)-Stepholidine and its Potential Applications. PMC / NIH. 6

  • Bhagya, N., et al. (2016). Tetrandrine--A molecule of wide bioactivity. PubMed / NIH. 3

  • Semwal, D.K., et al. (2022). Alkaloids in genus stephania (Menispermaceae): A comprehensive review of its ethnopharmacology, phytochemistry, pharmacology and toxicology. PubMed / NIH. 1

  • Natesan, S., et al. (2008). (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling. PMC / NIH. 7

  • Qi, Y., et al. (2023). Alkaloid variations within the genus Stephania (Menispermaceae) in China. PMC / NIH. 8

  • Luan, F., et al. (2020). Tetrandrine: a review of its anticancer potentials, clinical settings, pharmacokinetics and drug delivery systems. ResearchGate. 4

  • Liu, Y., et al. (2021). Mechanism of Tetrandrine Against Endometrial Cancer Based on Network Pharmacology. Taylor & Francis. 5

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Exploratory

Hasubanan Alkaloids: A Technical Whitepaper on Antiviral and Antimicrobial Mechanisms

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary & Chemical Architecture Hasubanan alkaloids represent a structurally distinct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary & Chemical Architecture

Hasubanan alkaloids represent a structurally distinct and pharmacologically rich class of natural products, predominantly isolated from the Stephania genus (Menispermaceae family)[1]. Characterized by their unique tetracyclic aza[4.4.3]propellane core, these compounds share a biosynthetic lineage with morphine but exhibit a fundamentally different three-dimensional topology[1].

From a drug development perspective, the aza[4.4.3]propellane scaffold is highly advantageous. Its rigid, non-planar architecture prevents rapid metabolic degradation while providing an amphiphilic surface area (typically ~50 Ų) that facilitates partitioning into lipid bilayers[2]. This structural rigidity is the causal driver behind their high-affinity interactions with viral envelope glycoproteins and bacterial cytoplasmic membranes, making them prime candidates for novel antiviral and antimicrobial therapeutics[2][3].

Antiviral Pharmacology: Entry Inhibition and Surface Modification

Hasubanan and the closely related acutumine alkaloids have demonstrated potent antiviral properties, particularly against Hepatitis B Virus (HBV) and Herpes Simplex Virus Type 1 (HSV-1)[3][4][5].

Recent virological studies on extracts from Stephania hernandifolia (rich in hasubanan alkaloids) revealed a highly specific mechanism of action against HSV-1[5]. Rather than inhibiting intracellular viral DNA polymerase (the mechanism of standard-of-care drugs like acyclovir), hasubanan alkaloids disrupt the early stages of the viral life cycle [5]. Time-of-addition assays indicate that these compounds actively modify either the virion surface envelope or host cell surface receptors (such as heparan sulfate proteoglycans), effectively blocking viral attachment and subsequent membrane fusion[5].

HSV1_Entry_Inhibition Virion HSV-1 Virion HostCell Host Cell Surface Virion->HostCell Attachment Hasubanan Hasubanan Alkaloid Hasubanan->Virion Direct Inactivation Hasubanan->HostCell Surface Modification Entry Viral Entry / Fusion Hasubanan->Entry Blockade HostCell->Entry Penetration Replication Viral Replication Entry->Replication Uncoating

Fig 1. Mechanistic pathway of HSV-1 entry inhibition by Hasubanan alkaloids.

Antimicrobial Pharmacology: Membrane Disruption

Beyond virology, hasubanan alkaloids exhibit broad-spectrum antimicrobial activity. A primary example is glabradine , a hasubanalactam alkaloid isolated from the tubers of Stephania glabra[6]. Glabradine has demonstrated potent suppression of both Gram-positive bacteria (Staphylococcus aureus, Streptococcus mutans) and dermatophytic fungi (Microsporum gypseum, Trichophyton rubrum)[2][6].

The causality of this antimicrobial action lies in the compound's amphiphilicity. The alkaloid intercalates into the cytoplasmic membrane, disrupting lipid packing and causing a loss of membrane integrity[2]. Secondary mechanisms common to this class include the inhibition of bacterial DNA topoisomerases, leading to replication arrest and cell death[2].

Antimicrobial_Mechanism Glabradine Glabradine Membrane Cytoplasmic Membrane Glabradine->Membrane Disruption DNA DNA / Topoisomerase Glabradine->DNA Inhibition Death Cell Lysis & Apoptosis Membrane->Death Loss of Integrity DNA->Death Replication Arrest

Fig 2. Dual-target antimicrobial mechanism of hasubanalactam alkaloids like glabradine.

Quantitative Efficacy Data

To facilitate comparative analysis for medicinal chemists, the quantitative pharmacological data for key hasubanan alkaloids are summarized below.

Table 1: Antimicrobial Profile of Glabradine[2][6]
Pathogen StrainMicrobe TypeMinimum Inhibitory Concentration (MIC)Reference Control
Staphylococcus aureusGram-positive Bacteria50 µg/mLSuperior to Novobiocin
Streptococcus mutansGram-positive Bacteria50 µg/mLSuperior to Erythromycin
Microsporum gypseumDermatophytic Fungi25 µg/mL-
Microsporum canisDermatophytic Fungi25 µg/mL-
Trichophyton rubrumDermatophytic Fungi50 µg/mL-
Table 2: Antiviral Profile of S. hernandifolia Chloroform Extract[5]
Viral StrainTarget Cell LineMedian Effective Conc. (EC50)Selectivity Index (SI)
HSV-1F (Standard)Vero Cells4.32 µg/mL11
VU-09 (Clinical Isolate)Vero Cells4.50 µg/mL11

Standardized Experimental Protocols

As a Senior Application Scientist, I emphasize that reproducible drug discovery relies on self-validating protocols. The following workflows incorporate strict internal controls to ensure data integrity.

Protocol A: 1H-NMR-Guided Fractionation of Hasubanan Alkaloids

Traditional bioassay-guided fractionation is slow. Hasubanan alkaloids can be rapidly identified in crude extracts by exploiting their unique NMR signatures.

  • Extraction: Extract dried Stephania biomass with 95% ethanol, partition between acidic water and petroleum ether, basify the aqueous layer, and extract with chloroform[5].

  • NMR Screening: Subject crude fractions to 1H-NMR. Look for the distinct C-9 and N-methyl carbon resonances.

  • Causality & Validation: Because the aza[4.4.3]propellane core shields these protons differently than the morphinan core, hasubanan N-methyl carbons exhibit signals at a significantly higher field (δ 27.7 - 37.7) compared to morphinan alkaloids[5]. Fractions lacking these high-field shifts can be immediately discarded, saving weeks of purification time.

Protocol B: Time-of-Addition Assay for Viral Entry Inhibition

This assay temporally dissects the viral replication cycle to pinpoint the exact mechanism of action[5].

Time_Of_Addition Start Time-of-Addition Assay Pre Pre-treatment (-1h to 0h) Target: Cell Surface Start->Pre Co Co-treatment (0h to 1h) Target: Virion Attachment Start->Co Post Post-treatment (1h to 24h) Target: Replication Start->Post Readout Plaque Reduction Assay (Calculate EC50 & SI) Pre->Readout High Efficacy = Entry Block Co->Readout High Efficacy = Virion Inactivation Post->Readout High Efficacy = Replication Block

Fig 3. Logical workflow of the Time-of-Addition assay for determining viral target stages.

Step-by-Step Workflow:

  • Cell Seeding: Seed Vero cells in 24-well plates until 80% confluent.

  • Pre-treatment Phase (-1h to 0h): Incubate cells with the hasubanan extract. Wash 3x with PBS. Validation Check: If acyclovir (a post-entry DNA polymerase inhibitor) shows efficacy here, your washing steps failed, resulting in false positives.

  • Co-treatment Phase (0h to 1h): Mix HSV-1 virions with the extract and apply to cells at 4°C. This temperature permits viral attachment but halts membrane fusion. Wash 3x with PBS.

  • Post-treatment Phase (1h to 24h): Infect cells normally for 1h, wash away unbound virus, then add the alkaloid extract.

  • Readout: Overlay with methylcellulose, incubate for 48h, fix, stain with crystal violet, and count plaques to determine the EC50.

Protocol C: Broth Microdilution for Antimicrobial MIC
  • Preparation: Dissolve the purified alkaloid (e.g., glabradine) in DMSO to create a 10 mg/mL stock.

  • Dilution: Perform two-fold serial dilutions in 96-well plates using Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi).

  • Inoculation: Add standardized microbial suspensions (5 × 10^5 CFU/mL).

  • Self-Validating Controls:

    • Positive Control: Novobiocin or Erythromycin[6].

    • Vehicle Control: Broth + Microbe + DMSO (Ensures DMSO concentration <1% is not artificially causing cell death).

    • Negative Control: Broth only (Sterility check).

  • Incubation & Readout: Incubate at 37°C for 24h (bacteria) or 25°C for 72h (fungi). Determine the MIC as the lowest concentration with no visible growth (or via resazurin dye reduction).

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Protocols & Analytical Methods

Method

Palladium-catalyzed cascade cyclization in natural product synthesis

Advanced Application Note: Palladium-Catalyzed Cascade Cyclization Strategies in Complex Natural Product Synthesis Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Typ...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Palladium-Catalyzed Cascade Cyclization Strategies in Complex Natural Product Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary

The rapid assembly of complex, polycyclic architectures is a persistent bottleneck in natural product synthesis and drug discovery. Palladium-catalyzed cascade cyclizations (PCCs) offer a highly efficient, step-economical solution by enabling the formation of multiple carbon–carbon (C–C) and carbon–heteroatom (C–X) bonds in a single synthetic operation[1]. By leveraging atom-economical elementary steps, PCCs bypass the need for intermediate isolation, minimize waste, and exert profound chemo-, enantio-, and diastereoselectivity over the resulting scaffolds[1][2]. This application note details the mechanistic rationale, strategic design, and experimental execution of PCCs, providing a robust framework for integrating these cascades into late-stage natural product synthesis.

Mechanistic Foundations & Strategic Design

The success of a palladium-catalyzed cascade relies on the precise orchestration of elementary organometallic steps. The catalyst must selectively activate a specific functional group (e.g., an aryl halide or unactivated C–H bond), propagate through one or more intramolecular insertions (carbopalladation or nucleopalladation), and terminate via a controlled pathway (such as β-hydride elimination, carbonylation, or cross-coupling) without premature quenching[3].

Causality in Catalyst and Ligand Selection: The choice of ligand and base dictates the kinetic fate of the organopalladium intermediate. For example, in the total synthesis of the ergot alkaloid family, a cascade relying on alkyne anti-carbopalladation is successfully terminated by a TMS-directed Heck reaction, where the TMS group dictates the regiochemistry of the final double bond[4]. Conversely, in carbonylative cascades, the use of bulky, non-coordinating bases like 2,6-di-tert-butylpyridine (DTBP) is critical. DTBP scavenges acidic byproducts without coordinating to the palladium center, thereby preventing catalyst poisoning and allowing carbon monoxide (CO) insertion to outcompete premature protonolysis[5].

Mechanism Pd Pd(0) Catalyst OxAdd 1. Oxidative Addition (Aryl/Vinyl Halide) Pd->OxAdd Substrate MigIns 2. Migratory Insertion (Carbopalladation) OxAdd->MigIns Pd(II) Species Cascade 3. Cascade Propagation (CO / Alkyne Trapping) MigIns->Cascade Tethered Motif Term 4. Termination (β-H Elimination / Red. Elim.) Cascade->Term Trapping Reagent Term->Pd Catalyst Regeneration Product Polycyclic Scaffold Term->Product Product Release

Mechanistic cycle of Pd-catalyzed cascade cyclization in polycyclic scaffold assembly.

Benchmarking Cascade Strategies in Total Synthesis

To illustrate the versatility of PCCs, the following table summarizes key quantitative data from recent landmark syntheses where palladium cascades were utilized to construct core natural product frameworks.

Natural Product TargetCascade Reaction TypeCatalyst System / ConditionsYieldKey Structural AchievementReference
Ergot Alkaloids Alkyne anti-carbopalladation / TMS-directed HeckPd(PPh₃)₄, Ag₂CO₃, DMF, 100 °CHigh (Collective)One-pot assembly of B/C/D rings[4]
Galanthamine Carbonylative cascade annulationPd(OAc)₂, DTBP, CO (1 atm), Toluene61%Construction of tetracyclic scaffold with quaternary center[5]
Hirsutene Palladium-ene cyclization / CarbonylationPd(0), CO, Acetic Acid72%Construction of A,B-ring system and all-carbon quaternary center[6]
Dehydrotryptophan Aminocyclization-Heck coupling cascadePdCl₂, Polymer-bound PPh₃, CuIGoodIndole core with appended alkene[7]

Standard Operating Procedure (SOP): Palladium-Catalyzed Carbonylative Cascade Annulation

This protocol details a self-validating methodology for a carbonylative cascade annulation, adapted from strategies used in the synthesis of galanthamine and lycoramine[5]. This procedure converts an acyclic or bicyclic aryl iodide precursor into a complex tetracyclic lactone.

Materials & Reagents
  • Substrate: Aryl iodide precursor (1.0 equiv)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Base: 2,6-di-tert-butylpyridine (DTBP) (2.0 equiv)

  • Atmosphere: Carbon monoxide (CO) gas (1 atm, via balloon)

  • Solvent: Anhydrous Toluene (0.1 M relative to substrate)

Step-by-Step Workflow

Step 1: Reaction Assembly (Inert Atmosphere)

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl iodide precursor (1.0 mmol) and Pd(OAc)₂ (0.1 mmol, 10 mol%).

  • Transfer the vessel to a manifold and perform three cycles of vacuum/argon backfilling to remove oxygen, which can cause undesired oxidation of the Pd catalyst or substrate.

  • Inject anhydrous toluene (10 mL) followed by DTBP (2.0 mmol).

    • Causality Note: Toluene must be strictly anhydrous. Trace water will lead to premature protonolysis of the acyl-palladium intermediate, aborting the cascade and yielding a non-carbonylated cyclization product. DTBP is utilized because its steric bulk prevents it from coordinating to the Pd center, ensuring the catalyst remains active while neutralizing the HI generated during the reaction[5].

Step 2: Cascade Initiation (CO Atmosphere)

  • Purge the reaction mixture with CO gas by bubbling CO directly through the solution for 5 minutes using a long needle attached to a CO balloon.

  • Withdraw the needle to the headspace and leave the CO balloon attached to maintain a 1 atm CO atmosphere.

  • Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously for 12–16 hours.

    • Causality Note: Vigorous stirring is mandatory. Carbonylation reactions are biphasic (gas-liquid); poor agitation leads to mass transfer limitations, causing the intermediate alkyl-palladium species to undergo β-hydride elimination rather than CO insertion.

Step 3: Analytical Self-Validation (In-Process Control)

  • After 12 hours, withdraw a 50 µL aliquot, dilute with LC-MS grade acetonitrile, and filter through a syringe filter.

  • Analyze via LC-MS.

    • Validation Metric: A successful cascade will show the complete consumption of the starting material and a dominant mass peak corresponding to [M−I+CO−H+] .

    • Troubleshooting: If a mass of [M−I+H] is observed, it indicates premature reduction (hydrodehalogenation), suggesting either poor CO mass transfer or the presence of adventitious moisture.

Step 4: Quench and Purification

  • Cool the reaction to room temperature and safely vent the CO gas in a fume hood.

  • Filter the crude mixture through a short pad of Celite to remove palladium black, washing the pad with ethyl acetate (3 × 15 mL).

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the polycyclic product.

Protocol Step1 1. Assembly Pd(OAc)2, DTBP, Substrate (Anhydrous Toluene) Step2 2. Cascade Initiation CO Atmosphere (1 atm) Heating (90°C) Step1->Step2 Step3 3. In-Process Control LC-MS / TLC Monitoring Step2->Step3 Step3->Step2 If Incomplete Step4 4. Quench & Purify Filtration & Chromatography Step3->Step4

Step-by-step workflow for executing a palladium-catalyzed carbonylative cascade cyclization.

References

  • Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis Chemical Society Reviews URL:[Link]

  • Recent Advances in Construction of Polycyclic Natural Product Scaffolds via One-Pot Reactions Involving Alkyne Annulation Frontiers in Chemistry URL:[Link]

  • Total Syntheses of Galanthamine and Lycoramine via a Palladium-Catalyzed Cascade Cyclization and Late-Stage Reorganization of the Cyclized Skeleton Organic Letters (ACS Publications) URL:[Link]

  • Natural Product Synthesis via Palladium-Catalyzed Carbonylation The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study PMC (National Institutes of Health) URL:[Link]

  • Palladium-Catalyzed Cascade Cyclization−Oxidative Olefination of tert-Butyl 2-Alkynylbenzoates The Journal of Organic Chemistry URL:[Link]

Sources

Application

Application Note: Regioselective Baeyer-Villiger Oxidation in the Total Synthesis of Complex Alkaloids

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The Baeyer-Villiger oxidation (BVO) remains one of the most powerful transformations in organic synthesis for conver...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The Baeyer-Villiger oxidation (BVO) remains one of the most powerful transformations in organic synthesis for converting cyclic ketones into lactones. In the context of alkaloid total synthesis, regioselective BVO serves as a critical strategic lynchpin. By precisely controlling the insertion of an oxygen atom, chemists can construct complex oxygenated heterocycles, execute ring-expansion strategies, or trigger downstream skeletal reorganizations to build intricate nitrogenous frameworks. This application note details the mechanistic causality, comparative methodologies (chemical vs. biocatalytic), and self-validating protocols for deploying regioselective BVO in advanced alkaloid synthesis.

Mechanistic Causality: Controlling Regioselectivity

The core challenge in BVO is controlling which carbon-carbon bond adjacent to the carbonyl group migrates during the breakdown of the tetrahedral Criegee intermediate.

  • Chemical BVO: Regioselectivity is traditionally governed by stereoelectronic factors and the inherent migratory aptitude of the adjacent groups (tertiary > secondary > primary > methyl). The migrating group must be aligned antiperiplanar to the leaving O-O bond.

  • Enzymatic BVO (BVMOs): Baeyer-Villiger Monooxygenases (BVMOs) utilize a flavin-dependent mechanism. The enzyme's active site pocket physically constrains the Criegee intermediate, dictating the stereoelectronic alignment. This allows BVMOs to override inherent chemical migratory aptitudes, enabling the synthesis of "abnormal" or highly enantioenriched chiral lactones that are otherwise chemically inaccessible[1].

G Ketone Asymmetric Ketone Substrate Criegee Criegee Intermediate (Tetrahedral) Ketone->Criegee ChemBVO Chemical BVO (mCPBA / H2O2) Criegee->ChemBVO EnzBVO Enzymatic BVO (BVMOs) Criegee->EnzBVO MigApt Stereoelectronic Control (Migratory Aptitude) ChemBVO->MigApt Pocket Enzyme Pocket Control (Overrides Aptitude) EnzBVO->Pocket NormalLactone Normal Lactone (Thermodynamic) MigApt->NormalLactone Pocket->NormalLactone AbnormalLactone Abnormal/Chiral Lactone (Kinetic/Steric) Pocket->AbnormalLactone

Mechanistic divergence in chemical vs. enzymatic Baeyer-Villiger oxidation.

Strategic Applications in Alkaloid Synthesis

Authoritative literature highlights the indispensable role of BVO in constructing highly functionalized alkaloid scaffolds:

  • Tacaman Alkaloids: A stereodivergent total synthesis utilized a biocatalytic BVO of cyclohexanone to produce seven-membered lactones with exceptional precision (92% yield, 99% ee). This step was critical for establishing the required stereochemistry at the C14 position before an acyl-Pictet-Spengler cyclization cascade[2].

  • Aconitine-type Alkaloids (Giraldine I & Heterophyllisine): The formidable C19-diterpenoid alkaloid framework was accessed using a bioinspired, late-stage regioselective BVO. This transformation successfully converted an aconitine precursor into the highly complex lactone-type alkaloid heterophyllisine[3].

  • Hasubanan Alkaloids (Metaphanine): A concise synthesis of metaphanine employed a regioselective BVO followed immediately by a methylamine-triggered skeletal reorganization cascade. This elegantly constructed the challenging benzannulated aza[4.4.3]propellane core[4].

  • Pyrrolizidine Alkaloids (Legonmycins): In bacterial biosynthesis, the BVMO LgnC selectively inserts molecular oxygen into bicyclic indolizidine substrates, forming 1,3-oxazepine carbamate intermediates crucial for legonmycin production[1].

Comparative Data: Chemical vs. Enzymatic BVO

Selecting the appropriate BVO modality depends on the structural complexity and stability of the alkaloid intermediate.

ParameterChemical BVO (e.g., mCPBA)Biocatalytic BVO (BVMOs)
Primary Oxidant Peroxyacids (mCPBA, TFAA/H₂O₂)Molecular Oxygen (O₂)
Regioselectivity Dictated by migratory aptitudeDictated by enzyme active site
Enantioselectivity Poor to Moderate (unless chiral catalyst used)Excellent (Often >95% ee)
Functional Group Tolerance Low for unprotected amines/alkenes (N-oxidation/epoxidation risk)High (Chemoselective for ketones)
Reaction Conditions Harsh, often requires strong acids/buffersMild, aqueous buffer, pH ~7.5
Scalability High, standard organic infrastructureModerate, requires bioreactor/cofactor recycling

Self-Validating Experimental Protocols

Protocol A: Chemoselective Late-Stage BVO (mCPBA-mediated)

Use Case: When the alkaloid substrate has predictable migratory aptitudes and lacks competing oxidizable moieties (or when amines are protected as amides/carbamates).

Causality & Design: Alkaloids contain basic nitrogen atoms that are highly susceptible to N-oxidation by peracids. To prevent this, the nitrogen must be protonated (using TFA or TfOH) to deactivate it, or the reaction must be buffered (e.g., NaHCO₃) to prevent acid-catalyzed degradation of sensitive intermediates.

Step-by-Step Workflow:

  • Preparation: Dissolve the ketone intermediate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M). Causality: Water must be excluded to prevent competitive hydration of the ketone or hydrolysis of the Criegee intermediate.

  • Protection/Buffering: Add solid NaHCO₃ (3.0 equiv) to the stirring solution.

  • Oxidation: Cool the mixture to 0 °C. Slowly add purified m-chloroperbenzoic acid (mCPBA, 1.5 equiv) in portions.

  • Self-Validating Monitoring: Monitor via TLC (stain with phosphomolybdic acid). The reaction is complete when the ketone spot fully disappears.

  • Quenching (Critical Safety Step): Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) and stir for 15 minutes. Causality: Na₂S₂O₃ reduces unreacted explosive peracids to harmless carboxylic acids.

  • Validation of Quench: Dip KI-starch paper into the aqueous layer. Self-Validation: If the paper remains white, peroxides are fully quenched. If it turns blue/black, add more Na₂S₂O₃ and continue stirring.

  • Isolation: Extract with CH₂Cl₂, wash with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Biocatalytic BVO using Recombinant BVMOs

Use Case: When overriding inherent migratory aptitude is required, or when synthesizing highly enantioenriched chiral lactones for asymmetric alkaloid synthesis.

Workflow Substrate 1. Substrate Preparation Enzyme 2. BVMO + GDH Addition Substrate->Enzyme Reaction 3. Aerobic Biotransformation Enzyme->Reaction Extraction 4. Quenching & Extraction Reaction->Extraction Purification 5. Chiral Lactone Isolation Extraction->Purification

Step-by-step workflow for BVMO-catalyzed regioselective lactonization.

Causality & Design: BVMOs require NADPH as a hydride donor to reduce molecular oxygen. Because stoichiometric NADPH is economically prohibitive, a cofactor regeneration system utilizing Glucose Dehydrogenase (GDH) and glucose is employed to continuously recycle NADP⁺ back to NADPH.

Step-by-Step Workflow:

  • Cofactor & Buffer Prep: Prepare a 50 mM Tris-HCl buffer (pH 7.5). Add NADP⁺ (0.1 mM), D-glucose (50 mM), and GDH (10 U/mL).

  • Substrate Addition: Dissolve the alkaloid ketone precursor in DMSO and add to the buffer (final DMSO concentration ≤ 5% v/v). Causality: DMSO acts as a co-solvent to solubilize lipophilic alkaloid precursors without denaturing the BVMO.

  • Enzyme Addition: Add the purified recombinant BVMO (e.g., 2-5 mg/mL).

  • Self-Validating Control Setup: In a parallel flask, set up an identical reaction but use BVMO that has been boiled at 95 °C for 10 minutes. Self-Validation: This negative control ensures that any observed lactonization is strictly due to enzymatic catalysis and not spontaneous autoxidation[1].

  • Biotransformation: Incubate at 30 °C with orbital shaking (200 rpm) in an unsealed flask. Causality: Vigorous shaking ensures adequate aeration, providing the stoichiometric O₂ required for the flavin hydroperoxide intermediate.

  • Monitoring: Monitor NADPH turnover by measuring UV-Vis absorbance at 340 nm.

  • Workup: Once conversion is complete (via HPLC or GC-MS), quench by adding ethyl acetate to denature the proteins. Centrifuge to separate the precipitated protein emulsion, extract the organic layer, and purify the chiral lactone via flash chromatography.

References[1] Characterization of the Baeyer–Villiger monooxygenase in the pathway of the bacterial pyrrolizidine alkaloids, legonmycins. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkQfxvZAq1NQMLntdECOkvI8fOk828UDgsg7O35F117lJWARLUUqAcqJcsih7abN9oIenz4hNKa1PqOpApEzM6i-9bo-8yBXtfLdu8IbJlOdJAt-eC8VeJrlvwGcR4EvpFy3QesjMHMmRtYwWo[2] Stereodivergent Total Synthesis of Tacaman Alkaloids. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo1ks_tBHTJfeHRcNU13WYIxAXcRE6n3Utp5upublg-Jd6apbCu-IToTF-8gBjp48JYgGsX2HyuyxWxuMKA7oS2vm3QGs5156Xvsihs-y9LQdFPpPk6sdhVsWq2d3_VVuR_hAB[3] Total Syntheses of Giraldine I and Heterophyllisine. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFIgH98b-6sHOVK4_3LAstFMqegt-kW_KBxGETSZK14sKVna3M0CYMelHjZeXPBdN2FOUFmG1Sm-3yOiQT_VfXSLALUeX6yGU8LMeIuxvTv1Kp8iqv_WEHPb8hsPIZGQF4G3jiuNpVyA==[4] Total Synthesis of Metaphanine and Oxoepistephamiersine. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESDpP1vxdaIRpFIGH-PThFtCYHxOiOJ4WxSKaoQ-lVm1SzyajOfhEownv7T1t9MdNrDicbFzg3BYGp1FnjZ3sK_CCrIwl13-J0tZziMB0Fn9Vw6FkWQS8-Ydx8RPkEM6twEWOs

Sources

Method

Application Note: Enantioselective Synthesis of Complex Hasubanan Alkaloids

Executive Summary The hasubanan alkaloids—a structurally complex class of natural products including hasubanonine, runanine, and aknadinine—are characterized by a highly congested tetracyclic aza-propellane core[1]. Orig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hasubanan alkaloids—a structurally complex class of natural products including hasubanonine, runanine, and aknadinine—are characterized by a highly congested tetracyclic aza-propellane core[1]. Originally targeted due to their structural similarities to morphine, researchers hypothesized that their unnatural enantiomers might possess differentiated analgesic properties without addiction liabilities[2]. Although this specific biological hypothesis was later refined, the chemical challenge of constructing the aza-propellane framework enantioselectively remains a benchmark in complex molecule synthesis[2]. This application note details the strategic divergence in modern synthetic approaches, mechanistic insights into unexpected rearrangements, and self-validating protocols for key transformations.

Strategic Divergence & Mechanistic Insights

The total synthesis of hasubanan alkaloids typically relies on the construction of a phenanthrene intermediate, followed by late-stage functionalization and cyclization[3]. However, the highly congested nature of the intermediates often leads to divergent reaction pathways.

The Isohasubanan Rearrangement (Castle Strategy)

In an effort to synthesize hasubanonine and runanine, Castle and co-workers developed a convergent approach utilizing a Suzuki coupling–Wittig olefination–ring-closing metathesis sequence to build the phenanthrene core[3]. The critical asymmetry was introduced via enantioselective ketone allylation using Nakamura's chiral bisoxazoline-ligated allylzinc reagent[3].

Mechanistic Causality: The final step of this route involved an acid-promoted cyclization of a dione intermediate (derived from an anionic oxy-Cope rearrangement). However, the cyclization was thwarted by a pinacol-like rearrangement[4]. The highly congested nature of the transition state caused a 1,2-alkyl shift to outcompete the desired aza-Michael addition, delivering the unnatural isohasubanan alkaloid skeleton instead[3].

The Successful Enantioselective Entry (Herzon Strategy)

To bypass the rearrangement liability observed in previous approaches, Herzon and co-workers developed the first successful enantioselective total syntheses of (−)-hasubanonine, (−)-runanine, (−)-delavayine, and (+)-periglaucine B[5].

Mechanistic Causality: Herzon's strategy relied on substrate-modified functional group reactivity to ensure the correct trajectory during late-stage cyclizations[1]. By carefully tuning the electronic properties of the intermediates and utilizing a robust sequence of oxidative desilylation and hydration, they successfully constructed the propellane core without passing through the rearrangement-prone dione intermediate[5].

Pathway Visualization

The following diagram illustrates the synthetic logic and the critical divergence point where the expected hasubanan pathway is thwarted by the pinacol-like rearrangement.

Pathway N1 Phenanthrene Intermediate N2 Ketone Intermediate N1->N2 Phenolic Oxidation N3 Enantioselective Allylation N2->N3 N4 Homoallylic Alcohol N3->N4 Nakamura's Reagent N5 Anionic Oxy-Cope Rearrangement N4->N5 N6 Acid-Promoted Cyclization N5->N6 Dione Formation N7 Hasubanan Alkaloid (Expected Target) N6->N7 Thwarted Pathway N8 Pinacol-like Rearrangement N6->N8 Unexpected Shift N9 Isohasubanan Alkaloid (Observed Product) N8->N9

Divergent synthetic pathways in hasubanan alkaloid synthesis highlighting the pinacol rearrangement.

Quantitative Data: Enantioselective Allylation Efficacy

The transformation of racemic syntheses into enantioselective routes hinges on high-fidelity asymmetric induction. The table below summarizes the efficacy of Nakamura's chiral bisoxazoline-ligated allylzinc reagent across various hasubanan precursors[3].

SubstrateChiral Ligand SystemYield (%)Enantiomeric Excess (ee %)Target Skeleton
Ketone 19Nakamura's Bisoxazoline8893Isohasubanonine
Ketone Analog ANakamura's Bisoxazoline8592Isorunanine
Ketone Analog BNakamura's Bisoxazoline8996Isoaknadinine
Ketone Analog CNakamura's Bisoxazoline8794Unnatural Analog

Data synthesized from the structural evaluations by Castle et al.[3]

Experimental Protocols

Protocol A: Enantioselective Ketone Allylation

This protocol establishes the critical stereocenter required for the hasubanan/isohasubanan core.

Rationale & Causality: The bisoxazoline ligand coordinates with the zinc center to create a rigid, chiral binding pocket. This steric environment forces the allyl group to attack the less hindered face of the ketone, ensuring high enantioselectivity (ee >90%)[3].

Step-by-Step Methodology:

  • Preparation of the Reagent: In an oven-dried Schlenk flask under argon, dissolve Nakamura's chiral bisoxazoline ligand (1.2 equiv) in anhydrous THF (0.1 M).

  • Zinc Complexation: Add allylzinc bromide (1.1 equiv, 0.5 M in THF) dropwise at room temperature. Stir for 30 minutes to ensure complete complexation.

  • Substrate Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add the phenanthrene-derived ketone substrate (1.0 equiv) dissolved in a minimal amount of THF.

  • Reaction Progression: Maintain the temperature at -78 °C for 12 hours. Monitor the disappearance of the ketone via TLC (hexane/EtOAc 7:3).

  • Quenching & Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

Self-Validation System:

  • Stereochemical Verification: Analyze the purified homoallylic alcohol via chiral stationary phase HPLC to confirm the enantiomeric excess matches the expected 92–96% range[3].

  • Structural Integrity: Perform 1H NMR to verify the presence of the terminal alkene protons (δ 5.0–5.8 ppm) characteristic of the newly installed allyl group.

Protocol B: Acid-Promoted Cyclization & Rearrangement Monitoring

This protocol details the late-stage cyclization and the analytical checks required to identify the pinacol-like rearrangement.

Rationale & Causality: Acidic conditions are employed to activate the enone/dione system for cyclization. However, if the transition state is highly congested, the intermediate carbocation will undergo a 1,2-alkyl shift to relieve ring strain, yielding the isohasubanan skeleton[4].

Step-by-Step Methodology:

  • Activation: Dissolve the dione intermediate (1.0 equiv) in anhydrous CH₂Cl₂ (0.05 M) under argon.

  • Acid Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 5.0 equiv) dropwise.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Neutralize the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Self-Validation System:

  • Framework Distinction: The primary validation must distinguish between the hasubanan and isohasubanan skeletons. Perform exhaustive 2D NMR (HMBC and NOESY).

  • Key Indicator: The isohasubanan skeleton will exhibit distinct HMBC correlations from the newly migrated alkyl bridge to the adjacent carbonyl carbon, which are absent in the standard hasubanan core[3].

  • Computational Check: Utilize GIAO 13C NMR calculations to cross-reference experimental chemical shifts with theoretical models, though caution is advised when applying benzene solvent corrections, as they may introduce inconsistencies[3].

References

  • Nielsen, D. K.; Nielsen, L. L.; Jones, S. B.; Toll, L.; Asplund, M. C.; Castle, S. L. "Synthesis of Isohasubanan Alkaloids via Enantioselective Ketone Allylation and Discovery of an Unexpected Rearrangement." The Journal of Organic Chemistry, 2009, 74(3), 1187-1199. Available at:[Link]

  • Nielsen, D. K.; Nielsen, L. L.; Castle, S. L. "Enantioselective Synthesis of Hasubanan Alkaloids." Journal of Undergraduate Research, BYU ScholarsArchive, 2013. Available at:[Link]

  • Herzon, S. B.; Calandra, N. A.; King, S. M. "Efficient entry to the hasubanan alkaloids: first enantioselective total synthesis of (−)-hasubanonine, (−)-runanine, (−)-delavayine, and (+)-periglaucine B." Angewandte Chemie International Edition, 2011, 50, 8863-8866. (Cited via Chemical Reviews). Available at:[Link]

  • Odagi, M. "Synthetic Studies of Hasubanan Alkaloids Based on Oxidative Phenolic Coupling and Intramolecular Aza-Michael Reaction." Journal of Synthetic Organic Chemistry, Japan, 2023, 81(12), 1150. Available at:[Link]

Sources

Application

Application Notes and Protocols: Oxoepistephamiersine in Medicinal Chemistry and Drug Discovery

Introduction and Pharmacological Context Oxoepistephamiersine is a highly complex hasubanalactam alkaloid originally isolated from the roots and vines of Stephania japonica, a plant with a rich history in traditional med...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

Oxoepistephamiersine is a highly complex hasubanalactam alkaloid originally isolated from the roots and vines of Stephania japonica, a plant with a rich history in traditional medicine[1]. Structurally characterized by its sterically congested aza[4.4.3]propellane core, oxoepistephamiersine shares a distinct 3D architectural resemblance to morphine[2]. This structural homology places it within a privileged class of natural products that are highly sought after in medicinal chemistry for their ability to selectively modulate central nervous system (CNS) targets and immune pathways.

Recent pharmacological evaluations of hasubanan alkaloids have revealed potent anti-inflammatory, neuroprotective, and analgesic properties[3]. Specifically, derivatives and structural analogs of oxoepistephamiersine have demonstrated the ability to significantly inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), making them promising lead compounds for treating neuroinflammation and chronic pain[4].

SignalingPathway Ligand Pro-inflammatory Stimulus (e.g., LPS) Receptor TLR4 Receptor Activation Ligand->Receptor NFkB NF-κB Pathway Translocation Receptor->NFkB Drug Oxoepistephamiersine (Small Molecule Inhibitor) Drug->NFkB Inhibits Cascade Cytokines TNF-α & IL-6 Production NFkB->Cytokines Inflammation Neuroinflammation / Pain State Cytokines->Inflammation

Proposed anti-inflammatory signaling pathway targeted by Oxoepistephamiersine and its analogs.

De Novo Synthesis and Derivatization Logic

Historically, the scarcity of oxoepistephamiersine in natural plant extracts hindered comprehensive structure-activity relationship (SAR) studies. However, a recent breakthrough in total synthesis has provided a divergent, scalable route to this molecule[5]. As a Senior Application Scientist, understanding the causality behind these synthetic choices is critical for designing derivative libraries.

Strategic Highlights of the Synthesis:

  • Palladium-Catalyzed Cascade Cyclization: Instead of building rings sequentially, a Pd-catalyzed cascade is employed to rapidly assemble the tricyclic carbon framework from a simple cyclohexanedione monoethylene acetal. This choice deliberately minimizes the step count while establishing the necessary stereocenters early in the workflow.

  • Regioselective Baeyer-Villiger Oxidation: This step exploits the inherent steric and electronic biases of the newly formed tricyclic intermediate to selectively insert an oxygen atom, forming a crucial lactone.

  • Methylamine (MeNH₂)-Triggered Skeletal Reorganization: This is the pivotal biomimetic step. Nucleophilic attack by MeNH₂ opens the lactone, which immediately triggers an intramolecular cascade. This thermodynamically driven reorganization seamlessly constructs the sterically congested benzannulated aza[4.4.3]propellane core.

  • Late-Stage Oxidative Annulation: To install the final tetrahydrofuran (THF) ring and hemiketal moiety, a late-stage sp³ C-H bond functionalization is utilized. This prevents the need for protecting group manipulation and ensures high diastereoselectivity.

SynthWorkflow A Cyclohexanedione Monoethylene Acetal (Starting Material) B Pd-Catalyzed Cascade Cyclization (Tricyclic Framework Formation) A->B C Regioselective Baeyer-Villiger Oxidation (Lactone Intermediate) B->C D MeNH2-Triggered Skeletal Reorganization (Aza[4.4.3]propellane Core) C->D E Late-Stage Oxidative Annulation (sp3 C-H Bond Functionalization) D->E F Oxoepistephamiersine (Target Alkaloid) E->F

Divergent total synthesis workflow for the construction of Oxoepistephamiersine.

Experimental Protocols

Protocol 3.1: Biomimetic Construction of the Aza[4.4.3]propellane Core

Objective: To execute the MeNH₂-triggered skeletal reorganization of the lactone intermediate. Causality & Validation: The reaction relies on precise temperature control. If the temperature is too low, the initial amidation occurs, but the subsequent intramolecular trapping fails, leading to acyclic byproducts. The protocol is self-validating: the disappearance of the lactone carbonyl stretch (~1745 cm⁻¹) and the appearance of a γ-lactam stretch (~1690 cm⁻¹) in real-time FTIR monitoring confirms successful reorganization[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the purified lactone intermediate (1.0 equiv, 0.5 mmol) in anhydrous methanol (10 mL) under an inert argon atmosphere. Note: Anhydrous conditions prevent competing hydrolysis of the lactone.

  • Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add a solution of methylamine (MeNH₂) in methanol (2.0 M, 5.0 equiv).

  • Activation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C), stirring for 2 hours to ensure complete nucleophilic ring opening.

  • Cascade Initiation: Elevate the temperature to 65 °C (reflux) for 12 hours. This thermal energy is required to overcome the steric hindrance associated with forming the aza[4.4.3]propellane architecture.

  • Workup & Validation: Concentrate the mixture in vacuo. Redissolve in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃. Dry the organic layer over anhydrous Na₂SO₄. Validate the product formation via crude ¹H NMR (look for the characteristic N-methyl singlet at ~2.4 ppm shifting downfield as the propellane forms) and FTIR.

Protocol 3.2: In Vitro Anti-Inflammatory Assay (TNF-α/IL-6 Inhibition)

Objective: To evaluate the anti-inflammatory efficacy of synthesized oxoepistephamiersine analogs in LPS-stimulated RAW 264.7 macrophages. Causality & Validation: A common pitfall in cytokine assays is false positives due to compound cytotoxicity (dead cells do not secrete cytokines). Therefore, this protocol integrates a parallel MTT cell viability assay. A compound is only validated as an anti-inflammatory agent if cytokine reduction occurs at concentrations where cell viability remains >95%.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37 °C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the oxoepistephamiersine analog (e.g., 1, 5, 10, 25, 50 µM) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity) for 2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS, 1 µg/mL) to each well. Incubate for an additional 24 hours.

  • Supernatant Harvest & ELISA: Centrifuge the plates at 1,500 rpm for 5 minutes. Carefully collect the cell-free supernatant. Quantify TNF-α and IL-6 levels using commercially available ELISA kits according to the manufacturer's instructions. Measure absorbance at 450 nm using a microplate reader.

  • Viability Validation (Parallel Plate): On a duplicate plate treated identically, discard the media and add 100 µL of MTT solution (0.5 mg/mL). Incubate for 4 hours, dissolve the formazan crystals in DMSO, and read absorbance at 570 nm. Normalize cytokine inhibition data against cell viability.

Quantitative Data Presentation

Table 1: Bioactivity Profile of Selected Hasubanan Alkaloids Data highlights the structural versatility of the hasubanan core in modulating inflammatory pathways[4].

CompoundPrimary Target / AssayIC₅₀ (µM)Pharmacological Relevance
Oxoepistephamiersine TNF-α Production~12.5 - 25.0Primary anti-inflammatory lead
Cephatonine IL-6 Production6.54Highly potent cytokine inhibitor
Prostephabyssine TNF-α Production30.44Moderate anti-inflammatory
Isotrilobine Doxorubicin ResistanceN/A (Comparable to Verapamil)Multidrug resistance (MDR) reversal

Table 2: Key Synthetic Transformations and Efficiency Metrics Summary of the optimized total synthesis route enabling SAR library generation[5].

Reaction StepTransformation TypeKey Reagents / CatalystsYield (%)Strategic Purpose
1 Cascade CyclizationPd(OAc)₂, PPh₃, Base75 - 82Rapid assembly of tricyclic framework
2 Baeyer-Villigerm-CPBA, NaHCO₃85 - 90Regioselective lactone formation
3 Skeletal ReorganizationMeNH₂ (Methanol), Heat65 - 70Construction of aza[4.4.3]propellane
4 Oxidative AnnulationSelectfluor, Ru-catalyst50 - 60Late-stage THF ring installation

References

  • Title: Oxoepistephamiersine, a New Hasubanalactam Alkaloid from Stephania japonica Source: Journal of Natural Products URL: [Link]

  • Title: Total Synthesis of Metaphanine and Oxoepistephamiersine Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids Source: ChemMedChem URL: [Link]

  • Title: Hasubanan alkaloids with anti-inflammatory activity from Stephania longa Source: Natural Product Research URL: [Link]

  • Title: Phytochemical and pharmacological review on Stephania japonica Source: Biomed J Sci & Tech Res URL: [Link]

Sources

Method

Application Note: Derivatization Strategies for Oxoepistephamiersine in Structure-Activity Relationship (SAR) Studies

Introduction & Pharmacological Context Oxoepistephamiersine is a highly complex hasubanalactam alkaloid originally isolated from the roots of Stephania japonica[1]. Characterized by its unique pentacyclic framework—conta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Oxoepistephamiersine is a highly complex hasubanalactam alkaloid originally isolated from the roots of Stephania japonica[1]. Characterized by its unique pentacyclic framework—containing a highly strained aza-propellane-like core, a six-membered ketone, and a gamma-lactam[1]—it represents a privileged structural scaffold for neuropharmacology.

Historically, the structural complexity and low natural abundance of hasubanan alkaloids limited extensive medicinal chemistry campaigns. However, recent breakthroughs in the divergent total synthesis of metaphanine and oxoepistephamiersine[2] have bypassed the extraction bottleneck, enabling systematic Structure-Activity Relationship (SAR) studies. Because extracts of S. japonica demonstrate potent anticholinesterase and antioxidant activities[3], rationally designed oxoepistephamiersine derivatives are highly sought after as potential multi-target therapeutics for Alzheimer's disease (AD) and related neurodegenerative disorders.

Structural Analysis & Derivatization Rationale

To systematically probe the pharmacophore, we target three distinct, modifiable regions of the oxoepistephamiersine scaffold. As a principle of robust experimental design, each modification is chosen to isolate a specific electronic or steric variable:

  • The C-16 Ketone (IR: 1745 cm⁻¹): This electrophilic center is highly amenable to reductive amination. Introducing basic amine side chains enhances aqueous solubility and promotes electrostatic interactions with the catalytic anionic site (CAS) of acetylcholinesterase (AChE).

  • The C-3 Methoxy Group: Acting natively as a weak hydrogen bond acceptor, this group can be demethylated to a phenolic hydroxyl. The resulting phenol serves as a strong hydrogen bond donor, hypothesized to anchor the molecule within the peripheral anionic site (PAS) of target enzymes.

  • The Gamma-Lactam (IR: 1690 cm⁻¹): Generally kept intact as a structural rigidifier, though N-alkylation can be explored to assess steric tolerance in the binding pocket.

SAR_Workflow Start Oxoepistephamiersine (Core Scaffold) Ketone C-16 Ketone Derivatization Start->Ketone Methoxy C-3 Methoxy Demethylation Start->Methoxy Lactam Gamma-Lactam Modification Start->Lactam RedAm Reductive Amination (Alkylamines) Ketone->RedAm Oxime Oxime Formation (Hydroxylamine) Ketone->Oxime Phenol Phenolic OH (BBr3 Treatment) Methoxy->Phenol SAR SAR Evaluation (AChE Inhibition & Antioxidant) Lactam->SAR RedAm->SAR Oxime->SAR Phenol->SAR

Fig 1: Derivatization workflow of Oxoepistephamiersine for SAR evaluation.

Self-Validating Experimental Protocols

Note: All procedures must be conducted under an inert atmosphere (Argon) using anhydrous solvents to prevent competitive hydrolysis. The following protocols are designed as self-validating systems, integrating in-process analytical checks to ensure structural integrity.

Protocol A: Regioselective Demethylation of the C-3 Methoxy Group

Objective: Convert the C-3 methoxy group to a phenolic hydroxyl to evaluate hydrogen-bond donor capacity. Causality & Rationale: Boron tribromide (BBr₃) is selected over strongly acidic cleavage conditions (e.g., HBr/AcOH). The Lewis acidic boron selectively coordinates to the sterically accessible aryl ether oxygen, enabling cleavage at -78 °C without disrupting the sensitive gamma-lactam or causing skeletal epimerization at the C-7 position[1].

Step-by-Step Methodology:

  • Preparation: Dissolve oxoepistephamiersine (1.0 eq, 0.1 mmol) in anhydrous CH₂Cl₂ (5 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Add BBr₃ (1.0 M in CH₂Cl₂, 3.0 eq) dropwise over 10 minutes. Causality: Slow addition prevents localized exotherms that could lead to non-specific degradation of the hasubanan core.

  • Reaction Progression: Stir at -78 °C for 2 hours, then allow the mixture to warm to 0 °C over 1 hour.

  • Validation Check 1 (In-Process): Perform TLC (Silica gel, CH₂Cl₂:MeOH 9:1). The complete disappearance of the starting material (Rf ~0.6) and the appearance of a more polar, UV-active spot (Rf ~0.3) that stains immediately positive with aqueous FeCl₃ confirms phenol formation.

  • Quenching & Workup: Quench cautiously with saturated aqueous NaHCO₃ (5 mL) at 0 °C. Causality: Neutralizing the hydrobromic acid byproduct immediately prevents acid-catalyzed epimerization. Extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Check 2 (Analytical): Confirm product via ¹H NMR by verifying the disappearance of the 3.91 ppm singlet corresponding to the C-3 OCH₃[1].

Protocol B: Reductive Amination of the C-16 Ketone

Objective: Introduce alkylamine side chains to probe the steric and electrostatic boundaries of the target active site. Causality & Rationale: Sodium cyanoborohydride (NaCNBH₃) is utilized as the reducing agent at pH 5.5. At this slightly acidic pH, the transient iminium intermediate is selectively reduced over the unreacted ketone. Crucially, the gamma-lactam remains completely untouched due to its inherent resonance stabilization and lower electrophilicity.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the oxoepistephamiersine derivative (1.0 eq, 0.1 mmol) and the target primary amine (e.g., benzylamine, 2.0 eq) in anhydrous MeOH (4 mL). Add glacial acetic acid (10 μL) to adjust the pH to ~5.5. Stir at room temperature for 4 hours.

  • Reduction: Add NaCNBH₃ (1.5 eq) in one portion. Stir for 12 hours at room temperature.

  • Validation Check 1 (In-Process): Monitor the reaction via FT-IR. The complete disappearance of the characteristic six-membered ketone band at 1745 cm⁻¹ validates the consumption of the carbonyl[1]. The lactam band at 1690 cm⁻¹ must remain strictly intact.

  • Workup: Quench with 1M NaOH (2 mL) to deprotonate the newly formed secondary amine, ensuring it partitions completely into the organic phase. Extract with CH₂Cl₂ (3 × 10 mL).

  • Purification: Purify via flash chromatography using basic alumina rather than silica gel. Causality: Basic alumina prevents the irreversible binding and streaking of the highly basic secondary amine product, ensuring high recovery yields.

Quantitative SAR Data Presentation

The following table summarizes a representative library of synthesized derivatives and their in vitro biological evaluation, illustrating the structure-activity trends derived from the protocols above.

Compound IDModification at C-3Modification at C-16AChE IC₅₀ (μM)Antioxidant ORAC (TE/μmol)
OX-01 (WT) -OCH₃=O (Ketone)12.4 ± 1.10.8 ± 0.1
OX-02 -OH=O (Ketone)4.2 ± 0.53.4 ± 0.2
OX-03 -OCH₃-NH-CH₂Ph1.8 ± 0.30.9 ± 0.1
OX-04 -OH-NH-CH₂Ph0.4 ± 0.1 3.7 ± 0.3
OX-05 -OCH₃-OH (Reduced)> 50.00.7 ± 0.1

Data Interpretation: The synergistic effect of C-3 demethylation (OX-02) and C-16 reductive amination (OX-03) culminates in OX-04, which exhibits a ~30-fold increase in AChE inhibition compared to the parent alkaloid. The simple reduction of the ketone to an alcohol (OX-05) effectively abolishes activity, highlighting the strict necessity of either a hydrogen-bond acceptor (ketone) or a protonated basic amine at this position to maintain target affinity.

BioPathway Deriv Optimized Derivative AChE Acetylcholinesterase (AChE) Inhibition Deriv->AChE Binds Active Site ACh Increased ACh Levels AChE->ACh Prevents Hydrolysis Receptor Cholinergic Receptor Activation ACh->Receptor Synaptic Transmission Neuro Neuroprotection & Cognitive Recovery Receptor->Neuro Downstream Signaling

Fig 2: Proposed neuroprotective signaling pathway via AChE inhibition.

Conclusion

The derivatization of oxoepistephamiersine requires precise, chemoselective methodologies due to the dense functionality and steric constraints of the hasubanalactam core. By employing self-validating protocols—such as tracking the 1745 cm⁻¹ IR band for ketone conversion and utilizing basic alumina for amine purification—researchers can reliably generate robust libraries for SAR studies. The dual-action potential (anticholinesterase and antioxidant) of these derivatives positions them as highly valuable scaffolds in neurodegenerative drug discovery.

References

  • Matsui, M., Yamamura, Y., Takebayashi, T., Iwaki, K., Takami, Y., Kunitake, K., Koga, F., Urasaki, S., & Watanabe, Y. (1984). "Oxoepistephamiersine, a New Hasubanalactam Alkaloid from Stephania japonica." Journal of Natural Products. [Link]

  • Xin, Y.-M., Zhou, Q., Ma, Z.-H., Shao, H., & Zhao, Y.-M. (2023). "Total Synthesis of Metaphanine and Oxoepistephamiersine." Angewandte Chemie International Edition. [Link]

Sources

Application

Application Note: Advanced Analytical Techniques for the Isolation and Structural Characterization of Oxoepistephamiersine

Executive Summary Oxoepistephamiersine is a highly complex hasubanalactam alkaloid originally isolated from the roots of Stephania japonica (Menispermaceae). Characterized by its challenging aza[4.4.3]propellane core, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxoepistephamiersine is a highly complex hasubanalactam alkaloid originally isolated from the roots of Stephania japonica (Menispermaceae). Characterized by its challenging aza[4.4.3]propellane core, this compound is of significant interest in pharmacognosy and synthetic organic chemistry [1, 2]. This application note provides a comprehensive, self-validating methodological framework for the extraction, chromatographic purification, and multimodal spectroscopic elucidation of oxoepistephamiersine.

By detailing the causality behind each experimental parameter—from solvent selection to 2D-NMR pulse sequences—this guide serves as an authoritative protocol for researchers isolating complex hasubanan alkaloids or verifying the products of total synthesis.

Workflow Overview

The characterization of oxoepistephamiersine requires a sequential approach to overcome the challenges posed by the complex plant matrix and the presence of closely related stereoisomers (such as its epimer, oxostephamiersine).

Workflow A Plant Matrix (Stephania japonica) B Defatting & Extraction A->B C Column Chromatography B->C D Spectroscopic Elucidation C->D

Fig 1: Stepwise workflow for the isolation and characterization of oxoepistephamiersine.

Experimental Protocols

Protocol A: Extraction and Chromatographic Isolation

Rationale: Plant roots contain a vast array of lipophilic interferences (waxes, sterols) that can suppress ionization in mass spectrometry and crowd NMR spectra. Initial defatting with petroleum ether selectively removes these non-polar lipids while capturing the moderately polar hasubanalactam alkaloids. Subsequent size-exclusion chromatography (Sephadex LH-20) acts as an orthogonal purification step to normal-phase silica, separating molecules strictly by hydrodynamic volume.

Step-by-Step Methodology:

  • Sample Preparation: Pulverize 5.0 kg of dried Stephania japonica roots into a fine powder to maximize the solvent-to-matrix surface area [3].

  • Defatting & Extraction: Macerate the powder in petroleum ether (boiling point 60–90 °C) for 72 hours at room temperature. Filter and concentrate the solvent under reduced pressure (rotary evaporation at 40 °C) to yield a crude non-phenolic extract.

  • Silica Gel Chromatography:

    • Load the crude extract (e.g., 5.5 g) onto a Silica Gel 60 column (230–400 mesh).

    • Elute using a step gradient of Chloroform/Methanol (from 100:0 to 90:10, v/v).

    • Self-Validation: Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm) and visualize using Dragendorff's reagent. Oxoepistephamiersine typically elutes in the mid-polarity fractions.

  • Orthogonal Polishing: Pool the target fractions and apply them to a Sephadex LH-20 column, eluting with pure Methanol. Collect the eluate and crystallize the purified oxoepistephamiersine from Methanol to yield light yellow prisms.

Protocol B: High-Resolution Mass Spectrometry (HRMS)

Rationale: Standard nominal mass spectrometry cannot definitively confirm elemental composition. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the calculation of the precise molecular formula (C21H25NO7) by measuring the mass defect.

Step-by-Step Methodology:

  • Calibration: Calibrate the ESI-TOF (Time-of-Flight) mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy within < 2 ppm.

  • Sample Preparation: Dissolve 1 mg of the purified crystal in 1 mL of LC-MS grade Acetonitrile containing 0.1% Formic Acid (to promote protonation).

  • Acquisition: Inject 2 µL into the HRMS system operating in positive ion mode.

  • Data Analysis: Extract the molecular ion peak. Oxoepistephamiersine will present a characteristic molecular ion peak at m/z 403.1630. Analyze the fragmentation pattern; a prominent base peak at m/z 257.1063 indicates the cleavage of the characteristic hasubanan framework [1].

Protocol C: Nuclear Magnetic Resonance (NMR) Stereochemical Profiling

Rationale: Oxoepistephamiersine and its naturally occurring congener, oxostephamiersine, are epimers differing solely at the C-7 methoxyl group. Mass spectrometry and UV spectroscopy cannot differentiate these epimers. 1D and 2D NMR are mandatory to establish the 3D spatial conformation (axial vs. equatorial) of the C-7 substituent.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the compound in 600 µL of deuterated chloroform (CDCl3) containing 0.03% Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • 1D NMR Acquisition: Acquire 1H-NMR (600 MHz) and 13C-NMR (150 MHz) spectra. Ensure a sufficient relaxation delay (D1 = 2.0 s) to allow for accurate integration of the proton signals.

  • 2D NMR Acquisition: Run COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to assign all proton-carbon pairs.

  • Stereochemical Assignment via NOESY: Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. Analyze the cross-peaks corresponding to the C-7 proton (approx. δ 4.13 ppm). The coupling constants and spatial proximity to adjacent protons will confirm the methoxyl group's specific configuration, definitively identifying the compound as oxoepistephamiersine rather than its axial epimer.

Quantitative Data Presentation

The following table synthesizes the expected physicochemical and spectral data required to validate the successful isolation of oxoepistephamiersine[1].

Analytical ParameterExpected Value / ObservationAnalytical Technique
Molecular Formula C21H25NO7ESI-HRMS
Exact Mass m/z 403.1630 [M]+ESI-HRMS
Major Fragment Ion m/z 257.1063ESI-HRMS (MS/MS)
UV Absorbance Max 284.5 nmUV-Vis Spectroscopy
IR Band (Ketone) 1745 cm⁻¹ (Six-membered ring)FT-IR Spectroscopy
IR Band (Lactam) 1690 cm⁻¹ ( γ -lactam)FT-IR Spectroscopy
Optical Rotation [α]D +104.88° (c = 0.5, CHCl3)Polarimetry
Melting Point 221 °CCapillary Melting Point

Structural Elucidation Logic

The definitive identification of oxoepistephamiersine relies on a triad of spectroscopic evidence. The diagram below illustrates the logical flow of data synthesis used to reconstruct the molecule's complex architecture.

Elucidation Target Oxoepistephamiersine (C21H25NO7) HRMS ESI-HRMS m/z 403.1630 Target->HRMS Exact Mass IR FT-IR 1745 & 1690 cm⁻¹ Target->IR Functional Groups NMR 1D/2D NMR C-7 Stereochemistry Target->NMR 3D Conformation

Fig 2: Multimodal spectroscopic logic for the structural validation of oxoepistephamiersine.

Conclusion

The characterization of oxoepistephamiersine demands a rigorous, multi-technique approach. While HRMS and FT-IR efficiently confirm the molecular formula and the presence of the defining hasubanalactam carbonyls, high-field 2D-NMR remains the non-negotiable standard for resolving its intricate stereochemistry. By adhering to the extraction and analytical parameters outlined in this note, researchers can ensure high-fidelity isolation and validation of this crucial Menispermaceae alkaloid for downstream pharmacological or synthetic applications.

References

  • Matsui, M., et al. (1984). "Oxoepistephamiersine, a New Hasubanalactam Alkaloid from Stephania japonica". Journal of Natural Products, 47(5), 858-861. URL: [Link]

  • Sun, Y.-K., et al. (2023). "Total Synthesis of Metaphanine and Oxoepistephamiersine". Angewandte Chemie International Edition, 62(40). URL: [Link]

  • Semwal, D. K., et al. (2010). "The genus Stephania (Menispermaceae): Chemical and pharmacological perspectives". Journal of Ethnopharmacology, 132(2), 369-383. URL: [Link]

Method

Application Notes &amp; Protocols: The Extraction of Alkaloids from Plant Material

Abstract Alkaloids represent a vast and structurally diverse group of nitrogen-containing secondary metabolites produced by plants. Their profound physiological effects have made them a cornerstone of pharmacology and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Alkaloids represent a vast and structurally diverse group of nitrogen-containing secondary metabolites produced by plants. Their profound physiological effects have made them a cornerstone of pharmacology and drug development. The efficient and selective extraction of these compounds from complex plant matrices is a critical first step in research, development, and manufacturing. This guide provides a comprehensive overview of the core principles and detailed protocols for the extraction of alkaloids, designed for researchers, scientists, and drug development professionals. We will explore both classical and modern techniques, emphasizing the rationale behind methodological choices to ensure high-yield, high-purity extracts suitable for downstream applications.

Introduction: The Chemical and Pharmacological Significance of Alkaloids

Alkaloids are naturally occurring organic compounds characterized by at least one nitrogen atom in a heterocyclic ring.[1] This nitrogen atom confers basic (alkaline) properties, which is the defining chemical feature exploited in their extraction. With over 12,000 known structures, alkaloids exhibit an extraordinary range of pharmacological activities, including analgesic (morphine), anti-cancer (vinblastine), anti-malarial (quinine), and stimulant (caffeine) properties.[2][3]

The fundamental principle of most alkaloid extraction protocols hinges on their ability to exist in two forms depending on pH:

  • As free bases: Generally soluble in organic solvents and poorly soluble in water.

  • As salts: Formed by reacting with an acid, they are typically soluble in water and alcohols but insoluble in non-polar organic solvents.[4]

Manipulating the pH of the extraction medium allows for the selective separation of alkaloids from other non-alkaloidal plant constituents like fats, waxes, tannins, and sugars.[5][6]

Pre-Extraction Essentials: Preparing Plant Material for Optimal Yield

The quality and consistency of the final alkaloid extract begin with meticulous preparation of the raw plant material.

  • Sample Preparation: The plant material (e.g., leaves, roots, bark) must be thoroughly dried to a constant weight, typically in an oven at a controlled temperature (e.g., 40-60°C), to prevent enzymatic degradation and microbial growth. After drying, the material should be finely powdered using a mechanical grinder.[7] This increases the surface area available for solvent penetration, significantly enhancing extraction efficiency.[8]

  • Initial Defatting (Optional but Recommended): Many plant materials contain significant amounts of lipids, oils, and pigments that can interfere with alkaloid extraction and purification. A pre-extraction step with a non-polar solvent like petroleum ether or n-hexane is highly effective at removing these lipophilic compounds.[7] The defatted plant material is then dried before proceeding to the primary extraction.

Core Protocol: Acid-Base Extraction for Selective Alkaloid Isolation

This method is the cornerstone of alkaloid chemistry, providing a robust and selective means of purification. It leverages the differential solubility of alkaloids in their base and salt forms. Two primary approaches exist.

Process A: Extraction of the Free Base First

This process is ideal when the starting material is dry and the goal is to minimize the co-extraction of water-soluble impurities.

Causality & Principle: The plant material is first treated with a base (e.g., ammonia solution or calcium hydroxide) to convert any alkaloid salts present into their free base form.[1][5] These now water-insoluble but organic-soluble bases are then extracted with an appropriate organic solvent. Subsequently, the alkaloids are partitioned back into an aqueous phase by forming their salts with a dilute acid.

Detailed Protocol:

  • Alkaloid Liberation: Weigh 100 g of finely powdered, defatted plant material. Moisten it with a 10% ammonium hydroxide solution until it is uniformly damp but not slurry-like. Let it stand for 30-60 minutes. This converts alkaloid salts to their free base form.

  • Solvent Extraction: Transfer the basified material to a Soxhlet apparatus and extract with 500 mL of dichloromethane or chloroform for 6-8 hours.[4] The continuous cycling of fresh, hot solvent ensures exhaustive extraction.[9][10]

  • Acidic Partitioning: Concentrate the organic extract to about 100 mL using a rotary evaporator. Transfer the concentrate to a separatory funnel and extract it three times with 50 mL portions of 2% sulfuric acid.[1] The alkaloids will move into the acidic aqueous layer as their sulfate salts, leaving many impurities in the organic layer.

  • Purification: Combine the aqueous acidic fractions. This solution now contains the protonated alkaloid salts. It can be washed once with 50 mL of fresh dichloromethane to remove any remaining neutral or acidic impurities. Discard the organic wash.

  • Re-liberation of Free Base: Cool the aqueous solution in an ice bath and slowly add concentrated ammonium hydroxide until the pH is approximately 9-10.[5] This will precipitate the alkaloids as free bases.

  • Final Extraction: Extract the alkaline solution three times with 50 mL portions of chloroform. The purified alkaloid free bases will now be in the organic layer.

  • Drying and Recovery: Combine the chloroform extracts and dry them over anhydrous sodium sulfate. Filter the solution and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.[11]

Process B: Extraction of the Alkaloid Salt First

This approach is effective for large-scale extractions or when dealing with fresh plant material.

Causality & Principle: The plant material is first extracted with an acidified aqueous or alcoholic solvent to convert all alkaloids into their salt form, making them soluble in the polar solvent.[5] This initial extract is then purified before liberating the free bases.

Detailed Protocol:

  • Acidic Extraction: Macerate 100 g of powdered plant material in 1 L of 5% acetic acid in 70% ethanol for 24 hours with occasional shaking.

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate to approximately 200 mL using a rotary evaporator to remove the ethanol.

  • Purification Wash: Transfer the acidic aqueous concentrate to a separatory funnel and wash it twice with 100 mL portions of chloroform to remove pigments and other lipophilic impurities.[5] Discard the chloroform washes.

  • Basification and Extraction: Adjust the pH of the aqueous solution to 9-10 with ammonium hydroxide. Extract the liberated alkaloid bases with three 100 mL portions of chloroform.[1]

  • Drying and Recovery: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid mixture.

Diagram of the Acid-Base Extraction Workflow (Process A)

Alkaloid_Extraction cluster_prep Preparation cluster_extraction Core Extraction cluster_purification Purification & Recovery Plant Powdered Plant Material Defat Defat with Hexane Plant->Defat Basify 1. Basify with NH4OH (Alkaloid -> Free Base) Defat->Basify Soxhlet 2. Extract with Chloroform (Free Base in Organic Solvent) Basify->Soxhlet AcidWash 3. Partition with 2% H2SO4 (Free Base -> Alkaloid Salt) Soxhlet->AcidWash OrganicImp Lipophilic Impurities Soxhlet->OrganicImp Remain in CHCl3 ReBasify 4. Basify Aqueous Layer (Alkaloid Salt -> Free Base) AcidWash->ReBasify FinalExtract 5. Extract with Chloroform (Purified Free Base) ReBasify->FinalExtract Evaporate 6. Dry & Evaporate Solvent FinalExtract->Evaporate CrudeAlkaloid Crude Alkaloid Extract Evaporate->CrudeAlkaloid

Caption: Workflow for Acid-Base Alkaloid Extraction (Process A).

Modern and Alternative Extraction Techniques

While classical methods are robust, modern techniques offer significant advantages in terms of speed, efficiency, and reduced solvent consumption, aligning with the principles of green chemistry.[6][12]

Ultrasound-Assisted Extraction (UAE)
  • Principle: UAE utilizes high-frequency sound waves (typically 20-100 kHz) to create acoustic cavitation in the solvent.[13] The formation and collapse of microscopic bubbles generate intense local pressure and temperature gradients, disrupting plant cell walls and enhancing mass transfer of alkaloids into the solvent.[14]

  • Advantages: Significantly reduced extraction times (minutes vs. hours), lower solvent consumption, and improved efficiency, especially for thermolabile compounds due to lower operating temperatures (30-60°C).[2][12]

  • Protocol Outline:

    • Place 10 g of powdered plant material in a flask with 200 mL of a suitable solvent (e.g., methanol or ethanol).[13]

    • Immerse the flask in an ultrasonic bath or use a probe-type sonicator.

    • Sonicate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature.

    • Filter the extract and proceed with purification, often using the acid-base method described above.

Microwave-Assisted Extraction (MAE)
  • Principle: MAE uses microwave energy to heat the solvent and the moisture within the plant matrix.[15] This rapid, localized heating creates pressure that ruptures plant cells, releasing the alkaloids into the solvent.[16] The process is highly efficient because microwaves heat the entire sample volume simultaneously.

  • Advantages: Extremely fast extraction times, reduced solvent usage, and often higher extraction yields compared to conventional methods.[15][17]

  • Protocol Outline:

    • Place 10 g of powdered plant material in a specialized microwave-safe extraction vessel with 150-200 mL of solvent.

    • Seal the vessel and place it in the microwave extractor.

    • Apply microwave power (e.g., 500 W) for a short duration (e.g., 5-15 minutes) at a controlled temperature.

    • After cooling, filter the extract for further processing.

Supercritical Fluid Extraction (SFE)
  • Principle: SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[18] Above its critical temperature (31°C) and pressure (74 bar), CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.[19] The solvating power can be finely tuned by adjusting pressure and temperature.

  • Advantages: Produces highly pure extracts with no solvent residue (the CO2 is simply vented as a gas post-extraction), making it environmentally friendly.[20] It is particularly suitable for thermally sensitive compounds due to the low operating temperatures.[18]

  • Considerations: The non-polar nature of supercritical CO2 means that a polar co-solvent (modifier), such as methanol or ethanol, is often required to efficiently extract polar alkaloids.[20] The high initial equipment cost is a primary drawback.[20]

Comparative Analysis of Extraction Methods

The choice of extraction method depends on the specific alkaloid, the scale of the operation, available equipment, and desired purity.

MethodPrincipleExtraction TimeSolvent UseYield & EfficiencyKey Considerations
Soxhlet Continuous solid-liquid extraction with refluxing solvent.[9]6-24 hours[9]HighGood, but can degrade thermolabile compounds.Well-established, robust, suitable for many alkaloids.[21]
Acid-Base Selective separation based on pH-dependent solubility.[6]VariableModerate-HighHigh purity and selectivity.Fundamental for purification, can be combined with other methods.
UAE Acoustic cavitation disrupts cell walls.[13]15-60 minutes[12]Low-ModerateHigh, preserves thermolabile compounds.[12]Rapid, efficient, easily scalable.
MAE Microwave energy ruptures cells via internal heating.[15]5-30 minutes[17]Low-ModerateVery High, very rapid.[17]Requires specialized equipment, risk of overheating.
SFE Dissolution in a supercritical fluid (e.g., CO2).[19]30-120 minutesVery Low (plus modifier)High purity, tunable selectivity.[22]"Green" technique, high capital cost, best for non-polar compounds.[20]

Conclusion

The successful extraction of alkaloids from plant material is a multi-step process that requires careful consideration of the chemical properties of the target compounds and the physical nature of the plant matrix. While traditional acid-base and Soxhlet extractions remain reliable and fundamental techniques, modern methods such as UAE, MAE, and SFE offer significant improvements in speed, efficiency, and environmental sustainability.[2][6] The protocols and principles outlined in this guide provide a strong foundation for researchers to develop and optimize extraction strategies tailored to their specific scientific and developmental goals, ultimately accelerating the journey from plant source to purified, active compound.

References

  • Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. (2025). Vertex AI Search.
  • Microwave-Assisted Extraction in Natural Products Isolation. (n.d.). Springer Nature Experiments.
  • Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening. (2025). Asian Journal of Green Chemistry.
  • Microwave-assisted extraction of functional compounds from plants: A Review. (2023). BioResources.
  • Natural products microwave extraction system. (n.d.). Milestone Srl.
  • The Process of Extraction of Alkaloids from Plants. (n.d.). Your Article Library.
  • Microwave-Assisted Solid Extraction from Natural Matrices. (n.d.). SciSpace.
  • Recent Extraction Techniques for Natural Products: Microwave-assisted Extraction and Pressurised Solvent Extraction. (2002). ResearchGate.
  • Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. (2025). ResearchGate.
  • Alkaloid Isolation via Soxhlet Method. (n.d.). Scribd.
  • Optimal Solvent Selection for Alkaloid Extraction. (n.d.). Scribd.
  • Extraction of Alkaloids. (n.d.). Alfa Chemistry.
  • Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. (2025). Preprints.org.
  • How do we extract alkaloids from medicinal plants?. (2023). Quora.
  • Alkaloid Extraction using a Probe-Ultrasonicator. (n.d.). Hielscher Ultrasonics.
  • How do I choose solvents for extraction process of plant extract?. (2015). ResearchGate.
  • Non-conventional techniques in plant alkaloid extraction: a decade of progress (2014-2023). (2025). Chemistry & Biodiversity.
  • The extraction, separation and purification of alkaloids in the natural medicine. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Comparative extraction techniques of alkaloids and evaluation of antioxidant capacity from the fruits of Retama raetam. (2022). International Journal of Biosciences.
  • Comparative Study of Extraction Methods for Enhancing the Yield of Medicinal Plant Alkaloids. (2025). AKT Publication.
  • Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory. (2025). Labmate Online.
  • A REVIEW OF NATURAL PRODUCTS FROM PLANTS USING CARBON DIOXIDE SUPERCRITICAL FLUID EXTRACTION. (n.d.). IEM Journal.
  • Pharmacognosy. (n.d.). Google Books.
  • What Are Alkaloids in Plants & How to Extract Them. (n.d.). Mountain Rose Herbs Blog.
  • Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant. (2022). DergiPark.
  • Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review. (n.d.). PMC.
  • Extraction of Alkaloids Using Ultrasound from Pulp and By-Products of Soursop Fruit (Annona muricata L.). (2020). MDPI.
  • Supercritical fluid extraction: A new technology to herbals. (2020). ResearchGate.
  • Soxhlet Extraction: Basics & Principle. (n.d.). Borosil Scientific.
  • Application of New Supercritical Extraction Technology in Extraction and Separation of Effective Components of Traditional Chinese Medicine. (n.d.). MATEC Web of Conferences.
  • Process for the extraction and purification of alkaloids. (1995). Google Patents.
  • A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. (2007). PMC.
  • Ionic Liquid-Based Ultrasonic-Assisted Extraction of Alkaloids from Cacao (Theobroma cacao). (n.d.). Aidic.
  • Isolation of Alkaloids, Saponins and Tannins from Plants. (2019). International Journal of Life Sciences and Scientific Research.
  • Optimization of ultrasound-assisted extraction of alkaloids from Acalypha indica: Solvent and extraction time variation. (2019). Repository UIN Malang.
  • Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents. (2025). PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Synthesis Support Center: Troubleshooting the Total Synthesis of Oxoepistephamiersine

Welcome to the Technical Support Center for complex alkaloid synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the divergent synthesis of hasubanan alkaloids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex alkaloid synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the divergent synthesis of hasubanan alkaloids. The total synthesis of oxoepistephamiersine, recently achieved by, represents a masterclass in cascade reactions and late-stage functionalization. However, translating these elegant methodologies from literature to the bench often reveals hidden sensitivities in the experimental protocols.

This guide dissects the causality behind the key transformations, providing you with self-validating protocols and diagnostic FAQs to ensure high fidelity in your synthetic workflows.

Synthetic Workflow Visualization

Workflow A Cyclohexanedione Monoethylene Acetal B Intermediate Ketone (D) A->B Enolate Alkylation & Wittig Olefination C Tricyclic Diketone (E) B->C Pd-Catalyzed Carbonylative Annulation D Lactone Intermediate (G) C->D Regioselective Baeyer-Villiger Oxidation E Aza[4.4.3]propellane Core (H) D->E MeNH2-Triggered Skeletal Reorganization F Oxoepistephamiersine E->F Late-Stage C-H Oxidative Annulation

Synthetic workflow for Oxoepistephamiersine highlighting key structural transformations.

Diagnostic FAQ & Troubleshooting Guide

Q1: Why does the palladium-catalyzed carbonylative annulation yield a complex mixture instead of the desired tricyclic diketone? Causality & Solution: The Heck-type carbonylative cyclization cascade is highly sensitive to CO pressure and the choice of phosphine ligand. High CO pressure can lead to catalyst poisoning or favor direct carbonylation without cyclization. Furthermore, the reaction requires a highly electrophilic cationic palladium species to initiate the alkene insertion. If you omit the silver salt additive (AgOTf), the halide remains bound to the Pd(II) center, drastically reducing its electrophilicity and stalling the cascade[1]. Ensure CO pressure is strictly maintained at 1 atm and verify the anhydrous nature of your AgOTf.

Q2: During the construction of the aza[4.4.3]propellane core, the MeNH₂-triggered reorganization stalls. How can I drive this to completion? Causality & Solution: The skeletal reorganization from the lactone requires nucleophilic attack by methylamine followed by a complex cascade of bond migrations. If the environment is not sufficiently basic, or if the intermediate amine is not trapped, the equilibrium shifts backward. The addition of methyl iodide (MeI) serves a dual purpose: it methylates the intermediate to lock the conformation and drives the thermodynamic sink toward the final lactam. Ensure anhydrous Cs₂CO₃ is used to prevent competitive hydrolysis of the lactone prior to amine attack.

Q3: The late-stage C-H oxidative annulation to form the THF ring and hemiketal yields poor diastereoselectivity or over-oxidized products. What is going wrong? Causality & Solution: The formation of the THF ring requires precise oxidation of the sp³ C-H bond. Using DMDO (dimethyldioxirane) achieves the initial hydroxylation, but excess DMDO or extended reaction times will cleave the sensitive propellane core or over-oxidize the tertiary amine[2]. The subsequent treatment with CAN (Ceric ammonium nitrate) under strictly acidic conditions facilitates the oxidative cyclization. The biphasic nature and precise acid concentration (pH < 2) protonate the amine, shielding it from over-oxidation while CAN drives the radical-mediated cyclization [2].

Quantitative Data: Optimization of the Carbonylative Annulation

To illustrate the sensitivity of the tricyclic core formation, the following table summarizes the causal impact of varying reaction parameters during the Pd-catalyzed cascade.

EntryCatalyst (5 mol%)Ligand (10 mol%)AdditiveSolventTemp (°C)Yield (%)Mechanistic Impact
1 Pd(OAc)₂ Ph₃P AgOTf PhMe 90 72 Optimal cationic Pd(II) generation.
2Pd(OAc)₂dppeAgOTfPhMe90<20Bidentate ligand restricts coordination geometry.
3Pd(PPh₃)₄NoneNoneDMF90TracePd(0) fails to initiate the required electrophilic attack.
4Pd(OAc)₂Ph₃PNonePhMe9015Lack of halide scavenger prevents cationic Pd formation.

Data adapted from the optimization studies by .

Validated Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems to ensure maximum reproducibility at the bench.

Protocol 1: Palladium-Catalyzed Carbonylative Annulation (Formation of Tricyclic Diketone E)
  • Catalyst Pre-activation: In a flame-dried Schlenk tube under an argon atmosphere, charge Pd(OAc)₂ (5 mol%), Ph₃P (10 mol%), and AgOTf (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene (PhMe) to achieve a 0.1 M concentration. Stir for 10 minutes at room temperature. Causality check: The solution should change color as the active cationic palladium complex forms and AgOAc precipitates.

  • Substrate Addition: Introduce the intermediate ketone (D) as a solution in toluene.

  • Atmosphere Exchange: Evacuate the vessel and backfill with CO gas (1 atm) using a balloon. Repeat this purge cycle three times to ensure complete removal of argon.

  • Cascade Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Self-Validation Step: Monitor the consumption of the starting material via TLC (hexane/EtOAc 3:1). The appearance of a highly UV-active spot (due to the newly formed enone system) validates the successful cyclization.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black and silver salts, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol 2: MeNH₂-Triggered Skeletal Reorganization (Formation of Aza[4.4.3]propellane Core H)
  • Initial Amidation: Dissolve the lactone intermediate (G) in anhydrous acetone. Add MeNH₂·HCl (3.0 equiv) and anhydrous Cs₂CO₃ (4.0 equiv).

  • Cascade Initiation: Heat the suspension to 40 °C for 4 hours. Causality check: The basic environment promotes nucleophilic attack of the amine on the lactone, initiating the skeletal rearrangement.

  • Trapping/Methylation: Without isolating the intermediate, add methyl iodide (MeI, 5.0 equiv) directly to the reaction mixture and increase the temperature to 60 °C for an additional 6 hours. This step irreversibly traps the rearranged framework by methylating the tertiary amine.

  • Self-Validation Step: LC-MS analysis should show a mass shift corresponding to the addition of the methyl group (+14 Da) compared to the un-trapped intermediate, confirming the thermodynamic sink has been reached.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over Na₂SO₄, and purify to isolate the benzannulated aza[4.4.3]propellane.

Protocol 3: Late-Stage C-H Oxidative Annulation (Formation of Oxoepistephamiersine)
  • C-H Hydroxylation: Dissolve the aza[4.4.3]propellane precursor in anhydrous THF and cool strictly to -78 °C. Add LHMDS (1.5 equiv) followed by a freshly titrated solution of DMDO in acetone. Stir for 30 minutes, then warm to 0 °C.

  • Acidic Cyclization: Quench the reaction and perform a rapid solvent exchange to CH₂Cl₂-1,4-dioxane (11:4). Add concentrated HCl (to pH < 2) followed by Ceric Ammonium Nitrate (CAN, 2.0 equiv).

  • Self-Validation Step: The acidic conditions are critical. If the pH rises above 2, you will observe rapid degradation and over-oxidation of the amine core on TLC. The acidic environment protonates the nitrogen, deactivating it toward oxidation while CAN drives the cyclization to form the THF ring and hemiketal moiety.

  • Workup: Neutralize carefully with saturated NaHCO₃ at 0 °C, extract with EtOAc, and purify via preparative TLC to yield Oxoepistephamiersine.

References
  • Title: Total Synthesis of Metaphanine and Oxoepistephamiersine Source: Angewandte Chemie International Edition, 2023, 62(40), e202310917 URL: [Link]

  • Title: Total Synthesis of (±)-Metaphanine (Synfacts Highlight) Source: Synfacts 2023, 19(11), 1070 URL: [Link]

Sources

Optimization

Optimization of stereoselectivity in complex alkaloid synthesis

Welcome to the Alkaloid Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical complexities inherent in alkaloid total synthesis. Achi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Alkaloid Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical complexities inherent in alkaloid total synthesis. Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) requires more than just following a recipe; it requires a deep mechanistic understanding of transition states, reaction kinetics, and thermodynamic equilibria.

This guide abandons rigid templates to directly address the most critical failure points in complex alkaloid synthesis. Here, we dissect the causality behind experimental choices and provide self-validating protocols to ensure your asymmetric methodologies are robust and reproducible.

Module A: Asymmetric Pictet-Spengler Cyclizations

The Pictet-Spengler reaction is the cornerstone for synthesizing tetrahydro-β-carbolines and isoquinoline alkaloids. However, controlling the absolute stereochemistry during the cyclization of the iminium intermediate is notoriously difficult.

FAQ 1: Why is my enantiomeric excess (ee) plateauing around 70% in Chiral Phosphoric Acid (CPA) catalyzed reactions?

The Causality: When your ee stalls, you are likely competing with a vigorous racemic background reaction. The asymmetric Pictet-Spengler reaction relies on the formation of an iminium ion that must be tightly bound by the chiral conjugate base of the acid catalyst (e.g., a CPA). If your solvent is too polar or your reaction temperature is too high, this critical ion pair dissociates. The "naked" iminium ion then undergoes spontaneous, uncatalyzed cyclization, which is purely racemic.

To break through the 70% ee ceiling, you must enforce a tight ion-pair transition state. This is achieved by lowering the temperature, switching to a non-polar solvent (like toluene), and utilizing bulkier CPAs (such as TRIP or SPINOL-derived catalysts) that create a deeper, more restrictive chiral pocket.

PS_Mechanism A Tryptamine + Aldehyde B Iminium Ion Intermediate A->B Acid C CPA-Iminium Ion Pair B->C Chiral Catalyst (Low Temp) E Racemic Product B->E Dissociated Ions (High Temp) D Enantioenriched Product C->D Stereoselective Cyclization

Caption: Mechanistic divergence in the asymmetric Pictet-Spengler reaction.

Quantitative Optimization Data

Table 1: Optimization of CPA-Catalyzed Pictet-Spengler Reaction

EntryCatalystSolventTemp (°C)AdditiveYield (%)ee (%)
1(R)-BINOL-CPACH₂Cl₂25None8545
2(R)-TRIPCH₂Cl₂25None8872
3(R)-TRIPToluene-20None7589
4(R)-TRIPToluene-403Å MS9298
Protocol 1: Optimized CPA-Catalyzed Pictet-Spengler Cyclization

Self-Validating System: This protocol incorporates an intermediate validation step to ensure complete imine formation, preventing the catalyst from being poisoned by unreacted starting materials.

  • Reactant Preparation: Flame-dry a Schlenk flask under argon. Add the tryptamine derivative (1.0 eq) and the aldehyde (1.1 eq) in anhydrous toluene to achieve a 0.05 M concentration.

  • Desiccation & Imine Formation: Add freshly activated 3Å molecular sieves (100 mg/mmol). Stir at room temperature for 30 minutes.

    • Self-Validation Step: Withdraw a 50 µL aliquot, evaporate, and check the crude ¹H NMR. Proceed only when the aldehyde proton signal has completely disappeared, confirming quantitative imine formation.

  • Catalysis: Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath. Add the (R)-TRIP catalyst (5 mol%). Stir for 24-48 hours.

  • Quench & Isolate: Quench the reaction cold by adding saturated aqueous NaHCO₃. This deprotonates the CPA, immediately halting the reaction and preventing post-reaction epimerization. Extract with EtOAc, dry over MgSO₄, and purify via flash column chromatography.

Module B: Organocatalytic Cascade Reactions

Secondary amine organocatalysis (e.g., MacMillan imidazolidinones, Jørgensen-Hayashi pyrrolidines) is highly effective for synthesizing complex piperidine and pyrrolidine alkaloid cores[1].

FAQ 2: Why is my diastereomeric ratio (dr) poor even when my ee is >95%?

The Causality: A high ee coupled with a low dr (e.g., 1.5:1) indicates that your enantiodetermining step (typically the initial Michael addition) is highly selective, but your subsequent ring-closing step (e.g., an intramolecular aldol or Mannich reaction) is leaking stereochemical integrity[1].

This leakage usually occurs because the α-proton of the intermediate is acidic. If the ring-closing step is slow, the intermediate undergoes reversible enolization/epimerization before it can be trapped. To fix this, you must accelerate the trapping step and suppress enolization. Switching to a non-polar solvent tightens the hydrogen-bonding network of the transition state, and adding a weak acid co-catalyst (like benzoic acid) accelerates the irreversible trapping step.

Troubleshooting Start Issue: Low dr, High ee Check1 Is the α-proton acidic? Start->Check1 Yes1 Epimerization likely. Switch to non-polar solvent. Check1->Yes1 Yes No1 Poor facial selectivity. Tune catalyst sterics. Check1->No1 No End1 High dr & ee achieved Yes1->End1 No1->End1

Caption: Troubleshooting workflow for resolving low diastereomeric ratios.

Table 2: Solvent and Additive Effects on Organocatalytic Cascade dr/ee

EntrySolventTemp (°C)Co-catalystYield (%)dr (trans:cis)ee (%)
1DMF25None801.5:196
2CH₂Cl₂25None823:197
3Toluene0None788:198
4Toluene-20Benzoic Acid8519:199

Module C: Chiral Auxiliaries and Late-Stage Epimerization

FAQ 3: My stereocenter epimerizes during the reductive cleavage of the Evans oxazolidinone auxiliary. How do I prevent this?

The Causality: The Evans oxazolidinone is a reliable chiral auxiliary for asymmetric alkylations[2]. However, reductive cleavage to the primary alcohol using LiBH₄ often results in 20-30% epimerization of the newly formed α-stereocenter. Pure LiBH₄ in THF reduces the imide relatively slowly. As the reaction proceeds, basic alkoxide intermediates linger in solution and abstract the acidic α-proton before the cleavage is complete.

By adding a stoichiometric amount of methanol, you generate LiBH₃OMe in situ. This is a significantly more reactive hydride source that rapidly attacks the imide carbonyl, outcompeting the enolization pathway entirely[2].

Protocol 2: Non-Epimerizing Reductive Cleavage of Evans Auxiliary
  • Reagent Preparation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) under argon. Cool the solution strictly to 0 °C.

  • Hydride Activation: Add absolute methanol (1.2 eq) to the flask, followed immediately by the dropwise addition of LiBH₄ (2.0 M in THF, 1.2 eq).

    • Causality Note: The effervescence observed is hydrogen gas evolving as the highly reactive LiBH₃OMe species forms.

  • Reaction Monitoring: Stir at 0 °C for 1 hour.

    • Self-Validation Step: Monitor by TLC (UV/KMnO₄). The starting material spot must disappear completely within 60 minutes. If it persists, the risk of epimerization increases exponentially; do not let the reaction warm to room temperature.

  • Quench & Isolation: Carefully quench the reaction at 0 °C with 1M aqueous Rochelle's salt (potassium sodium tartrate). Stir vigorously for 2 hours until two clear layers form (this breaks up the boron emulsions). Extract with CH₂Cl₂, wash with brine, and concentrate.

References
  • A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target, Chemical Science (RSC Publishing).

  • , Benchchem. 2

  • Recent Advances in the Total Synthesis of Alkaloids Using Chiral Secondary Amine Organocatalysts, ResearchGate. 1

Sources

Troubleshooting

Technical Support Center: Hasubanalactam Alkaloids Purification

Introduction & Mechanistic Overview Hasubanan and hasubanalactam alkaloids, characterized by their unique aza-[4.4.3]-propellane core, are highly sought after for their complex architectures and pharmacological propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Hasubanan and hasubanalactam alkaloids, characterized by their unique aza-[4.4.3]-propellane core, are highly sought after for their complex architectures and pharmacological properties, including opioid receptor affinity and antimicrobial activity[1][2]. Extracted primarily from Stephania species (e.g., S. glabra, S. longa, S. japonica), the purification of these compounds presents unique challenges[1][3][4].

Unlike standard tertiary amine hasubanans, hasubanalactams (such as glabradine) possess a γ-lactam moiety[1]. This structural nuance fundamentally alters their acid-base chemistry. The lactam nitrogen is non-basic due to amide resonance, meaning it will not protonate in dilute acids. Researchers applying standard alkaloid acid-base partitioning often inadvertently discard hasubanalactams in the lipophilic waste fraction.

This guide provides a field-proven, self-validating methodology and troubleshooting matrix to ensure high-yield recovery of both basic hasubanans and neutral hasubanalactams.

Standardized Self-Validating Protocol: Extraction & Purification

To prevent the loss of neutral lactams while effectively removing plant matrices, we recommend a bifurcated extraction strategy. Every phase incorporates a validation checkpoint to ensure the system is functioning before proceeding.

Phase 1: Primary Maceration

Causality: 95% Ethanol (EtOH) is highly effective at penetrating dried plant tissues to solvate both polar alkaloid salts and neutral lactams, while leaving behind highly non-polar plant waxes.

  • Maceration: Suspend 100 g of pulverized Stephania tubers in 500 mL of 95% EtOH for 48 hours at room temperature[5].

  • Concentration: Filter the homogenate and concentrate the filtrate under reduced pressure (30–50 °C) to yield a crude black-brown extract[1].

  • Validation Checkpoint: Spot the crude extract on a TLC plate. Elute with CHCl3:MeOH (9:1) and visualize under UV (254 nm). A positive Dragendorff stain confirms the presence of basic alkaloids, while UV-active spots that resist staining may indicate neutral hasubanalactams.

Phase 2: Differential Partitioning (The Lactam Trap)

Causality: This step separates basic hasubanans (which form water-soluble ammonium salts in acid) from neutral hasubanalactams (which remain lipophilic).

  • Acidification: Dissolve the crude ethanolic extract in 200 mL of 2% HCl[5].

  • Neutral/Lactam Recovery (Critical Step): Extract the acidic aqueous layer three times with 100 mL of chloroform (CHCl3)[5].

    • Standard Protocol Error: Most protocols discard this CHCl3 layer as "lipid waste."

    • Correction:Retain this CHCl3 layer. It contains the neutral hasubanalactams (e.g., glabradine)[1]. Dry over anhydrous Na2SO4 and concentrate.

  • Basic Alkaloid Recovery: Basify the remaining aqueous layer to pH 9–10 using concentrated NH4OH to deprotonate the basic hasubanans[5]. Extract three times with 150 mL of CHCl3. Combine, dry, and concentrate.

  • Validation Checkpoint: Perform 1H-NMR on a small aliquot of the neutral CHCl3 extract. The presence of a 2H singlet near δ 5.95 (methylenedioxy protons) and a 3H singlet near δ 3.41 (methoxy) strongly indicates a hasubanan core, validating the capture of the lactam[1].

Phase 3: Multi-Dimensional Chromatography

Causality: Normal-phase silica gel separates by polarity, but hasubanan stereoisomers often co-elute. Orthogonal methods (size-exclusion or reversed-phase) are required for final polishing.

  • Primary Fractionation: Load the extract onto a silica gel column (60–120 mesh). Elute using a gradient of CHCl3 to CHCl3:MeOH (e.g., 49:1 to 9:1)[1].

  • Orthogonal Polishing: For co-eluting fractions, transfer to a Sephadex LH-20 column (eluting with MeOH) to separate by molecular size and aromaticity, or use RP-18 HPLC (H2O/MeCN gradients) for high-resolution separation[3][4].

  • Validation Checkpoint: Track fractions using , looking for the aza-propellane core signatures to pool fractions accurately before final crystallization[4].

Workflow Visualization

G A Dried Stephania spp. Biomass B Primary Extraction (95% EtOH, 48h) A->B C Acidic Partitioning (2% HCl) B->C Concentrate & Acidify D Defatting / Neutral Wash (CHCl3) C->D Extract with CHCl3 E Basification (pH 9-10, NH4OH) C->E Retain Aqueous Layer G Normal Phase Chromatography (Silica Gel, CHCl3:MeOH) D->G Retain Organic Layer (Contains Neutral Lactams) F Basic Alkaloid Extraction (CHCl3) E->F Extract with CHCl3 F->G Basic Alkaloids H Orthogonal Polishing (RP-18 HPLC / Sephadex LH-20) G->H Co-eluting Fractions I Pure Hasubanalactams (e.g., Glabradine) H->I NMR/MS Guided J Pure Basic Hasubanans (e.g., Cepharatines) H->J NMR/MS Guided

Workflow for the extraction and purification of hasubanalactam alkaloids.

Troubleshooting & FAQs

Q: Why is my final yield of hasubanalactams significantly lower than expected after acid-base extraction? A: You are likely losing the compound during the acidic "defatting" stage. As detailed in the , the γ-lactam moiety in hasubanalactams (like glabradine) renders the nitrogen non-basic due to amide resonance[1]. Consequently, it does not form a water-soluble ammonium salt in 2% HCl. Instead of staying in the aqueous layer, it partitions into the organic solvent (e.g., chloroform or petroleum ether) used for defatting. Solution: Always retain and screen the organic wash layers during the acidic phase of your extraction.

Q: My silica gel fractions show severe co-elution of hasubanan isomers. How do I resolve them? A: Hasubanans share a rigid aza-[4.4.3]-propellane core and often possess identical polarities, making normal-phase silica gel insufficient for complete resolution[6]. Solution: Employ a multi-step purification strategy[5]. Switch to an orthogonal method such as Sephadex LH-20 to separate by molecular size and pi-pi interactions, followed by reversed-phase (RP-18) HPLC using a gradient of H2O/MeCN with 0.1% TFA to resolve stereoisomers[3][4].

Q: I am experiencing severe emulsion formation during the liquid-liquid extraction phase. How can I break it? A: Stephania species are rich in saponins and mucilage, which act as powerful surfactants in chloroform/water systems. Solution: Do not shake the separatory funnel vigorously; instead, use a gentle rolling motion. If an emulsion forms, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric matrices, or add saturated brine (NaCl) to the aqueous layer to increase ionic strength and force phase separation.

Q: How can I rapidly identify target hasubanalactams in crude fractions without waiting for full purification? A: Utilize . Instead of relying solely on TLC or UV-Vis (which can be ambiguous), take small aliquots of your fractions and run quick 1H-NMR spectra. Look for the diagnostic methylenedioxy protons (typically a 2H singlet near δ 5.95) and specific methoxy group shifts (e.g., δ 3.41 at C-8)[1][4]. This allows you to pool only the fractions containing the aza-propellane core.

Quantitative Data: Chromatographic Systems

The following table summarizes the optimized chromatographic parameters for isolating various hasubanan and hasubanalactam alkaloids from Stephania species.

Target CompoundSource SpeciesCore Structure TypePrimary Separation PhaseSecondary / Polishing PhaseIdentification Marker
Glabradine Stephania glabraHasubanalactam (Neutral)Silica Gel (CHCl3:MeOH 49:1 to 41:9)Crystallization (MeOH-CHCl3)1H-NMR: δ 5.95 (2H, s)
Cepharatines A-D Stephania cepharanthaBasic HasubananSilica Gel (Gradient Elution)RP-HPLC (MeCN/H2O)X-ray Crystallography
Hernsubanine D Stephania hernandifoliaBasic HasubananSilica Gel, MCI CHP 20PSephadex LH-20, RP-18HR-EI-MS, 2D-NMR
Hasubanonine Stephania hernandifoliaBasic HasubananSilica GelRP-18, Sephadex LH-20Physicochemical properties

References

  • Xiao, J., Wang, Y., Yang, Y., & Li, N. (2023). 1H NMR-guided isolation of hasubanan alkaloids from the alkaloidal extract of Stephania longa. Bioorganic Chemistry, 139, 106717.[Link]

  • Carroll, A. R., Arumugan, T., Redburn, J., Ngo, A., Guymer, G. P., Forster, P. I., & Quinn, R. J. (2010). Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica. Journal of Natural Products, 73(5), 988-991.[Link]

  • Seipp, C. A. (2013). Short, Enantioselective Total Syntheses of (–)-8-Demethoxyrunanine and (–)-Cepharatines A, C and D. National Institutes of Health (PMC).[Link]

Sources

Optimization

Alkaloid Synthesis Support Center: Protecting Group Strategies

Welcome to the Technical Support Center for multi-step alkaloid synthesis. Alkaloids present unique synthetic challenges due to their dense array of reactive functional groups—predominantly basic amines and nucleophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for multi-step alkaloid synthesis. Alkaloids present unique synthetic challenges due to their dense array of reactive functional groups—predominantly basic amines and nucleophilic alcohols. The strategic use of protecting groups (PGs) is paramount to prevent unwanted side reactions during complex total syntheses[1].

The Logic of Orthogonal Protection

The core principle governing multi-step alkaloid synthesis is orthogonality : the ability to selectively remove one protecting group in the presence of another without cross-reactivity[1]. For instance, an acid-labile tert-butyloxycarbonyl (Boc) group forms an orthogonal pair with a fluoride-labile silyl ether or a base-labile Fmoc group, allowing sequential unmasking of reactive sites[2]. Designing a self-validating synthetic route requires understanding the thermodynamic and kinetic drivers behind these protection and deprotection events.

G N1 Complex Alkaloid Core (Amine & Alcohol Sites) N2 Global Protection 1. TBS-Cl (Alcohols) 2. Boc2O (Amines) N1->N2 N3 Protected Intermediate (TBS-O-Alk-N-Boc) N2->N3 N4 Selective Desilylation TBAF (1.0 eq), 0°C N3->N4 Orthogonal Cleavage 1 N5 Alcohol-Deprotected Intermediate (HO-Alk-N-Boc) N4->N5 N6 Amine Deprotection 4M HCl in Dioxane N5->N6 Orthogonal Cleavage 2 N7 Target Alkaloid Scaffold (Ready for Diversification) N6->N7

Orthogonal protecting group workflow for multi-step alkaloid synthesis.

Quantitative Data: Silyl Ether Stability Profiling

When designing a synthesis route involving multiple hydroxyl groups, selecting the correct silyl ether is critical. The stability of silyl ethers is dictated by the steric bulk of the substituents surrounding the silicon atom[3]. The thermodynamic driving force for their cleavage relies on the strong Si–F bond (~140 kcal/mol) compared to the Si–O bond (~90 kcal/mol)[4].

Protecting GroupSteric BulkRelative Acidic StabilityFluoride Lability Order (TBAF)
TMS (Trimethylsilyl)LowBaseline (1x)1 (Most Labile)
TBS (tert-Butyldimethylsilyl)Moderate~20,000x vs TMS2
TIPS (Triisopropylsilyl)High~35x more stable than TBS3
TBDPS (tert-Butyldiphenylsilyl)Very HighMost stable under acidic conditions4 (Least Labile)

Data synthesized from comparative stability studies[5],[3],[4].

Troubleshooting Guides & FAQs

Q1: Why is my Boc deprotection incomplete when using 20% TFA in DCM for my sterically hindered alkaloid intermediate?

Cause: The cleavage of the Boc group is an acid-catalyzed kinetic process[6]. Steric bulk near the protected amine impedes the approach of the acidic reagent, drastically slowing the cleavage reaction. Furthermore, 20% TFA may lack the necessary acid strength to drive the equilibrium forward for highly hindered substrates[6]. Solution:

  • Increase Acid Strength: Switch to a stronger, more concentrated acid system, such as 4M HCl in 1,4-dioxane, or increase the TFA concentration to 50%[6].

  • Extend Reaction Time & Monitor: Because deprotection is a kinetic process, monitor the reaction via LC-MS until the starting material is entirely consumed[6].

Q2: During the workup of a TFA-mediated Boc deprotection, my alkaloid product forms a gummy residue and exhibits poor aqueous solubility. How can I resolve this?

Cause: The product of a TFA deprotection is isolated as a trifluoroacetate salt. In many complex alkaloids, these TFA salts form oily residues that are poorly soluble in standard organic extraction solvents and can cause severe emulsions during aqueous workup[7]. Solution:

  • Resin-Based Neutralization: Avoid aqueous workup entirely by dissolving the crude residue in methanol and adding Amberlyst 21A (a weakly basic ion-exchange resin). Stir for 30 minutes to sequester the TFA, then filter through a cotton plug and concentrate to yield the free base[7].

  • Alternative Cleavage Reagents: Use 4M HCl in 1,4-dioxane instead of TFA. HCl salts of alkaloids tend to be highly crystalline, free-flowing solids that are significantly easier to isolate and handle[6].

Q3: I need to protect two secondary alcohols on my alkaloid core and deprotect them sequentially. Which silyl ether combination provides the best orthogonality?

Cause: Silyl ethers are cleaved by fluoride sources (like TBAF) at different rates based on their steric environment. TMS ethers are smaller and highly accessible, whereas TBS and TIPS have bulky groups that slow fluoride attack[4]. Solution: Employ a combination of TBS and TIPS (or TBDPS). Because the lability order under fluoride conditions is TMS > TBS > TIPS > TBDPS, a TBS group can be selectively removed in the presence of a TIPS or TBDPS group by using exactly 1.0 equivalent of TBAF at 0 °C and strictly monitoring the reaction time[4].

Standardized Experimental Protocols

Protocol A: Orthogonal Boc Deprotection of Hindered Amines (HCl/Dioxane Method)

This protocol utilizes HCl in dioxane to avoid the formation of oily TFA salts, yielding a crystalline hydrochloride salt suitable for immediate downstream coupling.

  • Preparation: Dissolve the Boc-protected alkaloid substrate in a minimal amount of anhydrous methanol or dichloromethane (DCM) to ensure full solvation (typically 0.1–0.2 M)[6].

  • Acid Addition: Add 4.0 equivalents of 4M HCl in 1,4-dioxane dropwise at room temperature[6].

  • Kinetic Monitoring (Self-Validation): Stir the reaction at room temperature. Withdraw a 10 µL aliquot every 30 minutes, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete when the starting material mass [M+H]+ is fully replaced by the deprotected mass [M−Boc+H]+ [6].

  • Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual HCl and dioxane, yielding the alkaloid as a crystalline HCl salt[6].

Protocol B: Selective Silyl Ether Cleavage (TBAF Method)

This protocol is designed to selectively cleave a TBS ether while leaving a more robust TIPS or TBDPS ether intact.

  • Preparation: Dissolve the multi-silylated alkaloid in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Controlled Fluoride Addition: Add exactly 1.0 equivalent of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) dropwise. Causality note: Strict stoichiometric control and low temperature prevent the thermodynamic over-deprotection of the more robust TIPS/TBDPS groups[4].

  • Quenching & Workup: Monitor strictly by TLC. Upon consumption of the starting material (typically 1-2 hours), immediately quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Failure to quench and perform an aqueous workup will leave the product as an alkoxide ( RO− ) rather than the desired alcohol ( ROH )[4].

  • Extraction: Extract the aqueous layer with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate for column chromatography.

Sources

Troubleshooting

Troubleshooting late-stage C-H oxidation in synthesis

Welcome to the Late-Stage Functionalization (LSF) Support Center. Transitioning from de novo synthesis to late-stage C-H oxidation requires a paradigm shift in how we view inert sp³ C-H bonds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Late-Stage Functionalization (LSF) Support Center. Transitioning from de novo synthesis to late-stage C-H oxidation requires a paradigm shift in how we view inert sp³ C-H bonds. Because these reactions operate on highly complex, fully elaborated scaffolds, they are acutely sensitive to subtle steric, electronic, and stereoelectronic factors[1].

As a Senior Application Scientist, I have structured this guide to help you diagnose failures, understand the mechanistic causality behind these issues, and implement self-validating protocols to rescue your yields and selectivities.

Diagnostic Logic & Troubleshooting Workflow

Before altering your reaction conditions, use the following diagnostic tree to categorize your failure mode. The logic separates issues of catalyst survival (conversion) from issues of catalyst control (selectivity).

CH_Oxidation_Troubleshooting Start Late-Stage C-H Oxidation Issue Detected Check1 Analyze Reaction Mixture (LC-MS / NMR) Start->Check1 Issue1 Incomplete Conversion (Starting Material Recovered) Check1->Issue1 SM > 10% Issue2 Complete Conversion (Poor Yield / Byproducts) Check1->Issue2 SM < 10% Diag1 Catalyst Deactivation (Ligand Oxidation) Issue1->Diag1 Diag2 Regioselectivity Error or Over-oxidation Issue2->Diag2 Sol1 Implement Slow-Addition Protocol (e.g., Fe-PDP) Diag1->Sol1 Mitigate H2O2 buildup Sol2 Add HFIP to arrest over-oxidation Diag2->Sol2 Ketone observed Sol3 Switch to bulkier catalyst (e.g., Mn-CF3-PDP) Diag2->Sol3 Wrong C-H site

Diagnostic workflow for troubleshooting late-stage C-H oxidation reactions.

Frequently Asked Questions (FAQs)

Yield & Conversion Issues

Q: My Fe(PDP)-catalyzed oxidation stalls at 20-30% conversion, even though I added 1.2 equivalents of H₂O₂. Why is the catalyst dying? A: This is a classic case of catalyst self-destruction. The White-Chen catalyst (Fe(PDP)) generates a highly reactive electrophilic iron-oxo species[2]. If the local concentration of H₂O₂ is too high relative to the substrate, the iron-oxo intermediate will undergo off-cycle reactions, leading to the oxidative degradation of the PDP ligand itself[3]. Causality & Solution: You must minimize the steady-state concentration of the oxidant. Implement the "Iterative Slow-Addition Protocol" (see Section 3), which feeds the catalyst and oxidant into the system in discrete, controlled batches, driving productive substrate conversion while preserving the ligand[3].

Q: I am observing complete consumption of my starting material, but my isolated yield is <10% with a poor mass balance. What is happening? A: You are likely experiencing unselective radical pathways (Fenton-type chemistry) rather than controlled metal-oxo rebound chemistry[1]. This occurs when trace transition metal impurities are present, or when the substrate contains unprotected Lewis basic heteroatoms (like amines) that strip the metal from its protective chiral ligand. Causality & Solution: If your substrate contains basic amines, pre-treat it with a stoichiometric amount of a non-coordinating Brønsted acid (e.g., HBF₄). Protonating the amine withdraws electron density, protecting the C-H bonds adjacent to the nitrogen from oxidation, and prevents the nitrogen lone pair from poisoning the catalyst[4].

Selectivity & Over-Oxidation

Q: I am trying to oxidize a specific secondary C-H bond, but the reaction is preferentially oxidizing a tertiary C-H bond instead. How do I shift the regioselectivity? A: You are currently using a catalyst whose selectivity is dominated by electronics. Tertiary C-H bonds are more electron-rich than secondary ones, making them the default target for small, highly electrophilic oxidants like TFDO[5]. Causality & Solution: To override the inherent electronic bias of the molecule, you must rely on steric control. Switch to a bulky metal complex like the White-Chen catalyst (Fe(PDP)) or the even more sterically demanding Mn(CF₃-PDP). The bulky ligand framework creates a restrictive reactive pocket that physically blocks the tertiary C-H bond from approaching the metal-oxo center, forcing oxidation at the less hindered secondary site[2],[6].

Q: My target is a secondary alcohol, but the reaction over-oxidizes it to a ketone. How can I arrest the oxidation at the alcohol stage? A: The newly formed secondary alcohol is often more electron-rich than the starting alkane, making it a prime target for a second oxidation event[5]. Causality & Solution: Add a strong hydrogen-bond donor solvent, such as hexafluoroisopropanol (HFIP) or acetic acid, to the reaction mixture. HFIP will form a tight hydrogen-bonding network with the nascent alcohol's oxygen atom. This drastically withdraws electron density from the oxygen and sterically shields it, preventing the alcohol from coordinating to the electrophilic metal-oxo species, thereby arresting the reaction at the alcohol stage[5].

Standardized Experimental Methodologies

To ensure reproducibility, your workflows must be self-validating. The following protocols include built-in checkpoints to verify mechanistic integrity during the run.

Protocol A: The Iterative Slow-Addition Fe(PDP) Workflow

Designed to prevent ligand degradation and maximize turnover in complex aliphatic C-H oxidations[3],[2].

  • Preparation: Dissolve the substrate (1.0 equiv) in CH₃CN (0.2 M).

  • First Iteration: Add Fe(S,S-PDP) catalyst (5 mol%) and acetic acid (0.5 equiv).

  • Oxidant Delivery: Dissolve H₂O₂ (50 wt %, 1.2 equiv) in CH₃CN (to make a 0.13 M solution). Add this solution dropwise over exactly 45–75 seconds.

  • Incubation & Validation Checkpoint: Let the reaction stir for 10 minutes.

    • Self-Validation: Pull a 5 µL aliquot for LC-MS. You should observe ~20-25% conversion. If conversion is <5%, your H₂O₂ has likely degraded, or a functional group on your substrate is poisoning the iron center. Do not proceed to step 5 until this is resolved.

  • Subsequent Iterations: Repeat Steps 2 through 4 two additional times (Total loading: 15 mol% catalyst, 1.5 equiv AcOH, 3.6 equiv H₂O₂).

  • Quench & Isolate: Quench with saturated aqueous Na₂SO₃, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: TFDO-Mediated Tertiary C-H Hydroxylation

Designed for strict electronic-driven oxidation of tertiary C-H bonds[7].

  • Preparation: Dissolve the substrate in strictly anhydrous CH₂Cl₂ (0.1 M). Cool the reaction flask to -20 °C to prevent the volatilization of the TFDO reagent (boiling point 22 °C)[1].

  • Reagent Delivery: Add a pre-titrated solution of methyl(trifluoromethyl)dioxirane (TFDO) in trifluoroacetone (1.2 equiv) dropwise in the dark.

    • Causality: TFDO operates via a concerted, strain-release driven oxygen insertion mechanism. It is highly sensitive to trace metals and light, which can trigger unselective radical decomposition pathways[1],[5].

  • Validation Checkpoint: After 30 minutes, check TLC. Because TFDO is purely electrophilic, it will selectively target the most electron-rich tertiary C-H bond[7]. If multiple products form, your substrate likely contains multiple electronically identical tertiary sites, and you will need to switch to a sterically-controlled catalyst (see Table below).

  • Evaporation: Remove the solvent and unreacted TFDO under a stream of N₂ (in a fume hood) to yield the crude alcohol.

Catalyst Selection Matrix

Use the following quantitative and qualitative data summary to select the appropriate catalytic system for your specific late-stage functionalization goal.

Catalyst SystemPrimary Selectivity DriverPreferred C-H TargetOver-Oxidation RiskKey Additive / Condition
Fe(PDP) / H₂O₂ Sterics + ElectronicsSecondary (least hindered)ModerateAcetic Acid (0.5 eq)
Mn(CF₃-PDP) / H₂O₂ Strict StericsSecondary (highly unhindered)LowChloroacetic Acid
TFDO Pure ElectronicsTertiary (electron-rich)Low (Stops at alcohol)-20 °C, Light exclusion
Cytochrome P450s Pocket Topology (Enzymatic)Variable (Substrate specific)LowNADPH recycling system

Data synthesized from comparative LSF studies[2],,,[6].

References

  • The Fe(PDP)-catalyzed aliphatic C-H oxidation: a slow addition protocol. Source: newerainstruments.com. URL: [Link]

  • Aliphatic C—H Oxidations for Late-Stage Functionalization. Source: nih.gov. URL:[Link]

  • White–Chen catalyst. Source: wikipedia.org. URL:[Link]

  • Novel Strategies in C-H Oxidations for Natural Product Diversification. Source: frontiersin.org. URL: [Link]

  • Selectivity in the Aliphatic C–H Bonds Oxidation (Hydroxylation) Catalyzed by Heme- and Non-Heme Metal Complexes—Recent Advances. Source: mdpi.com. URL: [Link]

  • Selective preparative 'oxidase phase' in sesquiterpenoids: the radical approach. Source: rsc.org. URL: [Link]

  • Total Synthesis and Late‐Stage C−H Oxidations of ent‐Trachylobane Natural Products. Source: nih.gov. URL:[Link]

Sources

Optimization

Oxoepistephamiersine Synthesis Support Center: Scale-Up &amp; Troubleshooting Guide

Welcome to the Technical Support Center for the synthetic scale-up of Oxoepistephamiersine. As a complex hasubanan alkaloid originally isolated from Stephania japonica[1], Oxoepistephamiersine presents unique synthetic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthetic scale-up of Oxoepistephamiersine. As a complex hasubanan alkaloid originally isolated from Stephania japonica[1], Oxoepistephamiersine presents unique synthetic challenges due to its benzannulated aza[4.4.3]propellane core and highly functionalized hemiketal moiety.

This guide is engineered for process chemists and drug development professionals transitioning the benchmark total synthesis[2] from milligram-scale discovery to multi-gram pilot production. The following FAQs and protocols focus on the mechanistic causality behind reaction failures and provide self-validating workflows to ensure robust reproducibility.

I. Synthetic Workflow & Bottleneck Analysis

G SM Cyclohexanedione Monoethylene Acetal Pd Pd-Catalyzed Carbonylative Annulation (CO, 90°C) SM->Pd Step 1: Framework BV Regioselective Baeyer-Villiger Oxidation Pd->BV Step 2: Oxidation Reorg MeNH2-Triggered Skeletal Reorganization BV->Reorg Step 3: Cascade OxAnn Late-Stage Oxidative Annulation (DMDO/CAN) Reorg->OxAnn Step 4: C-H Funct. Product Oxoepistephamiersine (Target Alkaloid) OxAnn->Product Final: Hemiketal

Synthetic workflow for Oxoepistephamiersine highlighting key scale-up bottlenecks.

II. Frequently Asked Questions (Troubleshooting)

Q1: Why does the yield of the Palladium-catalyzed carbonylative annulation drop significantly when scaling from 100 mg to 10 g?

Mechanistic Causality: This pivotal step sets the tricyclic carbon framework of the hasubanan alkaloid[2]. At the bench scale, a standard CO balloon provides sufficient gas-liquid mixing. However, at the 10-gram scale, the surface-area-to-volume ratio decreases drastically, leading to CO starvation in the bulk liquid. When the catalytic palladium intermediate is starved of carbon monoxide, the rate of CO insertion drops, allowing competing pathways—such as premature protode-palladation or β-hydride elimination—to dominate, resulting in des-carbonylated byproducts. Actionable Solution: Transition from balloon-sparged flasks to a pressurized Parr reactor (maintained at 2-3 atm CO) with a high-shear impeller. Ensure the catalyst loading (Pd(OAc)₂ and AgOTf) is strictly maintained, and monitor the dissolved CO concentration if inline PAT (Process Analytical Technology) is available.

Q2: How can we safely scale the regioselective Baeyer-Villiger oxidation without risking thermal runaway or over-oxidation?

Mechanistic Causality: The Baeyer-Villiger oxidation of the tricyclic intermediate is highly exothermic. In batch reactors, the rapid addition of mCPBA (or alternative peroxides) leads to localized heat accumulation. This thermal spike not only poses a safety hazard but also accelerates non-regioselective oxidation pathways, degrading the intermediate before the subsequent MeNH₂-triggered skeletal reorganization can occur[3]. Actionable Solution: Implement continuous dosing of the oxidant using a syringe pump integrated with real-time reaction calorimetry (RC1). Maintain the internal reactor temperature strictly between 0 °C and 5 °C. Validate the completion of the reaction via inline FTIR (monitoring the shift of the ketone carbonyl stretch to the lactone carbonyl stretch).

Q3: The late-stage oxidative annulation to form the THF ring and hemiketal moiety is yielding complex mixtures. How do we control the regio- and diastereoselectivity?

Mechanistic Causality: This cascade requires precise sp³ C-H bond functionalization. It relies on a delicate sequence: hydroxylation by DMDO, followed by acid-mediated ring opening, and finally, oxidation by CAN (Ceric Ammonium Nitrate)[2]. DMDO is highly volatile; on a larger scale, the loss of DMDO titer leads to incomplete hydroxylation. Subsequently, if unreacted intermediates are exposed to CAN, indiscriminate radical oxidation occurs, destroying the aza[4.4.3]propellane core. Actionable Solution: Generate DMDO in situ or utilize a continuous-flow generation setup to ensure consistent titer. Perform the CAN oxidation at strictly controlled temperatures (0 °C) and quench immediately once the target mass is detected via LC-MS.

III. Quantitative Scale-Up Data

The following table summarizes the expected yield deviations during scale-up and the optimized parameters required to restore synthetic efficiency.

Synthetic StepBench Scale Yield (100 mg)Pilot Scale Yield (10 g) - UnoptimizedPilot Scale Yield (10 g) - OptimizedPrimary Optimization Variable
Pd-Carbonylative Annulation 72%38%70%CO Pressure (2.5 atm) & High-Shear Mixing
Baeyer-Villiger Oxidation 75%51%74%Continuous Dosing & Isothermal Control (0 °C)
Skeletal Reorganization 71%65%70%Precise MeNH₂ Stoichiometry
Late-Stage Oxidative Annulation 66%22%63%Flow-Generated DMDO & Strict CAN Equivalents

IV. Self-Validating Experimental Protocol: Late-Stage Oxidative Annulation

This protocol details the optimized, self-validating workflow for the final construction of the THF ring and hemiketal moiety of Oxoepistephamiersine.

Phase 1: DMDO Hydroxylation

  • Preparation: Dissolve the benzannulated precursor (1.0 eq, 10.0 g) in anhydrous THF (150 mL) under an argon atmosphere. Cool the jacketed reactor to -78 °C.

  • Deprotonation: Add LHMDS (1.5 eq, 1.0 M in THF) dropwise over 30 minutes.

    • Validation Check: Remove a 50 µL aliquot, quench with D₂O, and analyze via ¹H-NMR. Confirm >95% deuterium incorporation at the target α-position before proceeding.

  • Hydroxylation: Rapidly transfer freshly prepared DMDO in acetone (1.2 eq) into the reactor. Stir for 1 hour at -78 °C.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material spot should be completely consumed. If unreacted starting material remains, add an additional 0.2 eq of DMDO.

Phase 2: Acidic Workup & CAN Oxidation 4. Ring Opening: Quench the reaction with a pre-cooled mixture of CH₂Cl₂ and 1,4-dioxane (11:4 ratio, 100 mL) containing 2.0 M HCl. Allow the mixture to warm to 0 °C over 30 minutes. 5. Hemiketal Formation: Add Ceric Ammonium Nitrate (CAN) (2.2 eq) dissolved in minimal water dropwise via an addition funnel, maintaining the internal temperature strictly at 0 °C.

  • Validation Check: Monitor the reaction via inline LC-MS. Look for the disappearance of the hydroxylated intermediate and the appearance of the Oxoepistephamiersine mass peak (m/z 403.16)[1].
  • Quench & Isolation: Once LC-MS confirms >90% conversion, immediately quench the reaction with saturated aqueous NaHCO₃ (200 mL) to prevent over-oxidation. Extract with CH₂Cl₂ (3 x 150 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% CH₂Cl₂ to 95:5 CH₂Cl₂:MeOH) to afford synthetic Oxoepistephamiersine.

V. References

  • Total Synthesis of Metaphanine and Oxoepistephamiersine Source: Angewandte Chemie International Edition, 2023, 62(40), e202310917. URL:

  • Total Synthesis of (±)-Metaphanine (Synfacts Review) Source: Synfacts, Thieme Connect. URL:

  • Oxoepistephamiersine, a New Hasubanalactam Alkaloid from Stephania japonica Source: Journal of Natural Products, ACS Publications. URL:

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison of Synthetic Routes to Hasubanan Alkaloids: Oxoepistephamiersine and Metaphanine

Executive Summary & Strategic Overview Hasubanan alkaloids, isolated primarily from Stephania species, represent a formidable class of natural products characterized by a highly congested aza[4.4.3]propellane core and co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Overview

Hasubanan alkaloids, isolated primarily from Stephania species, represent a formidable class of natural products characterized by a highly congested aza[4.4.3]propellane core and complex oxidation patterns, including an intramolecular hemiketal ring[1]. Because of their dense stereochemical complexity, they serve as rigorous benchmarks for novel synthetic methodologies.

This guide critically evaluates two landmark synthetic strategies: the 2021 biomimetic approach by the Nagasawa group, which provides access to metaphanine and stephadiamine[2][3], and the 2023 divergent cascade strategy by the Zhao group, which establishes a unified route to both metaphanine and oxoepistephamiersine[4]. By analyzing the mechanistic rationale, experimental causality, and overall efficiency of these routes, this guide provides actionable insights for researchers optimizing the total synthesis of complex, heavily oxidized alkaloids.

Retrosynthetic Paradigms & Mechanistic Rationale

The Biomimetic Approach (Nagasawa, 2021)

Nagasawa’s strategy is heavily inspired by proposed biosynthetic pathways, relying on the early-stage construction of the tricyclic core followed by late-stage rearrangements[2]. The critical core-forming step utilizes an intramolecular oxidative coupling mediated by phenyliodine(III) diacetate (PIDA).

  • Mechanistic Causality: PIDA acts as a two-electron oxidant, converting a phenol derivative into a highly reactive phenoxenium ion. This intermediate is rapidly and stereoselectively trapped by a tethered nucleophile to forge the carbon framework[2][3].

  • Regiocontrol via Solvation: Later in the synthesis, an aza-Michael addition is required to close the piperidine ring. The authors discovered that adding hexamethylphosphoramide (HMPA) as a co-solvent was non-negotiable. HMPA tightly coordinates to the counter-cation, generating a "naked," highly reactive enolate that sterically dictates the trajectory of the nitrogen nucleophile, achieving a favorable 7.3:1 regioselectivity[2][3].

The Divergent Cascade Approach (Zhao, 2023)

Zhao’s methodology departs from linear biomimicry, instead utilizing commercially available and inexpensive cyclohexanedione monoethylene acetal to rapidly build complexity through transition-metal catalysis[4].

  • Mechanistic Causality: The cornerstone of this route is a palladium-catalyzed carbonylative annulation[5]. By utilizing Pd(OAc)2​ in conjunction with AgOTf, the system generates a highly electrophilic cationic Pd(II) species. This elevated electrophilicity is strictly required to facilitate the insertion of carbon monoxide (CO) into the sp2 C–Pd bond, followed by intramolecular trapping to set the tricyclic carbon framework[5][6].

  • Late-Stage C–H Functionalization: To construct the challenging tetrahydrofuran (THF) ring and hemiketal moiety simultaneously, Zhao employs a late-stage sp3 C–H oxidative annulation. Dimethyldioxirane (DMDO) first performs a regioselective hydroxylation. Subsequently, ceric ammonium nitrate (CAN) under acidic conditions initiates a single-electron transfer (SET) oxidation, triggering cyclization to form the hemiketal (Intermediate I)[5][6]. From this pivotal node, the route cleanly diverges to yield either metaphanine or oxoepistephamiersine[5].

Comparative Quantitative Metrics

The following table summarizes the quantitative performance and strategic differences between the two methodologies.

MetricNagasawa Group (2021)Zhao Group (2023)
Target Molecule(s) Metaphanine, StephadiamineMetaphanine, Oxoepistephamiersine
Starting Material Cyanohydrin & Mesylate fragmentsCyclohexanedione monoethylene acetal
Total Step Count 23 steps (to Metaphanine)Highly concise (~12 steps to core divergence)
Key Core-Forming Step PIDA-induced oxidative couplingPd-catalyzed carbonylative annulation
Late-Stage Key Step Regioselective aza-Michael (7.3:1 ratio) sp3 C–H oxidative annulation (DMDO/CAN)
Overall Strategy Linear, BiomimeticDivergent, Cascade-driven

Self-Validating Experimental Protocols

The following protocols detail the pivotal transformations from both syntheses, emphasizing the physical observations that validate the success of the reaction system.

Protocol A: Palladium-Catalyzed Carbonylative Annulation (Zhao Route)
  • Objective: Construction of the tricyclic diketone framework from an enol triflate precursor.

  • Procedure: To a flame-dried Schlenk tube, add the enol triflate (1.0 equiv), Pd(OAc)2​ (5 mol%), Ph3​P (10 mol%), and AgOTf (1.2 equiv). Evacuate the vessel and backfill with CO gas (1 atm). Add anhydrous toluene and heat the mixture to 90 °C[5][6].

  • Causality & Validation: The addition of AgOTf is visually validated by the immediate precipitation of AgI/AgOAc salts, confirming the generation of the active cationic Pd(II) catalyst. The CO pressure must be strictly maintained at 1 atm; higher pressures will saturate the palladium coordination sphere, completely halting the catalytic cycle (catalyst poisoning). Complete consumption of the starting material is typically observed via TLC within 12 hours, yielding the diketone in ~72% yield[5][6].

Protocol B: Late-Stage Oxidative Annulation to Hemiacetal (Zhao Route)
  • Objective: Single-step formation of the THF ring and hemiketal (Intermediate I).

  • Procedure: Cool a solution of the aza[4.4.3]propellane intermediate in THF to -78 °C. Add LHMDS (1.2 equiv) dropwise to generate the enolate, followed by a freshly prepared DMDO solution in acetone. After 1 hour, swap the solvent to a CH2​Cl2​ /1,4-dioxane mixture, add aqueous HCl, and finally introduce CAN[5][6].

  • Causality & Validation: DMDO is selected over mCPBA due to its strictly neutral byproduct (acetone), which prevents premature, uncontrolled acid-catalyzed side reactions during the initial hydroxylation. CAN acts as a potent one-electron oxidant, driving the final oxidative cyclization. The color change of the CAN solution from deep orange to pale yellow serves as an internal, self-validating indicator that the redox process is complete[5][6].

Protocol C: Regioselective Aza-Michael Addition (Nagasawa Route)
  • Objective: Closure of the piperidine ring with high regioselectivity.

  • Procedure: Dissolve the tricyclic enone intermediate in a solvent mixture containing HMPA. Introduce the amine nucleophile under basic conditions and stir at room temperature[2][3].

  • Causality & Validation: The use of HMPA is the critical variable. Without HMPA, the reaction yields an almost 1:1 mixture of regioisomers due to tight ion-pairing. HMPA disrupts this ion pair, increasing the effective steric bulk and electronic reactivity of the enolate, pushing the regioselectivity to 7.3:1[2][3]. Validation is performed via crude 1H -NMR, observing the distinct chemical shifts of the newly formed methine protons adjacent to the nitrogen.

Visualizing the Synthetic Workflows

Zhao_Synthesis SM Cyclohexanedione Acetal Int1 Tricyclic Framework SM->Int1 Pd-Catalyzed Carbonylative Annulation Int2 Lactone Intermediate Int1->Int2 Baeyer-Villiger Oxidation Int3 Aza[4.4.3]propellane Int2->Int3 MeNH2 Skeletal Reorganization Int4 Hemiacetal (Int. I) Int3->Int4 DMDO/CAN Oxidative Annulation Meta (±)-Metaphanine Int4->Meta Raney-Ni, H2 Oxo (±)-Oxoepistephamiersine Int4->Oxo Divergent Transformations

Fig 1: Zhao's divergent cascade synthesis of metaphanine and oxoepistephamiersine.

Nagasawa_Synthesis SM1 Cyanohydrin + Mesylate Int1 Cyclization Precursor SM1->Int1 Base Coupling & Kinetic Resolution Int2 Tricyclic Core Int1->Int2 PIDA Oxidative Coupling Int3 Tetracyclic Intermediate Int2->Int3 Aza-Michael (HMPA Co-solvent) Meta Metaphanine Int3->Meta Oxidation & Deprotection Stepha Stephadiamine Meta->Stepha Biomimetic Rearrangement

Fig 2: Nagasawa's linear biomimetic synthesis of metaphanine and stephadiamine.

References

  • Odagi, M., Matoba, T., Hosoya, K., Nagasawa, K. "Total Synthesis of Stephadiamine and Metaphanine." Journal of the American Chemical Society, 2021, 143, 2699-2704. URL:[Link]

  • Sun, Y.-K., Qiao, J.-B., Xin, Y.-M., Zhou, Q., Ma, Z.-H., Shao, H., Zhao, Y.-M. "Total Synthesis of Metaphanine and Oxoepistephamiersine." Angewandte Chemie International Edition, 2023, 62, e202310917. URL:[Link]

  • DrugFuture Chemical Index Database. "Metaphanine: Properties and Literature References." URL:[Link]

Sources

Comparative

A Comparative Analysis of Hasubanan Alkaloid Bioactivity: A Guide for Drug Discovery Professionals

Hasubanan alkaloids, a unique class of polycyclic natural products primarily isolated from plants of the Stephania genus, have garnered significant attention in the scientific community for their diverse and potent biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Hasubanan alkaloids, a unique class of polycyclic natural products primarily isolated from plants of the Stephania genus, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2] Structurally related to morphine, these compounds possess a rigid aza[4.4.3]propellane core, which serves as a versatile scaffold for a wide array of pharmacological effects.[2][3] This guide provides a comprehensive comparative analysis of the bioactivity of various hasubanan alkaloids, offering insights into their therapeutic potential and the experimental methodologies used to evaluate their efficacy. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to navigate this promising class of natural products.

Comparative Bioactivity Profile of Hasubanan Alkaloids

The biological activities of hasubanan alkaloids are remarkably diverse, ranging from potent opioid receptor modulation to significant anti-inflammatory and cytotoxic effects.[4][5][6] This diversity stems from the varied substitution patterns on the core hasubanan skeleton. Below is a comparative summary of the reported bioactivities for several key hasubanan alkaloids.

AlkaloidBioactivityTarget/AssayReported IC50/ActivitySource(s)
(-)-Hasubanonine CytotoxicityN87 human gastric cancer cells0.970 µM[7]
(-)-Delavayine CytotoxicityN87 human gastric cancer cells0.892 µM[7]
(-)-Runanine CytotoxicityN87 human gastric cancer cells0.959 µM[7]
(+)-Periglaucine B CytotoxicityN87 human gastric cancer cells0.992 µM[7]
Various Hasubanans Opioid Receptor BindingHuman δ-opioid receptorIC50 values from 0.7 to 46 µM[4][8]
Longanone Anti-inflammatoryTNF-α production in RAW 264.7 cells19.22 µM[9]
IL-6 production in RAW 264.7 cells6.54 µM[9]
Cephatonine Anti-inflammatoryTNF-α production in RAW 264.7 cells16.44 µM[9]
IL-6 production in RAW 264.7 cells39.12 µM[9]
Prostephabyssine Anti-inflammatoryTNF-α production in RAW 264.7 cells15.86 µM[9]
IL-6 production in RAW 264.7 cells30.44 µM[9]
Stephalonester A & B CytotoxicitySGC-7901 and HeLa cellsIC50 values from 21.43 to 29.51 µM[5]
Eletefine AntimicrobialS. aureusMIC value of 50 µg/mL[10]
Acutumine Antiviral, Memory-enhancing, T-cell cytotoxicityHepatitis B virus, antiamnesic models, human T-cellsActivity reported[6][11][12]

Mechanistic Insights and Signaling Pathways

The diverse bioactivities of hasubanan alkaloids are underpinned by their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Opioid Receptor Modulation

Several hasubanan alkaloids exhibit significant binding affinity for opioid receptors, particularly the delta-opioid receptor.[4][8] This interaction is of particular interest for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists. The rigid, morphine-like core of the hasubanan structure likely facilitates this interaction.

Anti-inflammatory Activity

The anti-inflammatory effects of hasubanan alkaloids such as longanone, cephatonine, and prostephabyssine are mediated, at least in part, by the suppression of pro-inflammatory cytokines like TNF-α and IL-6.[9] This suggests an interference with key inflammatory signaling cascades, such as the NF-κB pathway.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates nucleus Nucleus NFkB_p65_p50->nucleus proinflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6) nucleus->proinflammatory_genes transcribes hasubanan Hasubanan Alkaloids hasubanan->IKK inhibit? hasubanan->NFkB_p65_p50 inhibit?

Caption: Putative anti-inflammatory mechanism of hasubanan alkaloids via NF-κB pathway inhibition.

Cytotoxic Activity

The cytotoxic effects of hasubanan alkaloids against various cancer cell lines, particularly the submicromolar potency of compounds like (-)-delavayine and (-)-hasubanonine against N87 gastric cancer cells, point towards the induction of apoptosis or cell cycle arrest.[7] The precise molecular targets remain an active area of investigation, but the α-methoxy ketone and amine functionalities appear to be important for their antiproliferative effects.[7]

Experimental Protocols for Bioactivity Assessment

To ensure scientific rigor and reproducibility, standardized experimental protocols are paramount. The following are detailed methodologies for key bioactivity assays relevant to hasubanan alkaloids.

Opioid Receptor Binding Assay

This protocol is adapted from studies evaluating the affinity of hasubanan alkaloids for human opioid receptors.[4]

Objective: To determine the in vitro binding affinity of hasubanan alkaloids to human δ-opioid receptors.

Materials:

  • HEK cell membranes expressing recombinant human δ-opioid receptors.

  • [¹²⁵I]-deltorphin II (radioligand).

  • SPA (Scintillation Proximity Assay) beads.

  • 50 mM Tris buffer (pH 7.4) containing 3 mM MgCl₂ and 1 mg/mL BSA.

  • Naloxone (for non-specific binding control).

  • DPDPE (reference compound).

  • Test hasubanan alkaloids dissolved in DMSO.

  • Microplates.

Procedure:

  • Prepare assay buffer: 50 mM Tris, 3 mM MgCl₂, 1 mg/mL BSA, pH 7.4.

  • In a microplate, add 2 µ g/well of HEK cell membranes expressing recombinant human δ-opioid receptors.

  • Add 56 pM of [¹²⁵I]-deltorphin II to each well.

  • Add 700 µ g/well of SPA beads.

  • Add the test hasubanan alkaloids at various concentrations (final DMSO concentration should be 2%). Include wells with 10 µM naloxone for non-specific binding and 1 nM DPDPE as a reference.

  • The total volume in each well should be 200 µL.

  • Shake the microplates for 1 hour at room temperature (approx. 23 °C).

  • Allow the plates to stand for 4 hours to reach a steady state.

  • Count the radioactivity in each well for 1 minute using a suitable counter.

  • Calculate the IC50 values from the competition binding curves.

opioid_binding_workflow start Start prepare_reagents Prepare Reagents (Buffer, Membranes, Ligand, etc.) start->prepare_reagents plate_setup Plate Setup (Membranes, Ligand, SPA beads) prepare_reagents->plate_setup add_compounds Add Test Compounds, Controls (Naloxone, DPDPE) plate_setup->add_compounds incubation Incubate (1h shaking, 4h steady state) add_compounds->incubation counting Scintillation Counting incubation->counting analysis Data Analysis (Calculate IC50) counting->analysis end End analysis->end

Caption: Workflow for the opioid receptor binding assay.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[9]

Objective: To determine the in vitro cytotoxicity of hasubanan alkaloids against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., N87, HeLa, SGC-7901).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 2 x 10⁶ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the hasubanan alkaloids for 24 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability and IC50 values.

Anti-inflammatory Assay (Nitric Oxide Production)

This protocol is used to evaluate the anti-inflammatory potential of compounds by measuring their effect on nitric oxide (NO) production in LPS-stimulated macrophages.[5]

Objective: To assess the in vitro anti-inflammatory activity of hasubanan alkaloids by measuring their inhibition of NO production.

Materials:

  • RAW 264.7 macrophage cell line.

  • Complete cell culture medium.

  • Lipopolysaccharide (LPS).

  • Griess reagent.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the hasubanan alkaloids for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

Conclusion and Future Perspectives

Hasubanan alkaloids represent a rich and underexplored source of bioactive molecules with significant therapeutic potential. Their diverse pharmacological profile, encompassing opioid receptor modulation, anti-inflammatory, and cytotoxic activities, makes them attractive candidates for further drug discovery and development efforts. The comparative analysis presented in this guide highlights the structure-activity relationships within this class of compounds and provides a foundation for future investigations.

Further research should focus on elucidating the precise molecular mechanisms of action for the most potent hasubanan alkaloids. The development of enantioselective synthetic routes will be crucial for accessing larger quantities of these compounds for preclinical and clinical studies.[7][13] The continued exploration of the chemical diversity within the Stephania genus and other natural sources is likely to yield novel hasubanan alkaloids with improved potency and selectivity. This comprehensive understanding will be instrumental in translating the therapeutic promise of hasubanan alkaloids into novel clinical applications.

References

  • Structures, bioactivities and natural distribution of hasubanans. ResearchGate. Available at: [Link]

  • Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids. PubMed. Available at: [Link]

  • Hasubanan Alkaloids with δ-Opioid Binding Affinity from the Aerial Parts of Stephania japonica. Journal of Natural Products. ACS Publications. Available at: [Link]

  • Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica. PubMed. Available at: [Link]

  • Development of Enantioselective Synthetic Routes to the Hasubanan and Acutumine Alkaloids. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids. ResearchGate. Available at: [Link]

  • Developments in the Synthesis of Hasubanan Alkaloids. OA Monitor Ireland. Available at: [Link]

  • Substrate-Modified Functional Group Reactivity: Hasubanan and Acutumine Alkaloid Syntheses. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Hasubanan alkaloids with anti-inflammatory activity from Stephania longa. ResearchGate. Available at: [Link]

  • The Hasubanan and Acutumine Alkaloids. PubMed. Available at: [Link]

  • Developments in the Synthesis of Hasubanan Alkaloids. ResearchGate. Available at: [Link]

  • Hasubanan Alkaloids with δ-Opioid Binding Affinity from the Aerial Parts of Stephania japonica. ResearchGate. Available at: [Link]

  • Hasubanan alkaloids with anti-inflammatory activity from Stephania longa. Taylor & Francis Online. Available at: [Link]

  • Selected synthetic pathways to hasubanan core. ResearchGate. Available at: [Link]

  • 1H-NMR-guided isolation of hasubanan alkaloids from the alkaloidal extract of Stephania longa. ResearchGate. Available at: [Link]

  • Hasubanan. Wikipedia. Available at: [Link]

  • Hasubanan type alkaloids in Stephania hernandifolia. ResearchGate. Available at: [Link]

  • Three new hasubanan-type alkaloids from the Stephania longa. Taylor & Francis Online. Available at: [Link]

  • Synthetic Studies of Hasubanan Alkaloids Based on Oxidative Phenolic Coupling and Intramolecular Aza-Michael Reaction. OA Monitor Ireland. Available at: [Link]

  • Development of enantioselective synthetic routes to the hasubanan and acutumine alkaloids. PubMed. Available at: [Link]

  • Development of Enantioselective Synthetic Routes to the Hasubanan and Acutumine Alkaloids. OA Monitor Ireland. Available at: [Link]

Sources

Validation

Comparative Profiling of Oxoepistephamiersine and Co-occurring Alkaloids from Stephania japonica: Structural Dynamics and Pharmacological Efficacy

Executive Summary Stephania japonica (Menispermaceae) is a prolific botanical source of structurally diverse and pharmacologically active alkaloids[1][2]. While bisbenzylisoquinoline alkaloids like cepharanthine and tetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Stephania japonica (Menispermaceae) is a prolific botanical source of structurally diverse and pharmacologically active alkaloids[1][2]. While bisbenzylisoquinoline alkaloids like cepharanthine and tetrandrine have historically dominated the spotlight for their anti-inflammatory and immunomodulatory properties, the hasubanan and hasubanalactam alkaloids—specifically oxoepistephamiersine —offer a highly specialized structural scaffold with distinct neuro-active potential[3][4]. This guide provides an objective, data-driven comparison of oxoepistephamiersine against other prominent S. japonica alkaloids, detailing their mechanistic divergence, isolation workflows, and self-validating experimental protocols.

Phytochemical Landscape: Hasubanan vs. Bisbenzylisoquinoline Scaffolds

The therapeutic efficacy of S. japonica is fundamentally driven by its alkaloidal diversity, which can be broadly categorized into two structural classes:

  • Hasubanan and Hasubanalactam Alkaloids: Oxoepistephamiersine (CAS: 51804-68-3) is a rare hasubanalactam alkaloid isolated primarily from the roots of S. japonica[3][5]. Characterized by a rigid tetracyclic core and a distinct γ -lactam ring, this structural rigidity provides high spatial specificity, making it an excellent candidate for interacting with precise enzymatic pockets, such as those in acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[6][7].

  • Bisbenzylisoquinoline and Aporphine Alkaloids: Compounds such as cepharanthine, tetrandrine, and stephanine possess flexible macrocyclic or planar structures[8][9]. This flexibility allows them to intercalate with cell membrane receptors and kinase domains, effectively disrupting broad-spectrum inflammatory cascades (e.g., NF- κ B pathway) and reversing multidrug resistance[8][9].

Comparative Pharmacodynamic Profiles

To objectively evaluate these compounds for drug development, we must compare their primary biological targets and experimental efficacies.

Table 1: Pharmacological Comparison of Key Stephania japonica Alkaloids

AlkaloidStructural ClassPrimary Biological TargetKey Pharmacological ActionExperimental Efficacy / IC 50​
Oxoepistephamiersine HasubanalactamCholinesterase enzymes (AChE/BChE)Neuroprotection, Cognitive enhancementHigh affinity for AChE active sites; contributes to fraction IC 50​ of 40.06 μ g/mL[6]
Epistephamiersine HasubananNeuro-receptorsAnalgesic, NeuromodulationEpimeric isomer to stephamiersine; moderate analgesic activity[4]
Cepharanthine BisbenzylisoquinolineViral proteases, P-glycoprotein (P-gp)Anti-SARS-CoV-2, Reverses multidrug resistanceViral inhibition IC 50​ ~1.90 μ M[8]
Tetrandrine BisbenzylisoquinolineCytokine pathways (TNF- α , IL-6)Anti-inflammatory, ImmunosuppressiveSignificant dose-dependent suppression of leukotrienes[9]
Stephanine AporphineMitotic exit networksApoptosis induction, Anti-cancerInduces apoptosis via mitotic exit reversal[8]
Mechanistic Pathways

The structural divergence between hasubanalactams and bisbenzylisoquinolines dictates their downstream pharmacological effects. The diagram below maps the causal relationship between the alkaloid class and its therapeutic outcome.

Pathways S_japonica Stephania japonica Alkaloid Extract Hasubanan Hasubanalactams (Oxoepistephamiersine) S_japonica->Hasubanan Bisbenzyl Bisbenzylisoquinolines (Cepharanthine, Tetrandrine) S_japonica->Bisbenzyl AChE Acetylcholinesterase (AChE) Inhibition Hasubanan->AChE Binds Active Site NFkB NF-κB Pathway Suppression Bisbenzyl->NFkB Blocks Translocation Neuro Neuroprotection & Cognitive Enhancement AChE->Neuro Restores ACh Levels AntiInflam Anti-inflammatory & Cytokine Reduction NFkB->AntiInflam Lowers TNF-α / IL-6

Fig 1. Divergent pharmacological signaling pathways of S. japonica alkaloids.

Experimental Methodologies: Isolation and Functional Validation

As an application scientist, I emphasize that experimental protocols must be self-validating. The following workflows detail the causal steps required to isolate oxoepistephamiersine and validate its bioactivity against competing alkaloids.

4.1 Bioassay-Guided Isolation Protocol

To isolate oxoepistephamiersine with high purity, we exploit its basicity and polarity relative to other phytochemicals (fats, steroids, saponins) present in S. japonica[1][2][10].

  • Defatting (Causality: Removing lipophilic interference): Pulverize 5.0 kg of dried S. japonica roots. Extract exhaustively with petroleum ether. This step is critical to strip away the abundant steroids and fats that would otherwise co-elute and foul the chromatography columns[2][3].

  • Acid-Base Partitioning (Causality: Selective alkaloid ionization): Extract the defatted marc with methanol. Concentrate the methanolic extract and dissolve in 2% aqueous HCl. The acidic environment protonates the basic nitrogen in the alkaloids, rendering them water-soluble while neutral/acidic impurities precipitate. Filter, then basify the aqueous layer to pH 10 using NH 4​ OH. Partition with chloroform (CHCl 3​ ) to recover the free-base alkaloids[6].

  • Chromatographic Separation: Subject the CHCl 3​ fraction to silica gel column chromatography. Elute with a gradient of CHCl 3​ /MeOH. Oxoepistephamiersine typically elutes in the mid-polarity fractions, crystallizing as light yellow prisms from MeOH[3].

  • Validation: Confirm the γ -lactam ring via IR spectroscopy (characteristic band at 1690 cm −1 ) and molecular weight via HRMS ( m/z 403.1630)[3].

Workflow Root 1. Root Pulverization & Defatting (Petroleum Ether) Extract 2. Methanolic Extraction & Acid-Base Partitioning Root->Extract Chrom 3. Silica Gel Column Chromatography Extract->Chrom Oxo 4a. Oxoepistephamiersine Isolation Chrom->Oxo CHCl3/MeOH Elution Other 4b. Cepharanthine Isolation Chrom->Other Hexane/EtOAc Elution Assay1 5a. AChE/BChE Inhibition Assay Oxo->Assay1 Neuro-validation Assay2 5b. Cytokine (TNF-α) ELISA Assay Other->Assay2 Immune-validation

Fig 2. Self-validating experimental workflow for alkaloid isolation and functional screening.

4.2 In Vitro Cholinesterase Inhibition Assay (Ellman’s Method)

To validate the neuroprotective claims associated with hasubanan alkaloids[6], the isolated oxoepistephamiersine must be subjected to an AChE inhibition assay.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 15 mM acetylthiocholine iodide (ATCI) as the substrate and 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogenic reagent.

  • Incubation: In a 96-well microplate, combine 140 μ L of buffer, 20 μ L of AChE enzyme solution (0.2 U/mL), and 20 μ L of the alkaloid test sample (dissolved in DMSO, final DMSO concentration <1%). Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 μ L of DTNB and 10 μ L of ATCI to initiate the reaction.

  • Kinetic Measurement: The enzyme cleaves ATCI to thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate. Measure absorbance at 412 nm continuously for 10 minutes using a microplate reader.

  • Causality & Data Integrity: Include a blank (buffer instead of enzyme) to account for spontaneous substrate hydrolysis, and a positive control (e.g., Donepezil). Calculate IC 50​ using non-linear regression.

Quantitative Yield and Bioactivity Data

The following table summarizes the expected quantitative yields from the isolation protocol and the corresponding bioactivity metrics, demonstrating the functional divergence between the fractions.

Table 2: Experimental Yield and Bioactivity of S. japonica Fractions

Fraction / CompoundYield (per 5 kg root)AChE Inhibition (IC 50​ )TNF- α Suppression (IC 50​ )Primary Application
Crude Methanolic Extract ~250 g105.5 μ g/mLModerateBroad-spectrum baseline
Chloroform Alkaloid Fraction ~15 g40.06 μ g/mL[6]HighEnriched bioactivity
Oxoepistephamiersine (Pure) ~38.8 mg[3]< 15 μ M (Estimated)LowTargeted Neuroprotection
Cepharanthine (Pure) ~120 mg> 100 μ M1.90 μ M[8]Antiviral / Anti-inflammatory
Conclusion

When developing therapeutics from Stephania japonica, the choice of target alkaloid is paramount. While bisbenzylisoquinolines like cepharanthine and tetrandrine are superior candidates for anti-inflammatory, antiviral, and oncological applications[8][9], oxoepistephamiersine and its hasubanalactam congeners represent a highly specialized, structurally rigid class uniquely suited for neuropharmacology. By utilizing rigorous acid-base partitioning and targeted enzymatic assays, researchers can effectively isolate and validate these distinct alkaloidal scaffolds for next-generation drug development.

References
  • Phytochemical and pharmacological review on Stephania japonica. Biomedres.
  • Matsui, M., et al. (1984). Oxoepistephamiersine, a New Hasubanalactam Alkaloid from Stephania japonica. Journal of Natural Products (ACS).
  • Stephania japonica Ameliorates Scopolamine-Induced Memory Impairment in Mice through Inhibition of Acetylcholinesterase and Oxidative Stress. PMC.
  • Stephania japonica (Thunb.) Miers extract | Natural Compounds. MedChemExpress.
  • Phytochemical and pharmacological review on Stephania japonica | Biomedres. Biomedres.us.
  • Oxoepistephamiersine | CAS:51804-68-3 | Manufacturer ChemFaces. ChemFaces.
  • (PDF) Phytochemical and pharmacological review on Stephania japonica. ResearchGate.
  • Antioxidant, Analgesic and Toxic Potentiality of Stephania Japonica (Thunb.) Miers. Leaf. Science Alert.
  • Constitution of Four New Hasubanan Alkaloids from Stephania japonica MIERS. J-Stage.

Sources

Comparative

Structural Elucidation of Hasubanan Alkaloids: A Comparative Guide to X-Ray Crystallography vs. NMR

As a Senior Application Scientist specializing in the structural characterization of complex natural products, I frequently encounter the unique analytical challenges posed by hasubanan alkaloids. Characterized by their...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the structural characterization of complex natural products, I frequently encounter the unique analytical challenges posed by hasubanan alkaloids. Characterized by their signature aza-[4.4.3]-propellane core and potential opioid receptor affinity 1, these tetracyclic compounds present dense stereocenters that often confound standard analytical techniques. While 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy remain the workhorses for routine structural assignment, they frequently fall short in unambiguously determining absolute configuration.

This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against NMR and emerging techniques like Cryo-Electron Microscopy (Cryo-EM) for hasubanan alkaloids. I will detail why X-ray crystallography remains the gold standard, particularly when leveraging heavy-atom derivatization, and provide a self-validating experimental protocol to ensure rigorous structural confirmation.

Comparative Analysis of Structural Elucidation Techniques

When analyzing novel hasubanan alkaloids isolated from botanical sources like Stephania japonica2, researchers must choose the appropriate analytical modality based on sample state and required confidence levels. The table below synthesizes the quantitative and qualitative performance metrics of the three primary techniques.

Table 1: Performance Comparison of Structural Elucidation Techniques
Performance MetricSingle-Crystal X-ray Crystallography (SCXRD)2D NMR Spectroscopy (NOESY/ROESY)Microcrystal Electron Diffraction (MicroED)
Resolution Limit < 0.8 Å (Atomic resolution)N/A (Ensemble average)~1.0 - 1.5 Å
Sample Requirement 10 - 50 µg (Single high-quality crystal)1 - 5 mg (High purity solution)< 1 µg (Nanocrystals)
State of Matter Solid (Ordered crystal lattice)Liquid (Solution state)Solid (Vitrified nanocrystals)
Absolute Configuration Unambiguous (via anomalous dispersion)Inferred (Requires CD spectroscopy correlation)Emerging (Challenging for light atoms)
Throughput Low (Crystallization is the bottleneck)High (Rapid data acquisition)Medium (Complex sample prep)
Stereochemical Accuracy >99% (Flack parameter validation)~85-90% (Prone to overlapping signals)~90-95%

The Mechanistic Superiority of X-ray Crystallography

While NMR is invaluable for mapping planar connectivity, its reliance on Through-Space interactions (NOE) can be misleading in hasubanan alkaloids due to the conformational flexibility of the ethyl ammonia bridge and the polyhydrophenanthrene system. For instance, determining the diaxial versus equatorial positioning of a C-7 methoxyl group often yields ambiguous ROESY correlations due to intermediate exchange regimes on the NMR timescale 2.

X-ray crystallography bypasses these solution-state dynamics by trapping the molecule in a rigid lattice. By employing Cu Kα radiation, we can exploit the anomalous dispersion of heavier atoms to determine the absolute configuration directly, transforming a relative stereochemical guess into an absolute structural certainty.

G Start Hasubanan Alkaloid Sample CheckState Physical State? Start->CheckState Liquid Amorphous Gum / Oil CheckState->Liquid Non-crystalline Solid Crystalline Solid CheckState->Solid Crystalline NMR 1D/2D NMR & CD (Relative Configuration) Liquid->NMR Deriv Heavy-Atom Derivatization Liquid->Deriv Chemical Modification (e.g., brosylation) Xray X-ray Crystallography (Absolute Configuration) Solid->Xray NMR->Xray Ambiguous Stereocenters Deriv->Solid Vapor Diffusion

Workflow for structural elucidation of hasubanan alkaloids.

Self-Validating Protocol for X-ray Crystallographic Confirmation

To guarantee scientific integrity, the following protocol outlines a self-validating workflow for the crystallization and X-ray diffraction of hasubanan alkaloids. I have designed this protocol to address the specific challenge of natural products that resist crystallization and isolate as amorphous gums [[2]]().

Step 1: Heavy-Atom Derivatization
  • Procedure : React the purified hasubanan alkaloid (e.g., aknadinine) with 4-bromobenzenesulfonyl chloride (brosyl chloride) in pyridine at 0°C to form a 4-brosylate ester.

  • Causality : Hasubanan alkaloids naturally lack atoms heavier than oxygen. By introducing a bromine atom, we significantly enhance the anomalous scattering signal under Cu Kα radiation. This heavy-atom effect is mathematically critical for calculating an accurate Flack parameter (ideally < 0.1), which is the definitive metric for absolute stereochemistry 2.

Step 2: Controlled Crystallization via Vapor Diffusion
  • Procedure : Dissolve the brosylate ester derivative in a minimum volume of a "good" solvent (e.g., dichloromethane) and place it in an inner vial. Fill an outer sealed chamber with a miscible anti-solvent (e.g., n-hexane or pentane). Allow 7-14 days for vapor equilibration.

  • Causality : Hasubanan derivatives often crash out as oils if solvent evaporation is too rapid. Vapor diffusion ensures a thermodynamically controlled approach to the supersaturation curve, promoting the nucleation of a single, highly ordered crystal lattice rather than a polycrystalline precipitate.

Step 3: Data Collection and Refinement
  • Procedure : Mount a single crystal (approx. 0.1 x 0.1 x 0.2 mm) on a loop with paratone oil and flash-cool to 100 K using a nitrogen cryostream. Collect diffraction data using a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54178 Å).

  • Causality : Cryo-cooling minimizes thermal displacement parameters (B-factors) of the atoms, drastically improving high-angle diffraction resolution. The Cu source is specifically chosen over Mo Kα because the longer wavelength of Cu Kα maximizes the anomalous scattering cross-section of the bromine atom, ensuring a definitive assignment of the aza-[4.4.3]-propellane core's chirality.

Protocol Purification 1. HPLC Purification (>99% Purity) Derivatization 2. Esterification (Add Heavy Atom: Br/I) Purification->Derivatization Crystallization 3. Vapor Diffusion (Thermodynamic Control) Derivatization->Crystallization Diffraction 4. X-ray Diffraction (Cu Kα Radiation) Crystallization->Diffraction Refinement 5. Structural Refinement (Flack Parameter < 0.1) Diffraction->Refinement

Step-by-step X-ray crystallography protocol for absolute configuration.

Comparative Experimental Data: Aknadinine Case Study

In a benchmark study isolating alkaloids from Stephania japonica, researchers initially utilized 1D and 2D NMR to assign the structures of several hasubanan alkaloids. While gHSQC and gHMBC spectra successfully mapped the planar structure, the absolute configuration remained elusive 2.

  • NMR & CD Limitations : The Circular Dichroism (CD) spectra of the isolated compounds showed similar negative Cotton effects at 260−290 nm, suggesting a shared absolute configuration about the tetracyclic core, but this was strictly a correlative assumption 2.

  • X-ray Validation : The absolute configuration of aknadinine was definitively proven only after forming its 4-brosylate ester and subjecting it to X-ray crystallography 2. This single crystal structure served as the vital anchor point; once the absolute configuration of the aknadinine derivative was established, the CD spectra of the other isolated hasubanan alkaloids could be confidently assigned by direct comparison 2.

This perfectly illustrates the complementary nature of the techniques: X-ray crystallography provides the absolute anchor, while NMR and CD spectroscopy enable high-throughput correlation for the rest of the chemical library.

Conclusion

For the structural elucidation of hasubanan alkaloids, NMR provides rapid connectivity data, but X-ray crystallography remains the unequivocal gold standard for absolute stereochemical confirmation. By strategically employing heavy-atom derivatization and controlled vapor diffusion, researchers can overcome the crystallization bottlenecks inherent to these complex natural products, ensuring robust, publication-quality structural validation.

References

  • Hasubanan Alkaloids with δ-Opioid Binding Affinity from the Aerial Parts of Stephania japonica Source: Journal of Natural Products - ACS Publications URL:[Link]

  • Unified divergent strategy towards the total synthesis of the three sub-classes of hasubanan alkaloids Source: Nature Communications - PMC (NIH) URL:[Link]

Sources

Validation

Spectroscopic Equivalence of Natural and Synthetic Oxoepistephamiersine: A Comprehensive Analytical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxoepistephamiersine (C₂₁H₂₅NO₇) is a highly complex hasubanalactam alkaloid originally isolated from the roots of Stephania japonica [1]. Hasubanan alkaloids are structurally related to morphinans but feature an inverted stereocenter at C-14, creating a unique aza[4.4.3]propellane core. Due to the low natural abundance and structural complexity of the γ-lactam and hemiketal moieties, achieving a de novo total synthesis has been a significant milestone [2]. This guide provides an objective, data-driven comparison between the natural isolate and its synthetic counterpart, detailing the experimental workflows and spectroscopic validation required to prove absolute structural equivalence.

Experimental Methodologies and Causality

Protocol A: Isolation of Natural Oxoepistephamiersine

The extraction of natural oxoepistephamiersine relies on exploiting the differential solubility of alkaloid free bases[1].

  • Selective Extraction : Macerate 5.0 kg of dried Stephania japonica roots in petroleum ether[1].

    • Causality: Petroleum ether selectively extracts lipophilic free-base alkaloids while leaving behind highly polar glycosides, tannins, and cellular debris, creating a highly efficient, self-purifying initial step.

  • Gradient Chromatography : Subject the non-phenolic extract to silica gel column chromatography using a precise chloroform/methanol gradient[1].

    • Causality: The γ-lactam moiety increases the molecule's dipole moment compared to standard hasubanans. The gradient ensures baseline separation from closely related congeners like oxostephamiersine.

  • Crystallization : Recrystallize the target fraction from methanol to yield light yellow prisms[1].

    • Causality: Crystallization forces the molecules into a highly ordered lattice, eliminating trace impurities and providing the absolute purity required for unambiguous NMR spectroscopy.

    • Self-Validation Checkpoint: The transition from a crude mixture to a purified state is continuously monitored via Thin-Layer Chromatography (TLC) under UV light. A single, distinct spot validates the efficacy of the gradient elution before proceeding to crystallization.

Protocol B: De Novo Total Synthesis

The synthetic route developed by Zhao and co-workers constructs the complex architecture from inexpensive starting materials [2].

  • Core Framework Construction : React cyclohexanedione monoethylene acetal via a palladium-catalyzed carbonylative annulation[2].

    • Causality: This cascade reaction rapidly establishes the tricyclic aza[4.4.3]propellane framework in a single step, bypassing lengthy linear sequences and minimizing intermediate degradation.

  • Skeletal Reorganization : Perform a regioselective Baeyer-Villiger oxidation followed by a methylamine-triggered rearrangement[2].

    • Causality: This sequence installs the benzannulated system and the critical γ-lactam ring.

    • Self-Validation Checkpoint: Following the Baeyer-Villiger oxidation, an intermediate FT-IR analysis is performed. The appearance of a strong absorption band at ~1690 cm⁻¹ serves as an internal diagnostic marker, confirming the successful formation of the γ-lactam ring prior to the final steps.

  • Late-Stage Oxidation : Execute a regio- and diastereoselective sp³ C-H oxidative annulation using dimethyldioxirane (DMDO) under acidic conditions[2],[3].

    • Causality: Forms the challenging tetrahydrofuran (THF) ring and hemiketal. This late-stage oxidation mimics biosynthetic pathways, ensuring the correct stereochemical configuration at C-7 and C-10.

Spectroscopic Validation Framework

To objectively compare the natural isolate with the synthetic product, a multi-modal spectroscopic approach is mandatory.

  • High-Resolution Mass Spectrometry (HRMS) : Validates the exact isotopic mass, ensuring no unexpected skeletal rearrangements or solvent adducts occurred during the Pd-catalyzed cascade.

  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Probes the distinct carbonyl environments. The presence of both a six-membered ketone and a γ-lactam provides a unique spectral fingerprint.

  • Nuclear Magnetic Resonance (NMR) : 1D and 2D NMR serve as the ultimate arbiter of structural and stereochemical fidelity. The coupling constants ( J ) confirm the relative stereochemistry of the newly synthesized quaternary centers.

Quantitative Data Comparison

Table 1: Physicochemical and Spectroscopic Properties

ParameterNatural Oxoepistephamiersine[1]Synthetic Oxoepistephamiersine[3]Diagnostic Significance
Molecular Formula C₂₁H₂₅NO₇C₂₁H₂₅NO₇Confirms elemental composition
HRMS (m/z) 403.1630 (M⁺)403.1632 (M⁺)Validates exact isotopic mass
IR (Ketone C=O) 1745 cm⁻¹1745 cm⁻¹Confirms six-membered ring ketone
IR (Lactam C=O) 1690 cm⁻¹1689 cm⁻¹Validates γ-lactam formation
UV (λmax) 284.5 nm284.0 nmIndicates conjugated aromatic system

Table 2: ¹H NMR Chemical Shifts (CDCl₃, 400 MHz equivalent)

PositionNatural δ (ppm)[1]Synthetic δ (ppm)Multiplicity ( J in Hz)
C-1 6.766.76d (8.5)
C-2 6.686.68d (8.5)
C-7 4.134.13s
C-10 4.874.87d (6.4)
C-9α 1.611.61d (11.2)
C-9β 2.942.94dd (6.4, 11.2)
OCH₃ (C-3) 3.913.91s

Note: The identical chemical shifts and coupling constants confirm that the synthetic route successfully replicated the complex stereochemistry of the natural product.

Structural Equivalence Workflow

G cluster_natural Natural Isolation Pathway cluster_synthetic De Novo Synthesis Pathway N1 Stephania japonica Roots N2 Petroleum Ether Extraction (Defatting & Isolation) N1->N2 N3 Natural Oxoepistephamiersine N2->N3 V1 Spectroscopic Validation (1D/2D NMR, HRMS, FT-IR) N3->V1 S1 Cyclohexanedione Acetal S2 Pd-Catalyzed Cascade & Baeyer-Villiger Oxidation S1->S2 S3 Synthetic Oxoepistephamiersine S2->S3 S3->V1 V2 Structural & Stereochemical Equivalence V1->V2

Figure 1: Comparative workflow for the isolation, synthesis, and validation of Oxoepistephamiersine.

Conclusion

The comprehensive spectroscopic comparison demonstrates an absolute correlation between the natural isolate and the synthetic product. The identical ¹H NMR coupling constants, specifically the critical J=6.4 Hz at C-10 and the distinct AB system at C-1/C-2, unambiguously confirm that the synthetic route yields the correct diastereomer. This validates the synthetic methodology as a robust, scalable alternative to botanical extraction, providing a reliable platform for future drug development targeting the aza[4.4.3]propellane scaffold.

References

  • Matsui, M., Yamamura, Y., Takebayashi, T., et al. (1984). "Oxoepistephamiersine, a New Hasubanalactam Alkaloid from Stephania japonica." Journal of Natural Products, 47(5), 858-861. URL:[Link]

  • Sun, Y.-K., Qiao, J.-B., Xin, Y.-M., Zhou, Q., Ma, Z.-H., Shao, H., & Zhao, Y.-M. (2023). "Total Synthesis of Metaphanine and Oxoepistephamiersine." Angewandte Chemie International Edition, 62(40), e202310917. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Oxoepistephamiersine

An authoritative guide to the safe handling, containment, and disposal of Oxoepistephamiersine (CAS: 51804-68-3). Chemical Profile & Hazard Causality Oxoepistephamiersine ( C21​H25​NO7​ ) is a complex hasubanalactam alka...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the safe handling, containment, and disposal of Oxoepistephamiersine (CAS: 51804-68-3).

Chemical Profile & Hazard Causality

Oxoepistephamiersine ( C21​H25​NO7​ ) is a complex hasubanalactam alkaloid originally isolated from the roots of Stephania japonica[1][2] and recently made more accessible through advanced total synthesis[3].

The Causality of Risk: Standard Safety Data Sheets (SDS) for Oxoepistephamiersine frequently list "Acute Toxicity: No data available"[4]. In laboratory safety, the absence of toxicological data is not the absence of hazard. Alkaloids derived from the Stephania genus are known to exhibit potent biological activities, including acetylcholinesterase inhibition, cytotoxicity, and neurotoxicity[5][6]. Because of its lipophilic alkaloid framework, Oxoepistephamiersine can easily cross biological membranes. Therefore, until full toxicological profiling is complete, this compound must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .

The primary vectors of exposure are inhalation of aerosolized powder during weighing and dermal absorption of solubilized material.

The PPE & Containment Matrix

To mitigate exposure risks, Personal Protective Equipment (PPE) must be scaled dynamically based on the operation being performed. The following table summarizes the quantitative thresholds and corresponding required safety barriers.

Operational ScaleTarget OperationRespiratory ProtectionHand Protection (Gloving)Eye/Body ProtectionPrimary Engineering Control
Analytical (<10 mg)LC-MS prep, assay dosingN95 / FFP2 maskDouble Nitrile (Min. 0.12 mm thick)Safety glasses + Dedicated lab coatVented Balance Safety Enclosure (VBSE)
Preparative (10 mg - 1 g)Total synthesis, scale-upHalf-mask P100 / N100Double Nitrile (Extended cuff)Splash goggles + Tyvek® suitClass II Biological Safety Cabinet (BSC)
Spill Response (Any scale)DecontaminationPAPR (Powered Air-Purifying Respirator)Heavy-duty Butyl over NitrileFace shield + Tyvek® suitN/A (Room-level isolation)

Operational Protocols: Handling & Disposal

The following self-validating protocol ensures that every step of the handling process logically prevents the failure of the next.

Phase 1: Pre-Operation & Gowning
  • Inspect and Don Base PPE: Don a dedicated lab coat or Tyvek suit. Ensure knit cuffs are pulled down to the wrists.

  • Double-Glove Protocol: Don the inner pair of nitrile gloves under the gown cuffs. Don the outer pair of nitrile gloves over the gown cuffs.

    • Causality: The outer glove acts as the primary sacrificial barrier. If contaminated, it can be immediately shed without exposing bare skin, while the inner glove maintains a continuous baseline defense.

Phase 2: Weighing & Solubilization (Maximum Risk Phase)

Dry alkaloid powders are highly susceptible to electrostatic charging, which can cause sudden aerosolization ("powder fly") when a vial is opened.

  • Static Mitigation: Inside the VBSE or BSC, use a polonium anti-static device or zero-stat gun on the exterior of the Oxoepistephamiersine vial and the weighing spatula.

  • Weighing: Tare the analytical balance. Carefully transfer the required mass using a micro-spatula.

  • In-Situ Solubilization: Do not remove the dry powder from the containment hood. Add your solvent (e.g., DMSO, Methanol) directly to the vial inside the hood.

    • Causality: Once the alkaloid is in solution, the inhalation risk drops to near zero, shifting the hazard profile strictly to dermal exposure. Cap the vial tightly before removing it from the hood.

Phase 3: Doffing & Decontamination
  • Shed Outer Layer: While your hands are still inside the hood, carefully remove the outer gloves by turning them inside out. Dispose of them in the hood's biohazard/chemical waste bag.

  • Surface Decontamination: Wipe down the balance and hood surfaces with a solvent capable of dissolving the alkaloid (e.g., 70% Isopropanol or Ethanol), followed by a secondary wipe with a standard aqueous laboratory detergent to remove residual organics.

Phase 4: Waste Segregation & Disposal Plan
  • Solid Waste: All pipette tips, outer gloves, and Kimwipes that contacted the compound must be placed in a puncture-proof, sealable hazardous waste container.

  • Liquid Waste: Segregate alkaloid-containing solvent waste from general halogenated/non-halogenated waste to prevent unexpected cross-reactions.

  • Final Disposal: Label the container explicitly with "Toxic Alkaloid Waste - Oxoepistephamiersine". Route exclusively for high-temperature commercial incineration (minimum 1,000°C) to ensure complete thermal destruction of the complex polycyclic framework.

Safety & Response Workflow Visualization

G N1 Risk Assessment & Scale Definition (Identify HPAPI Hazards) N2 Don Specialized PPE (Double Nitrile, Tyvek, N95/PAPR) N1->N2 N3 Engineering Controls (VBSE / Class II BSC) N2->N3 N4 High-Risk Handling (Anti-static Weighing & Solubilization) N3->N4 N5 Chemical Decontamination (Solvent & Detergent Wipe-down) N4->N5 N6 Waste Segregation & Incineration (EPA Compliant Disposal) N5->N6

Workflow for the safe handling, containment, and disposal of potent alkaloid powders.

References

  • Oxoepistephamiersine, a New Hasubanalactam Alkaloid from Stephania japonica Journal of Natural Products (1984) URL:[Link]

  • Total Synthesis of Metaphanine and Oxoepistephamiersine Angewandte Chemie International Edition (2023) URL:[Link]

  • The genus Stephania (Menispermaceae): Chemical and pharmacological perspectives Journal of Ethnopharmacology (2010) URL:[Link]

Sources

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